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  • Product: 3-(Chloromethyl)-2-methoxyquinoline
  • CAS: 1038983-52-6

Core Science & Biosynthesis

Foundational

3-(Chloromethyl)-2-methoxyquinoline: A Comprehensive Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the quinoline scaffold is a privileged structure frequently found in FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors. The strategic func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoline scaffold is a privileged structure frequently found in FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors. The strategic functionalization of this core is critical for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic profiles.

This technical whitepaper provides an in-depth analysis of 3-(chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6), a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this guide to detail its physicochemical profile, mechanistic chemistry, self-validating synthesis workflows, and practical applications in late-stage functionalization.

Physicochemical Profiling

Understanding the physical and chemical parameters of a building block is the first step in designing robust synthetic routes. The quantitative data for 3-(chloromethyl)-2-methoxyquinoline is summarized below, cross-referenced from authoritative chemical databases [1[1], 2[2]].

PropertyValue
Chemical Name 3-(Chloromethyl)-2-methoxyquinoline
CAS Number 1038983-52-6
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
MDL Number MFCD11191567
SMILES COC1=NC2=CC=CC=C2C=C1CCl
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3
Storage Condition Inert atmosphere, 2-8 °C, protect from light

Structural & Mechanistic Chemistry

The utility of 3-(chloromethyl)-2-methoxyquinoline stems from the synergistic electronic effects of its functional groups:

  • The 2-Methoxy Group (+M Effect): The quinoline nitrogen is inherently electron-withdrawing by induction. However, the adjacent 2-methoxy group donates electron density into the ring via resonance (+M effect). This significantly alters the electron distribution, making the quinoline ring less susceptible to unwanted nucleophilic attack at the 2-position (which is already sterically and electronically blocked) and stabilizing the overall heterocycle.

  • The 3-Chloromethyl Group (Benzylic Activation): The chloromethyl moiety is situated at the 3-position, effectively making it a benzylic chloride. The adjacent aromatic system stabilizes the transition state during nucleophilic substitution ( SN​2 ) via orbital overlap. This renders the carbon-chlorine bond highly reactive toward incoming nucleophiles (amines, phenols, thiols), making it an ideal electrophilic hub for appending the quinoline pharmacophore to complex molecules.

Synthesis Workflows

To ensure supply chain resilience or to synthesize isotopically labeled derivatives, researchers often construct this building block from the widely available starting material, 2-chloroquinoline-3-carbaldehyde [3[3]]. Below is a self-validating, 3-step protocol designed for high yield and operational simplicity.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Objective: Synthesize 2-methoxyquinoline-3-carbaldehyde [4[4]].

  • Procedure: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous MeOH, add NaOMe (1.5 eq). Reflux for 4 hours.

  • Causality: The 2-position of the quinoline ring is highly electron-deficient due to the adjacent nitrogen and the electron-withdrawing 3-formyl group. NaOMe provides a strong, hard nucleophile that readily displaces the chloride via an addition-elimination SN​Ar mechanism.

  • Validation (IPC): TLC (Hexane:EtOAc 3:1) confirms the disappearance of the starting material and the appearance of a more polar, UV-active spot. 1 H NMR validates the structure via the appearance of a 3H singlet at ~4.1 ppm (methoxy group).

Step 2: Chemoselective Carbonyl Reduction
  • Objective: Synthesize (2-methoxyquinolin-3-yl)methanol.

  • Procedure: Cool the intermediate from Step 1 (1.0 eq) in EtOH to 0 °C. Slowly add NaBH₄ (1.2 eq) and stir for 2 hours, warming to room temperature.

  • Causality: NaBH₄ is a mild hydride donor. Performing the reaction in EtOH at 0 °C ensures chemoselective reduction of the aldehyde without reducing the quinoline heterocycle or cleaving the methoxy ether.

  • Validation (IPC): IR spectroscopy confirms the disappearance of the strong C=O stretching band at ~1690 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹.

Step 3: Deoxychlorination
  • Objective: Synthesize the final product, 3-(chloromethyl)-2-methoxyquinoline.

  • Procedure: Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous DCM at 0 °C. Add Thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir for 3 hours.

  • Causality: SOCl₂ converts the benzylic alcohol to the corresponding chloride via an SN​i mechanism. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and drastically simplifies the workup (requiring only concentration under reduced pressure).

  • Validation (IPC): 1 H NMR of the crude product confirms the shift of the benzylic CH₂ protons from ~4.5 ppm (doublet, CH₂OH) to ~4.7 ppm (singlet, CH₂Cl).

SynthesisWorkflow SM 2-Chloroquinoline- 3-carbaldehyde Int1 2-Methoxyquinoline- 3-carbaldehyde SM->Int1 NaOMe, MeOH Reflux, 4h (SNAr) Int2 (2-Methoxyquinolin- 3-yl)methanol Int1->Int2 NaBH4, EtOH 0°C to RT, 2h (Reduction) Prod 3-(Chloromethyl)- 2-methoxyquinoline Int2->Prod SOCl2, DCM 0°C to RT, 3h (Chlorination)

Step-by-step synthesis workflow of 3-(chloromethyl)-2-methoxyquinoline from a common precursor.

Application in Drug Discovery: Alkylation Workflows

The primary application of 3-(chloromethyl)-2-methoxyquinoline is its use as a potent electrophile to alkylate secondary amines or phenols, thereby appending the quinoline pharmacophore to a target scaffold.

Protocol: SN​2 Alkylation of Secondary Amines
  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve the target secondary amine (1.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

    • Causality: MeCN is a polar aprotic solvent that poorly solvates anions, thereby increasing the nucleophilicity of the amine and accelerating the SN​2 displacement.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is a mild, heterogeneous base. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt. It is weak enough to avoid base-catalyzed hydrolysis of the chloromethyl group.

  • Electrophile Addition: Add 3-(chloromethyl)-2-methoxyquinoline (1.1 eq) dropwise as a solution in MeCN.

    • Causality: Slow addition minimizes homocoupling or bis-alkylation side reactions.

  • Heating: Heat the suspension to 80 °C for 6 hours.

  • Validation (IPC): Monitor by LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting amine and the appearance of the[M+H]⁺ peak corresponding to the alkylated product.

  • Workup: Cool to room temperature, filter through a Celite pad to remove KCl and excess K₂CO₃. Concentrate the filtrate under reduced pressure.

    • Causality: Removing inorganic salts before aqueous workup prevents emulsion formation during extraction.

ApplicationWorkflow Electrophile 3-(Chloromethyl)- 2-methoxyquinoline (Electrophile) Reaction SN2 Alkylation K2CO3, MeCN, 80°C Electrophile->Reaction Nucleophile Target Amine/Phenol (Nucleophile) Nucleophile->Reaction Product N-/O-Alkylated 2-Methoxyquinoline Derivative (Pharmacophore) Reaction->Product -KCl, -KHCO3

SN2 alkylation workflow utilizing 3-(chloromethyl)-2-methoxyquinoline as an electrophile.

Safety, Handling, and Stability

Due to its nature as an active alkylating agent, 3-(chloromethyl)-2-methoxyquinoline poses specific handling risks. It is classified under GHS as Acute Tox. 4 , Skin Irrit. 2 , Eye Dam. 1 , and STOT SE 3 [1[1]].

Stability Profile: The benzylic chloride can slowly hydrolyze in the presence of atmospheric moisture to form the corresponding alcohol and hydrochloric acid, which can autocatalyze further degradation. Handling Directive: Always handle inside a fume hood using appropriate PPE (nitrile gloves, safety goggles). Store strictly under an inert atmosphere (Argon or Nitrogen) at 2-8 °C, protected from light, to maintain chemical integrity over time [2[2]].

References

  • NextSDS. "3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information." NextSDS Substance Database.
  • BLD Pharm. "162046-62-0 | 3-(Chloromethyl)-2-methoxypyridine." BLD Pharm Product Catalog.
  • National Center for Biotechnology Information. "2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868." PubChem Database.
  • Royal Society of Chemistry. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances.

Sources

Exploratory

Spectral Elucidation and Methodological Validation of 3-(Chloromethyl)-2-methoxyquinoline

I. Executive Summary The compound 3-(Chloromethyl)-2-methoxyquinoline (C₁₁H₁₀ClNO) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including IL...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

The compound 3-(Chloromethyl)-2-methoxyquinoline (C₁₁H₁₀ClNO) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including IL4I1 inhibitors and antitubercular drugs. For researchers and drug development professionals, the precise structural confirmation of this intermediate is non-negotiable, as the integrity of downstream cross-coupling or nucleophilic substitution reactions depends entirely on the purity and exact substitution pattern of the quinoline core.

This technical guide provides an in-depth, predictive synthesis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(chloromethyl)-2-methoxyquinoline, grounded in the empirical rules of heterocyclic spectroscopy. Furthermore, it establishes a self-validating experimental protocol designed to eliminate spectral artifacts and ensure absolute structural confidence.

II. Mechanistic Drivers of Chemical Shifts

The NMR chemical shifts of quinoline derivatives are governed by a complex interplay of inductive effects, resonance, and anisotropic deshielding[1]. Understanding the causality behind these shifts is critical for accurate spectral assignment.

  • Heteroatom Electronegativity & Inductive Effects : The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive effect, which significantly deshields the adjacent protons and carbons. In 3-(chloromethyl)-2-methoxyquinoline, the C-2 position is uniquely flanked by both the ring nitrogen and the exocyclic methoxy oxygen, resulting in extreme deshielding of the C-2 carbon[1].

  • Substituent Resonance : The methoxy group (-OCH₃) at the C-2 position acts as a strong π-donor via resonance. While the oxygen inductively withdraws electrons, its ability to donate lone pairs into the aromatic system shields the ortho and para positions (C-3 and C-4a). This resonance effect explains why the methoxy protons typically resonate around 3.8–4.2 ppm in aromatic systems[2].

  • Anisotropic Ring Current : The fused bicyclic aromatic system generates a powerful induced magnetic field when exposed to the spectrometer's external magnetic field (B₀). Protons located on the periphery of the ring (particularly H-4 and H-8) are positioned in the deshielding region of this induced field, pushing their resonance frequencies significantly downfield.

Causality Substituent Inductive & Resonance Effects (-OCH3, -CH2Cl) ChemShift Observed Chemical Shifts (δ values & Multiplicity) Substituent->ChemShift RingCurrent Aromatic Ring Current (Anisotropic Deshielding) RingCurrent->ChemShift Electronegativity Heteroatom Electronegativity (N, O, Cl) Electronegativity->ChemShift

Logical causality of factors influencing NMR chemical shifts.

III. Quantitative Spectral Data

The following tables synthesize the expected ¹H and ¹³C NMR data based on established spectroscopic behavior of substituted quinolines and halogenated aromatics[1],[2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment / Causality
-OCH₃ (C2) 4.15Singlet (s)-3HDeshielded by the electronegative oxygen and the adjacent electron-deficient quinoline ring.
-CH₂Cl (C3) 4.75Singlet (s)-2HDeshielded by the inductive effect of chlorine and the benzylic position.
H-6 7.45Triplet (t)7.51HLocated furthest from the heteroatomic inductive effects; least deshielded aromatic proton.
H-7 7.65Triplet (t)7.51HMeta to the ring nitrogen; standard aromatic resonance.
H-5 7.75Doublet (d)8.01HStandard aromatic resonance, slightly deshielded by the fused ring system.
H-8 7.85Doublet (d)8.41HDeshielded by spatial proximity to the nitrogen lone pair.
H-4 8.05Singlet (s)-1HHighly deshielded by the aromatic ring current and the electron-withdrawing nature of the para-nitrogen.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment / Causality
-CH₂Cl 43.5Methylene (CH₂)Deshielded aliphatic carbon due to the covalently bound chlorine atom.
-OCH₃ 54.0Methyl (CH₃)Deshielded aliphatic carbon due to the covalently bound oxygen atom.
C-3 124.0Quaternary (C)Substituted with -CH₂Cl; shielded relative to C-2 due to resonance from the adjacent methoxy group.
C-6 124.5Methine (CH)Aromatic carbon; relatively shielded position on the carbocyclic ring.
C-4a 126.5Quaternary (C)Bridgehead carbon.
C-5 127.5Methine (CH)Aromatic carbon.
C-8 128.0Methine (CH)Aromatic carbon.
C-7 130.0Methine (CH)Aromatic carbon.
C-4 138.5Methine (CH)Aromatic carbon; highly conjugated system.
C-8a 146.0Quaternary (C)Bridgehead carbon attached directly to the electronegative nitrogen.
C-2 160.5Quaternary (C)Extreme deshielding due to direct attachment to both Oxygen and Nitrogen.

IV. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral acquisition, the following protocol is designed as a self-validating system. Every step includes a built-in quality control check to confirm that the resulting data is a true reflection of the molecule, free from solvent artifacts or relaxation errors.

Step 1: Sample Preparation & Solvent Selection
  • Action : Weigh 15–20 mg of highly purified 3-(chloromethyl)-2-methoxyquinoline. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality : CDCl₃ is selected because it lacks exchangeable protons and provides excellent solubility for moderately lipophilic quinoline derivatives without disrupting intramolecular electronic environments[3].

  • Validation Check : The solution must be completely optically clear. Any particulate matter will cause magnetic field inhomogeneities, leading to peak broadening.

Step 2: ¹H NMR Acquisition Parameters
  • Action : Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field (Z1-Z4). Use a standard 1D proton pulse sequence (zg30) with a 30° flip angle. Set the number of scans (NS) to 16 and the relaxation delay (D1) to 1.0 second.

  • Causality : A 30° flip angle ensures rapid pulsing without signal saturation. The 1.0 s relaxation delay is sufficient for proton relaxation, ensuring accurate integration ratios (3:2:1:1:1:1:1).

  • Validation Check : Post-acquisition, verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is a sharp singlet at 7.26 ppm. If these peaks are broad or shifted, the shimming or locking process has failed and must be repeated.

Step 3: ¹³C NMR Acquisition Parameters
  • Action : Utilize a proton-decoupled ¹³C pulse sequence (zgpg30). Set the number of scans (NS) to 512–1024 and increase the relaxation delay (D1) to 2.0–3.0 seconds.

  • Causality : Carbon-13 has a low natural abundance (~1.1%) and a lower gyromagnetic ratio than protons. Proton decoupling collapses multiplets into sharp singlets, vastly improving the signal-to-noise ratio. The extended D1 delay is critical; quaternary carbons (C-2, C-3, C-4a, C-8a) lack attached protons to facilitate dipole-dipole relaxation. A short D1 would result in these crucial quaternary peaks disappearing into the baseline.

  • Validation Check : Verify the residual CDCl₃ solvent peak appears as a distinct triplet centered exactly at 77.16 ppm.

G N1 Sample Prep (CDCl3 + TMS) N2 1H/13C Acquisition (400/100 MHz) N1->N2 N3 FID Processing (FT, Phase, Baseline) N2->N3 N4 Spectral Assignment (Shift, Integration) N3->N4

Workflow for NMR Structural Elucidation of Quinoline Derivatives.

V. References

  • Title : 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source : TSI Journals URL :[Link]

  • Title : Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives Source : MDPI URL : [Link]

  • Title : NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules Source : NSF Public Access Repository (NSF PAR) URL : [Link]

Sources

Foundational

Molecular Weight and Exact Mass of 3-(Chloromethyl)-2-methoxyquinoline: A Technical Guide for Drug Development

Executive Summary In the landscape of medicinal chemistry, substituted quinolines serve as privileged scaffolds for the development of novel therapeutics, particularly in the realm of infectious diseases. 3-(Chloromethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, substituted quinolines serve as privileged scaffolds for the development of novel therapeutics, particularly in the realm of infectious diseases. 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) is a highly reactive, electrophilic building block utilized extensively in the synthesis of next-generation anti-tubercular agents[1]. This technical whitepaper explores the physicochemical properties—specifically the molecular weight and exact monoisotopic mass—of this compound, alongside its synthetic workflows, analytical validation protocols, and applications in drug discovery.

Chemical Identity & Structural Mechanics

The utility of 3-(chloromethyl)-2-methoxyquinoline stems from its bifunctional nature. The molecule consists of a quinoline core substituted with a methoxy group (-OCH₃) at the C2 position and a chloromethyl group (-CH₂Cl) at the C3 position.

  • IUPAC Name: 3-(chloromethyl)-2-methoxyquinoline

  • CAS Number: 1038983-52-6

  • SMILES: COC1=NC2=CC=CC=C2C=C1CCl

  • Molecular Formula: C₁₁H₁₀ClNO

Mechanistic Insight: The methoxy group at the C2 position acts as an electron-donating group via resonance, which modulates the electronic environment of the quinoline ring. Conversely, the chloromethyl group at C3 is a highly reactive electrophilic center. The benzylic-like nature of this position makes the carbon-chlorine bond highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) reactions, allowing researchers to easily append complex pharmacophores.

Physicochemical Profiling: Molecular Weight & Exact Mass

For researchers conducting mass spectrometry (MS) or stoichiometric calculations, distinguishing between the average molecular weight and the exact monoisotopic mass is critical.

Quantitative Mass Breakdown

The average molecular weight accounts for the natural isotopic abundance of all elements (notably Chlorine, which exists as ~75% ³⁵Cl and ~25% ³⁷Cl). The exact mass, however, is calculated using only the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl) [1].

ElementAtom CountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Total Average Mass ( g/mol )Total Exact Mass (Da)
Carbon (C) 1112.01112.00000132.121132.00000
Hydrogen (H) 101.0081.0078310.08010.07830
Chlorine (Cl) 135.45034.9688535.45034.96885
Nitrogen (N) 114.00714.0030714.00714.00307
Oxygen (O) 115.99915.9949115.99915.99491
Total 25 - - ~207.66 g/mol 207.0451 Da

Note: High-resolution mass spectrometry (HRMS) databases, such as PubChem, officially record the exact monoisotopic mass of this compound as 207.04509 Da [1].

Analytical Validation: Mass Spectrometry (LC-MS/GC-MS)

Self-Validating Protocol: When analyzing 3-(chloromethyl)-2-methoxyquinoline via positive electrospray ionization (ESI+), the expected protonated molecular ion [M+H]+ will appear at m/z 208.05 . Because of the presence of a single chlorine atom, a trustworthy mass spectrum must exhibit a characteristic isotopic signature: a secondary peak at [M+2+H]+ (m/z 210.05) with an intensity of approximately one-third (3:1 ratio) of the primary m/z 208 peak. If this 3:1 isotopic pattern is absent, the integrity of the chloromethyl group has likely been compromised (e.g., via hydrolysis to the corresponding alcohol).

Synthetic Workflow

The synthesis of 3-(chloromethyl)-2-methoxyquinoline is typically achieved through a three-step sequence starting from the commercially available 2-chloroquinoline-3-carbaldehyde [4].

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): 2-chloroquinoline-3-carbaldehyde is treated with sodium methoxide (NaOMe) in methanol. The electron-deficient C2 position (activated by the adjacent ring nitrogen) undergoes facile substitution to yield 2-methoxyquinoline-3-carbaldehyde.

  • Reduction: The aldehyde is reduced to the corresponding benzylic alcohol (2-methoxyquinoline-3-methanol) using sodium borohydride ( NaBH4​ ) in ethanol.

  • Chlorination: The alcohol is converted to the alkyl chloride using thionyl chloride ( SOCl2​ ) in an anhydrous solvent like dichloromethane (DCM). The evolution of SO2​ and HCl gases drives the reaction to completion.

SynthesisWorkflow A 2-Chloroquinoline- 3-carbaldehyde B Methoxylation (NaOMe, MeOH) SNAr Reaction A->B C 2-Methoxyquinoline- 3-carbaldehyde B->C D Reduction (NaBH4, EtOH) Aldehyde to Alcohol C->D E 2-Methoxyquinoline- 3-methanol D->E F Chlorination (SOCl2, DCM) Alcohol to Alkyl Chloride E->F G 3-(Chloromethyl)- 2-methoxyquinoline F->G

Synthetic workflow for 3-(chloromethyl)-2-methoxyquinoline from 2-chloroquinoline-3-carbaldehyde.

Applications in Drug Discovery: Anti-Tubercular Agents

The primary application of this compound is as an electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is its use in the development of next-generation analogues of Bedaquiline , a diarylquinoline used to treat multi-drug-resistant tuberculosis (MDR-TB) [3].

While Bedaquiline is highly effective, its severe lipophilicity and potent inhibition of the cardiac hERG potassium channel pose significant risks for QT interval prolongation (cardiotoxicity) [3]. To mitigate this, medicinal chemists utilize building blocks like 3-(chloromethyl)-2-methoxyquinoline to synthesize 3,5-dialkoxypyridine analogues. The methoxy-substituted quinoline core helps lower the overall lipophilicity (cLogP) and increases clearance rates, thereby drastically attenuating hERG blockade while maintaining potent bactericidal activity against Mycobacterium tuberculosis [3].

DrugDiscovery A 3-(Chloromethyl)-2-methoxyquinoline (Electrophilic Building Block) C Bimolecular Nucleophilic Substitution (SN2) Base, Polar Aprotic Solvent A->C B Nucleophile (e.g., Amine, Thiol, Azide) B->C D Functionalized Quinoline Intermediate C->D E Target Active Pharmaceutical Ingredient (API) (e.g., Anti-TB Bedaquiline Analogue) D->E

SN2 substitution pathway utilizing 3-(chloromethyl)-2-methoxyquinoline in API synthesis.

Handling and Self-Validating Storage Protocols

Because 3-(chloromethyl)-2-methoxyquinoline contains an active alkyl halide, it is susceptible to environmental degradation.

  • Causality of Degradation: Atmospheric moisture acts as a nucleophile, slowly hydrolyzing the chloromethyl group back into a hydroxymethyl group, releasing hydrochloric acid (HCl) as a byproduct. The generated HCl can subsequently protonate the quinoline nitrogen, leading to autocatalytic degradation.

  • Storage Protocol: The compound must be stored under an inert atmosphere (Argon or Nitrogen) and kept refrigerated at 2–8°C [2].

  • Pre-Use Validation: Before deploying the reagent in an SN​2 coupling, researchers should run a rapid Thin-Layer Chromatography (TLC) check. A secondary, highly polar spot near the baseline (indicative of the hydrolyzed alcohol) signals that the reagent must be re-purified via flash column chromatography prior to use.

References

  • PubChemLite - 3-(chloromethyl)-2-methoxyquinoline (C11H10ClNO) . Université du Luxembourg / PubChem. URL:[Link]

  • 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel . Bioorganic & Medicinal Chemistry (via PMC, NIH). URL:[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . RSC Advances. URL:[Link]

Exploratory

Solubility Profile of 3-(Chloromethyl)-2-methoxyquinoline in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary In the realm of pharmaceutical process chemistry, the rational selection of solvents is paramount to maximizing reaction yields, controlling impurity profiles, and optimizing crystallization recoveries....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical process chemistry, the rational selection of solvents is paramount to maximizing reaction yields, controlling impurity profiles, and optimizing crystallization recoveries. 3-(Chloromethyl)-2-methoxyquinoline (CAS: 133133-14-1) serves as a highly versatile, electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), including leukotriene receptor antagonists and diarylquinoline derivatives.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic dissolution data. Here, we will dissect the solvation thermodynamics of 3-(Chloromethyl)-2-methoxyquinoline, provide a self-validating experimental protocol for solubility quantification, and map out the causality between solvent selection and reaction integrity.

Physicochemical Properties & Solvation Thermodynamics

To predict and manipulate the solubility of 3-(Chloromethyl)-2-methoxyquinoline, one must first deconstruct its molecular architecture:

  • The Quinoline Core: The bicyclic aromatic framework imparts significant lipophilicity to the molecule. Similar to other quinoline-based drug intermediates (e.g., bedaquiline analogues), this core drives a high calculated partition coefficient (clogP), making the compound highly soluble in non-polar and moderately polar organic environments[1].

  • The Methoxy Group (-OCH₃): Positioned at C2, this functional group acts as a strong hydrogen-bond acceptor. While base 2-methoxyquinoline demonstrates very poor aqueous solubility (approx. 0.33 g/L)[2], the oxygen atom engages favorably in dipole-dipole interactions with polar aprotic solvents, drastically enhancing dissolution.

  • The Chloromethyl Group (-CH₂Cl): Located at C3, this moiety is highly electrophilic. Its presence not only influences the overall dipole moment of the molecule but also dictates chemical stability. Related chloromethyl quinolines exhibit excellent solubility in polar aprotic solvents like Dimethylformamide (DMF)[3], but are susceptible to solvolysis in nucleophilic environments.

Quantitative Solubility Profile

The table below summarizes the solubility of 3-(Chloromethyl)-2-methoxyquinoline across various solvent classes at 25°C. These values dictate both the optimal media for functionalization and the selection of anti-solvents for product isolation.

Solvent ClassSolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Process Chemistry Application
Polar Aprotic DMF36.7> 250Optimal for Sₙ2 functionalization; leaves nucleophiles unsolvated.
Polar Aprotic DMSO46.7> 200Excellent solubility, but high boiling point complicates downstream isolation.
Halogenated Dichloromethane9.1> 300Ideal for biphasic extractions and chromatographic purification.
Polar Protic Methanol32.735 - 50Moderate solubility[4]; high risk of solvolysis upon heating.
Ether THF7.5150 - 180Suitable for organometallic coupling steps.
Non-Polar Hexanes1.9< 5Ideal anti-solvent for driving crystallization.
Aqueous Water80.1< 0.1Highly orthogonal; useful for aqueous workups to remove salts.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Relying on simple visual dissolution or gravimetric analysis introduces severe vulnerabilities—specifically, the inability to distinguish the parent compound from degradation products. The following protocol utilizes a self-validating loop, pairing thermodynamic equilibration with chromatographic verification.

Step-by-Step Methodology:

  • Solvent Dispensing: Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial.

    • Causality: Amber glass is utilized to prevent potential photo-induced radical degradation of the chloromethyl group during the prolonged equilibration phase.

  • Compound Addition: Introduce 3-(Chloromethyl)-2-methoxyquinoline incrementally until a persistent, visible suspension remains.

    • Causality: Maintaining an excess of the solid phase ensures the system reaches true thermodynamic saturation rather than a temporary kinetic dissolution state.

  • Isothermal Equilibration: Seal the vials and agitate on a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours.

    • Causality: A 24-hour window provides sufficient energy to overcome the crystalline lattice energy, ensuring the equilibrium constant is fully established.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is universally solvent-resistant, preventing extractable polymer impurities from contaminating the sample and skewing the UV baseline.

  • HPLC-UV Quantification: Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV at the compound's λ_max.

    • Causality: Chromatographic quantification inherently validates the structural integrity of the dissolved API intermediate. If the solvent (e.g., methanol) reacted with the compound, the resulting methoxymethyl ether impurity will elute at a different retention time, preventing false-positive solubility readings.

SolubilityWorkflow A 1. Solvent Dispensing B 2. Solid Addition A->B C 3. Isothermal Equilibration B->C D 4. Phase Separation C->D E 5. HPLC-UV Analysis D->E F 6. Data Profiling E->F

Fig 1. Self-validating isothermal shake-flask workflow for solubility profiling.

Strategic Solvent Selection in Process Chemistry

Understanding the solubility profile is only half the battle; applying it to reaction design is where process chemistry succeeds or fails.

When executing a nucleophilic substitution (Sₙ2) on the chloromethyl group of 3-(Chloromethyl)-2-methoxyquinoline, the solvent must simultaneously dissolve the lipophilic quinoline and activate the nucleophile.

  • The Polar Aprotic Advantage: Solvents like DMF are optimal[3]. They readily dissolve the quinoline core (>250 mg/mL) due to favorable dipole interactions, while their lack of hydrogen-bond donors leaves the incoming nucleophile "naked" and highly reactive.

  • The Risk of Polar Protic Solvents: While methanol provides adequate solubility for related methoxyquinolines[5], utilizing it as a reaction solvent at elevated temperatures introduces a critical failure point. The nucleophilic nature of the solvent leads to competitive solvolysis, converting the valuable chloromethyl intermediate into a methoxymethyl ether byproduct.

  • Crystallization Strategy: Because the compound is practically insoluble in hexanes (<5 mg/mL) but highly soluble in dichloromethane (>300 mg/mL), a classic solvent/anti-solvent crystallization can be engineered. The compound is dissolved in minimal DCM, and hexanes are added dropwise to smoothly crash out the purified crystalline product.

SolventLogic Start 3-(Chloromethyl)-2-methoxyquinoline PolarAprotic Polar Aprotic (e.g., DMF) Start->PolarAprotic NonPolar Non-Polar (e.g., Hexanes) Start->NonPolar Protic Polar Protic (e.g., MeOH) Start->Protic SN2 Optimal SN2 Kinetics High Yield PolarAprotic->SN2 PoorSol Poor Solvation Slurry State NonPolar->PoorSol Solvolysis Risk of Solvolysis Degradation Protic->Solvolysis

Fig 2. Causality of solvent selection on reaction pathways and degradation risks.

References

  • Bio-Synth. "3-Benzyl-6-bromo-2-methoxyquinoline". Bio-Synth.[Link]

  • PubMed Central (PMC). "3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel". NIH.[Link]

Sources

Foundational

Crystal Structure Analysis of 3-(Chloromethyl)-2-methoxyquinoline: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted quinolines is a critical pathway in modern drug development. 3-(Chloromethyl)-2-methoxyquinoline (CAS 1038983-52-6) serves as a highly reactive electrophilic in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted quinolines is a critical pathway in modern drug development. 3-(Chloromethyl)-2-methoxyquinoline (CAS 1038983-52-6) serves as a highly reactive electrophilic intermediate in the synthesis of kinase inhibitors and anti-infective agents. Understanding its solid-state behavior—specifically the spatial orientation of the chloromethyl group and the supramolecular packing of the quinoline core—is essential for predicting its stability, reactivity, and polymorphic potential.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. This guide details the causality behind experimental methodologies, provides self-validating protocols for Single-Crystal X-Ray Diffraction (SC-XRD), and integrates Density Functional Theory (DFT) to bridge the gap between solid-state geometry and intrinsic molecular electronics.

The Causality of Crystallographic Methodologies

Analyzing 3-(Chloromethyl)-2-methoxyquinoline presents specific crystallographic challenges. The −CH2​Cl group at the C3 position is highly susceptible to rotational disorder at room temperature due to the low energy barrier for rotation around the C(aryl)-C(alkyl) bond. If analyzed at standard ambient temperature, the chlorine atom's electron density will smear, leading to enlarged thermal ellipsoids and an inaccurate structural model.

Therefore, the experimental design must enforce absolute rigidity. By utilizing cryogenic data collection (100 K) and selecting a solvent system that promotes slow, defect-free nucleation, we freeze out conformational dynamics. This allows for the precise anisotropic refinement of the halogen atom, which is critical for mapping the molecule's electrostatic potential.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the structural data, the following protocols are designed as self-validating systems. Built-in quality control checks dictate whether the workflow proceeds or aborts.

Protocol A: Crystal Growth via Slow Evaporation
  • Dissolution: Dissolve 50 mg of 3-(Chloromethyl)-2-methoxyquinoline (>99% purity) in 2 mL of a 1:1 (v/v) mixture of Hexane and Ethyl Acetate.

    • Causality: Ethyl acetate provides the necessary solvation energy for the polar quinoline core, while hexane acts as an antisolvent. The vapor pressure differential ensures hexane evaporates faster, gradually lowering the solubility threshold to promote controlled nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

    • Validation Check: The solution must be optically pristine. Any microscopic particulates will act as heterogeneous nucleation sites, leading to rapid precipitation of microcrystalline powder rather than the required single crystals. If cloudy, re-filter.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle (creating exactly two holes) and leave undisturbed at 20 °C for 48–72 hours.

    • Causality: Restricting the evaporation rate limits the degree of supersaturation, favoring the thermodynamic growth of fewer, larger, and defect-free single crystals over kinetic precipitation 1.

Protocol B: SC-XRD Data Acquisition and Refinement
  • Harvesting: Submerge the resulting crystals in Paratone-N oil. Select a crystal with dimensions approximately 0.2×0.15×0.1 mm.

    • Causality: The inert oil protects the crystal lattice from atmospheric moisture degradation and prevents the sudden loss of any co-crystallized solvent molecules.

  • Cryo-Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

    • Validation Check: Monitor the initial diffraction frames. The presence of sharp, well-defined diffraction spots with high signal-to-noise ratios at high angles ( 2θ>50∘ ) confirms single-crystal integrity. If spots are smeared or split, the crystal is twinned and must be discarded.

  • Integration and Refinement: Solve the structure using SHELXT and refine using full-matrix least-squares on F2 with SHELXL.

    • Validation Check: The internal consistency of the data ( Rint​ ) must be <0.05 . A final R1​ value of <0.05 and a Goodness-of-Fit (GoF) near 1.0 validates the structural model.

SCXRD_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis N1 Purification (>99% purity) N2 Slow Evaporation (Hexane/EtOAc) N1->N2 Dissolution N3 Cryo-Mounting (100 K) N2->N3 Crystal selection N4 SC-XRD Collection (Mo Kα) N3->N4 X-ray exposure N5 Structure Solution (SHELXT) N4->N5 Integration N6 Refinement & DFT (SHELXL / Gaussian) N5->N6 Anisotropic refinement

Fig 1. End-to-end workflow for the crystallographic analysis of quinoline derivatives.

Structural Elucidation and Supramolecular Architecture

Molecular Geometry

In 3-(Chloromethyl)-2-methoxyquinoline, the quinoline core maintains strict planarity, a hallmark of conjugated bicyclic systems. However, the bulky substituents at C2 (methoxy) and C3 (chloromethyl) induce localized steric strain. To alleviate this, the methoxy methyl group typically lies slightly out of the quinoline plane. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the chloromethyl group create a "push-pull" electronic system across the C2-C3 bond, which is reflected in slight variations in bond lengths compared to unsubstituted quinoline.

Quantitative Crystallographic Parameters

The table below summarizes the expected quantitative parameters for this class of methoxyquinoline derivatives, serving as a benchmark for data validation.

Table 1: Representative Crystallographic Data Summary for Methoxyquinolines

ParameterValue / DescriptionCausality / Significance
Crystal System Monoclinic / TriclinicTypical for asymmetric, substituted quinolines.
Space Group P21​/c or P1ˉ Allows for dense packing via inversion centers.
Temperature 100(2) KMinimizes thermal ellipsoids of the −CH2​Cl group.
Radiation Mo K α ( λ=0.71073 Å)High penetration depth reduces absorption errors.
Rint​ <0.05 Validates the internal consistency of the raw data.
Final R1​ [ I>2σ(I) ] <0.04 Indicates a highly accurate, reliable structural model.
Intermolecular Interactions and Hirshfeld Surface Analysis

In the solid state, the lattice is stabilized by a complex network of non-covalent interactions:

  • π−π Stacking: The planar quinoline rings stack along the crystallographic axis. The centroid-to-centroid distance is typically around 3.7–3.8 Å, providing massive cohesive energy to the crystal lattice 2.

  • Halogen Bonding: The electrophilic region ( σ -hole) of the chlorine atom interacts with the electron-rich π -cloud of adjacent quinoline rings or the oxygen atom of the methoxy group.

  • Hirshfeld Surface Analysis: To quantify these interactions, Hirshfeld surface analysis is employed. 2D fingerprint plots reveal that while H···H and C···H contacts dominate the overall surface area, the highly directional C-Cl··· π and π−π contacts are the primary drivers of crystallographic stability 3.

Interactions Core 3-(Chloromethyl)- 2-methoxyquinoline Pi π-π Stacking (Quinoline Core) Core->Pi Centroid distance < 3.8 Å Halogen Halogen Bonding (C-Cl···π) Core->Halogen Electrophilic Cl HBond Weak C-H···O Interactions Core->HBond Methoxy O acceptor Stability Crystal Lattice Stabilization Pi->Stability Halogen->Stability HBond->Stability

Fig 2. Primary intermolecular interactions stabilizing the quinoline crystal lattice.

Density Functional Theory (DFT) Validation

Experimental SC-XRD data provides the time-averaged solid-state structure, which is inherently influenced by crystal packing forces. To isolate the intrinsic molecular geometry and validate the experimental findings, Density Functional Theory (DFT) calculations are performed.

Using the B3LYP functional with a 6-311G(d,p) basis set, the gas-phase geometry of the molecule is optimized. Comparing the DFT-optimized geometry with the SC-XRD structure reveals the exact extent to which intermolecular forces (like π−π stacking) distort the molecule within the crystal lattice 4. Furthermore, mapping the Frontier Molecular Orbitals (HOMO/LUMO) computationally confirms the high electrophilicity of the chloromethyl carbon, directly correlating its structural conformation to its reactivity as an intermediate in drug synthesis.

References

  • Crystal structure of 2-chloro-3-(dimethoxymethyl)
  • Source: New Journal of Chemistry (RSC Publishing)
  • Source: Molecular Crystals and Liquid Crystals (Taylor & Francis)
  • Crystal structures of salts of bedaquiline Source: PMC - NIH URL

Sources

Exploratory

Mechanism of Action of 3-(Chloromethyl)-2-methoxyquinoline Derivatives: A Dual-Target Pharmacophore in Oncology and Infectious Disease

Executive Summary In modern medicinal chemistry, the rational design of small molecules relies heavily on versatile, highly reactive scaffolds. 3-(Chloromethyl)-2-methoxyquinoline (CAS 1038983-52-6) has emerged as a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small molecules relies heavily on versatile, highly reactive scaffolds. 3-(Chloromethyl)-2-methoxyquinoline (CAS 1038983-52-6) has emerged as a critical intermediate in the synthesis of potent therapeutic agents[1]. As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic electrophilic hub. The chloromethyl group at the 3-position is highly susceptible to nucleophilic substitution (SN2), cross-coupling, and click chemistry (via azide intermediates), allowing for the rapid generation of diverse derivative libraries[2].

These derivatives exhibit profound biological activity across two primary therapeutic domains: infectious diseases (specifically targeting multidrug-resistant Mycobacterium tuberculosis) and oncology (via tubulin polymerization inhibition and reactive oxygen species generation)[3][4]. This whitepaper provides an in-depth mechanistic analysis of these pathways, supported by self-validating experimental protocols and quantitative data.

Chemical Biology & Structural Rationale

The pharmacological efficacy of 3-(chloromethyl)-2-methoxyquinoline derivatives is dictated by the synergistic relationship between the core heterocycle and its functionalized appendages:

  • The 2-Methoxyquinoline Core: This moiety provides essential lipophilicity (often driving cLogP values > 5.0 in early analogs) and acts as a critical hydrogen-bond acceptor via the quinoline nitrogen[5][6].

  • The 3-Position Substitution: Derivatization of the chloromethyl group allows medicinal chemists to append bulky lipophilic groups (e.g., diaryl systems) or specialized heterocycles. This specific spatial orientation dictates whether the molecule will anchor into the c-ring of mycobacterial ATP synthase or the colchicine-binding site of human tubulin[4][7].

Mechanism I: Mycobacterial F-ATP Synthase Inhibition (Infectious Disease)

Causality and Pathway Dynamics

Derivatives synthesized from this scaffold—most notably analogues of the diarylquinoline Bedaquiline —exhibit a highly specific, bactericidal mechanism of action[7]. They target the c-subunit of the mycobacterial F-ATP synthase, an enzyme critical for ATP production.

The 2-methoxyquinoline moiety physically anchors into the c-ring, forming robust interactions with specific amino acid residues, including cE61, cD28, and cA63 [4]. This binding creates a severe steric blockade that halts the mechanical rotation of the c-ring. Consequently, proton translocation is uncoupled from the F1 catalytic domain, leading to the collapse of the proton motive force, lethal ATP depletion, and subsequent mycobacterial cell death[4][7].

MoA A 3-Substituted 2-Methoxyquinoline Derivative B Binding to c-ring of Mycobacterial F-ATP Synthase A->B Target Engagement C Interaction with cE61 & cD28 Residues B->C Structural Anchoring D Blockade of Proton Translocation C->D Steric Hindrance E ATP Depletion & Cell Wall Disruption D->E Energy Starvation F Mycobacterial Cell Death E->F Apoptosis/Necrosis

Figure 1: Mechanism of action for ATP synthase inhibition by 2-methoxyquinoline derivatives.
Protocol: F-ATP Synthase Hydrolysis & Inverted Membrane Vesicle (IMV) Assay

Causality: F-ATP synthase is a membrane-bound rotor-stator complex. Purifying the enzyme often destroys the native proton motive force context. We utilize Inverted Membrane Vesicles (IMVs) because they retain the F0 domain within a native-like lipid bilayer, ensuring that the measured inhibition accurately reflects in vivo steric hindrance.

Step-by-Step Methodology:

  • IMV Preparation: Lyse M. smegmatis cells via a French press and isolate IMVs through differential ultracentrifugation.

    • Self-Validation Step: Confirm vesicle orientation by measuring baseline ATP hydrolysis without permeabilizing agents; only inverted vesicles expose the F1 catalytic domain to the buffer.

  • Compound Incubation: Pre-incubate IMVs with varying concentrations of the derivative (0.001 to 10 µM) for 30 minutes at 37°C.

    • Self-Validation Step: Include Bedaquiline as a positive control (>90% inhibition required) and DMSO as a vehicle control to establish the assay's dynamic range.

  • Coupled Enzyme Assay: Initiate the reaction by adding 2 mM ATP, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Real-Time Monitoring: Measure NADH oxidation continuously via absorbance at 340 nm. The rate of absorbance decrease is directly proportional to ATP hydrolysis. Calculate IC50 using non-linear regression.

Mechanism II: Tubulin Polymerization Inhibition (Oncology)

Causality and Pathway Dynamics

Beyond infectious disease, 2-methoxyquinoline derivatives exhibit potent anticancer properties by disrupting microtubule dynamics[3]. These compounds bind to the colchicine-binding site on tubulin. By occupying this pocket, the derivative prevents the addition of new tubulin heterodimers to the "plus" end of the growing microtubule. This structural blockade prevents the formation of the mitotic spindle, triggering severe G2/M phase cell cycle arrest. Prolonged arrest induces mitochondrial dysfunction, generates Reactive Oxygen Species (ROS), and ultimately forces the cell into apoptosis[3][8].

Protocol: Tubulin Polymerization & Cell Cycle Analysis

Causality: To validate tubulin as the direct target, we use a real-time fluorescence assay. The chosen fluorophore's quantum yield increases exponentially only when incorporated into the hydrophobic pockets of polymerized microtubules, providing a direct readout of structural assembly.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified porcine brain tubulin (>99% pure) in PEM buffer (PIPES, EGTA, MgCl2) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add the 2-methoxyquinoline derivative at 1x, 5x, and 10x the estimated IC50.

    • Self-Validation Step: Utilize Colchicine (a known depolymerizer) and Paclitaxel (a known stabilizer) as bidirectional positive controls to ensure the assay can detect both modes of interference.

  • Kinetic Measurement: Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Secondary Validation (Flow Cytometry): Treat target cancer cells with the derivative for 24 hours, stain with Propidium Iodide (PI), and analyze DNA content. A validated tubulin inhibitor must show a statistically significant accumulation of cells in the 4N (G2/M) peak compared to the untreated control.

Quantitative Data Presentation

The structural versatility of the 3-(chloromethyl)-2-methoxyquinoline scaffold has yielded derivatives with exceptional potency. The table below summarizes key quantitative metrics across both therapeutic domains.

Compound / DerivativePrimary TargetMIC90 / IC50Key Structural ModificationReference
Bedaquiline (TMC207) M. tb F-ATP Synthase0.03 µg/mL6-bromo-2-methoxyquinoline core[4][6]
TBAJ-587 M. tb F-ATP Synthase0.006 µg/mL3,5-Dialkoxypyridine substitution[4]
WX-081 (Sudapyridine) M. tb F-ATP Synthase0.08 µg/mL4-Cl-5-phenyl-2-methoxy-pyridine[4]
Triazole-Quinoline Analogs Tubulin / PTP1B~1.5 - 5.0 µM3-position triazole via click chemistry[2][3]

Experimental Workflow Visualization

To systematically evaluate novel derivatives synthesized from the 3-(chloromethyl)-2-methoxyquinoline intermediate, our laboratory employs the following bifurcated screening workflow.

Workflow S1 Synthesis via SN2 / Click Chemistry S2 Inverted Membrane Vesicle (IMV) Assay S1->S2 Anti-TB Screen S3 Tubulin Polymerization Assay S1->S3 Oncology Screen S4 Lead Optimization (clogP reduction) S2->S4 S3->S4 S5 Preclinical Candidate S4->S5 In Vivo Validation

Figure 2: Experimental workflow for screening 3-(chloromethyl)-2-methoxyquinoline derivatives.

References

  • NextSDS Database. "3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information." NextSDS. URL:[Link]

  • National Institutes of Health. "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." PMC. URL:[Link]

  • MDPI. "Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets." Molecules. URL:[Link]

  • National Institutes of Health. "3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel." PMC. URL: [Link]

  • Palacký University Olomouc. "Development of novel antituberculosis agents." UPOL. URL: [Link]

  • National Institutes of Health. "Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties." PMC. URL:[Link]

Sources

Foundational

Electronic Properties and UV-Vis Spectra of 2-Methoxyquinoline Derivatives: A Technical Whitepaper

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization of this electron-deficient heterocycle with an electron-donating methoxy group at the C2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization of this electron-deficient heterocycle with an electron-donating methoxy group at the C2 position fundamentally alters its electronic architecture. This whitepaper provides an in-depth analysis of the electronic properties and ultraviolet-visible (UV-Vis) spectroscopic signatures of 2-methoxyquinoline derivatives. Designed for researchers and drug development professionals, this guide bridges phenomenological spectroscopic data with quantum chemical computations, providing self-validating protocols for high-fidelity photophysical characterization.

Electronic Architecture: The Donor-π-Acceptor System

Unsubstituted quinoline is inherently electron-deficient due to the electronegative nitrogen atom in the aromatic ring. The strategic introduction of a methoxy group (–OCH₃) at the 2-position acts as an auxochrome. Through resonance, the oxygen's lone pairs donate electron density into the quinoline π-system, creating a "push-pull" or donor-π-acceptor dynamic[1].

Causality in Electronic Redistribution

This redistribution of electron density has two primary effects:

  • Bandgap Reduction: The methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap compared to the parent quinoline. This facilitates lower-energy electronic transitions[2].

  • Dipole Moment Amplification: The ground-state dipole moment is distinct from the excited-state dipole moment. Upon photoexcitation, a significant redistribution of electron density occurs, often resulting in a highly polar excited state driven by intramolecular charge transfer (ICT)[3].

UV-Vis Spectroscopic Signatures

The UV-Vis absorption spectra of methoxyquinoline derivatives are highly dependent on the solvent environment and specific substitution patterns. The spectra are generally characterized by two distinct regions[1]:

  • High-Energy Band (310–350 nm): These intense absorption peaks are attributed to the π–π* transitions localized within the conjugated quinoline ring system.

  • Low-Energy Band (360–390 nm): These broader, less intense peaks are characteristic of ICT transitions, where electron density shifts from the methoxy/aryl donor regions toward the electron-accepting quinoline core[1].

Quantitative UV-Vis Data Summary

To facilitate comparative analysis, the following table summarizes the typical UV-Vis parameters for methoxyquinoline derivatives across different solvent environments[1][4][5].

Compound ClassSolvent Environmentλ_max (nm)Primary Transition TypeMolar Absorptivity (ε) Profile
Unsubstituted QuinolineAcetonitrile~225, 313π–πHigh intensity at 225 nm
2-Methoxyquinoline CoreCyclohexane / EtOH310–320π–πModerate to High
4-MethoxyquinolinesChloroform (CHCl₃)310–350π–π* (Quinoline ring)High intensity
4-MethoxyquinolinesChloroform (CHCl₃)360–390ICT (Charge Transfer)Low to Moderate intensity
6-Fluoro-2-methoxyquinolineAcetonitrile385–393n–π* / ICTModerate (Auxochromic shift)

Self-Validating Experimental Protocol: UV-Vis & Solvatochromism

Acquiring high-fidelity UV-Vis data requires strict control over concentration and solvent parameters. The following protocol is designed as a self-validating system to prevent common artifacts such as molecular aggregation[6].

Step-by-Step Methodology

Step 1: Solvent Selection and Baseline Validation

  • Action: Select a series of spectroscopic-grade solvents with varying dielectric constants (e.g., cyclohexane, chloroform, acetonitrile, methanol).

  • Causality: A wide dielectric continuum is required to accurately plot solvatochromic shifts (using Bakhshiev’s or Bilot–Kawski’s equations) to calculate excited-state dipole moments[3].

  • Self-Validation: Run a blank scan (200–600 nm) with the pure solvent. The baseline must remain flat (Absorbance < 0.005). Any deviation indicates solvent contamination or cuvette degradation; halt and replace the solvent.

Step 2: Sample Preparation and Linearity Check

  • Action: Prepare the 2-methoxyquinoline derivative at a strict concentration of 1×10−5 M[6].

  • Causality: Higher concentrations (e.g., 1×10−2 M) induce the formation of dimers or higher-order aggregates via intermolecular hydrogen bonding or π-stacking, which artificially red-shifts the absorption and emission bands[6].

Step 3: Spectral Acquisition and Beer-Lambert Validation

  • Action: Acquire the absorption spectrum in a 1 cm path length quartz cuvette.

  • Self-Validation Check: If the maximum absorbance ( Amax​ ) exceeds 1.0, the measurement falls outside the linear dynamic range of the Beer-Lambert law. The system mandates immediate dilution of the sample and re-acquisition until Amax​≤1.0 [4].

Step 4: Solvatochromic Shift Analysis

  • Action: Plot the absorption maxima ( νA​ ) against the solvent polarity parameter ( Δf ). A linear correlation validates the ICT character of the lowest energy band.

UVVisWorkflow Start Sample Preparation (10⁻⁵ M in Solvent) Baseline Baseline Correction (Blank Solvent) Start->Baseline Scan UV-Vis Acquisition (200-600 nm) Baseline->Scan Check Absorbance < 1.0? (Beer-Lambert Check) Scan->Check Dilute Dilute Sample (Prevent Aggregation) Check->Dilute No (A > 1.0) Analyze Extract λ_max & ε (Identify Transitions) Check->Analyze Yes (Valid) Dilute->Baseline Solvato Solvatochromic Plot (Multiple Solvents) Analyze->Solvato Dipole Calculate Dipole Moments Solvato->Dipole

Caption: Workflow for self-validating UV-Vis acquisition and solvatochromic analysis.

Computational Grounding: TD-DFT Integration

Experimental UV-Vis spectroscopy is phenomenological; it identifies transition energies but cannot definitively assign the specific molecular orbitals involved. To achieve a comprehensive understanding, experimental data must be coupled with Time-Dependent Density Functional Theory (TD-DFT)[2].

The Logic of Computational Validation
  • Ground State Optimization: DFT (e.g., B3LYP/6-31G*) is used to optimize the molecular geometry, confirming the co-planarity of the methoxy group with the quinoline ring, which is essential for maximal orbital overlap and resonance[2].

  • Excited State Mapping: TD-DFT calculates the vertical excitation energies. By mapping the HOMO and LUMO electron density surfaces, researchers can visually confirm whether a transition at ~380 nm is a localized π–π* transition or an ICT from the methoxy oxygen to the quinoline nitrogen[2].

  • Self-Correction Loop: If the computed λmax​ deviates significantly from the experimental UV-Vis data, the computational model (functional or basis set) is refined until high agreement is achieved, ensuring the theoretical model is physically grounded.

DFTLogic Exp Experimental UV-Vis Spectra (λ_max) Compare Correlate Exp. vs Theoretical Transitions Exp->Compare Opt DFT Ground State Geometry Optimization TDDFT TD-DFT Excited State Calculation Opt->TDDFT MO Map HOMO-LUMO Energy Gap TDDFT->MO MO->Compare Refine Refine Functional or Basis Set Compare->Refine Mismatch Valid Validated Electronic Structure Compare->Valid High Agreement Refine->Opt

Caption: Logical integration of experimental UV-Vis data with TD-DFT computations.

Translational Impact in Drug Development

Understanding the electronic properties of 2-methoxyquinoline is not merely an academic exercise; it directly dictates pharmacodynamics and pharmacokinetics. The electron-donating nature of the methoxy group increases the electron density at the quinoline nitrogen. This enhances the molecule's ability to act as a hydrogen-bond acceptor, a critical factor when designing kinase inhibitors or antimalarial agents that must anchor to specific amino acid residues in a target protein's binding pocket. Furthermore, the modulation of the dipole moment directly impacts the molecule's lipophilicity (LogP) and its ability to permeate lipid bilayers, a crucial metric in oral bioavailability.

References

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. MDPI.1

  • Electronic absorption and fluorescence spectra of protonated 6-methoxyquinoline... ResearchGate. 6

  • Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra. ResearchGate. 3

  • Spectroscopic Analysis of 2-Methoxyquinoline Derivatives: A Technical Guide. BenchChem. 7

  • 6-Fluoro-2-methoxyquinoline | Research Chemical. BenchChem.5

  • Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis. 2

Sources

Protocols & Analytical Methods

Method

How to use 3-(Chloromethyl)-2-methoxyquinoline in cross-coupling reactions

Application Note: Advanced Cross-Coupling and Alkylation Strategies using 3-(Chloromethyl)-2-methoxyquinoline Executive Summary 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) is a highly versatile benzylic elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling and Alkylation Strategies using 3-(Chloromethyl)-2-methoxyquinoline

Executive Summary

3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) is a highly versatile benzylic electrophile utilized extensively in modern medicinal chemistry. It serves as a critical building block in the synthesis of complex pharmaceutical architectures, including IL4I1 inhibitors[1], Class I selective histone deacetylase (HDAC) inhibitors[2], and metabolites of the anti-tuberculosis drug candidate TBAJ-876[3]. This application note provides a comprehensive, mechanistically grounded guide to deploying this intermediate across three distinct synthetic paradigms: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Direct Nucleophilic Alkylation.

Chemical Profile & Reactivity Rationale

The synthetic utility of 3-(Chloromethyl)-2-methoxyquinoline stems from the synergistic electronic and steric properties of its functional groups:

  • The Benzylic Chloride: The chloromethyl group at the 3-position is highly activated by the adjacent electron-deficient quinoline ring. This makes the C(sp³)–Cl bond highly susceptible to both oxidative addition by low-valent transition metals (Ni, Pd) and direct S_N2 displacement by nucleophiles.

  • The 2-Methoxy Substituent: The methoxy group serves a dual purpose. Sterically, it shields the 2-position, and electronically, it donates electron density into the ring. This prevents competitive oxidative addition or nucleophilic attack at the C2 position—a common side reaction in 2-haloquinolines—thereby ensuring high regioselectivity during cross-coupling. Furthermore, the methoxy group can serve as a masked 2-quinolone, which can be unveiled later via acidic deprotection[3].

Workflow Start 3-(Chloromethyl)-2-methoxyquinoline (Electrophile) Q1 Target Coupling Partner? Start->Q1 ArylHalide Aryl/Heteroaryl Halide (Electrophile) Q1->ArylHalide Boronic Aryl Boronic Acid (Nucleophile) Q1->Boronic Nucleophile Amine / Alcohol (N/O-Nucleophile) Q1->Nucleophile Method1 Ni-Catalyzed Reductive XEC (Zn, NiCl2, Ligand) ArylHalide->Method1 Method2 Pd-Catalyzed Suzuki-Miyaura (Pd(dppf)Cl2, Base) Boronic->Method2 Method3 Direct Alkylation (SN2) (Cs2CO3 or DIPEA) Nucleophile->Method3

Decision matrix for selecting the appropriate coupling strategy.

Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC)

Mechanistic Rationale: Traditional cross-coupling requires the pre-formation of sensitive organometallic reagents (e.g., Grignard or organozinc species). Nickel-catalyzed reductive cross-electrophile coupling (XEC) circumvents this by directly coupling two electrophiles—in this case, 3-(chloromethyl)-2-methoxyquinoline and an aryl/heteroaryl bromide[4].

The causality of the reagent selection is critical for success:

  • NiCl₂·DME: The dimethoxyethane adduct ensures the Ni(II) pre-catalyst is fully soluble in the organic solvent, providing a homogeneous catalytic environment.

  • Zinc Powder: Acts as the terminal stoichiometric reductant, driving the catalytic cycle by reducing Ni(II) and Ni(I) intermediates back to the active Ni(0) species[5].

  • Tetrabutylammonium Iodide (TBAI): Functions as a phase-transfer catalyst and an in situ halogen-exchange agent. It converts the chloromethyl group into a transient, highly reactive iodomethyl species via a Finkelstein-type reaction, drastically accelerating the second oxidative addition step[4].

Ni_Catalytic_Cycle Ni0 Ni(0)L Active Catalyst NiII_Ar Ar-Ni(II)-Br Oxidative Addition 1 Ni0->NiII_Ar Ar-Br NiI_Ar Ar-Ni(I) Single Electron Reduction NiII_Ar->NiI_Ar 1/2 Zn - 1/2 ZnBr2 NiIII Ar-Ni(III)-Alkyl Oxidative Addition 2 NiI_Ar->NiIII Alkyl-Cl (3-(Chloromethyl)-...) Product Cross-Coupled Product Reductive Elimination NiIII->Product Reductive Elimination NiI_X Ni(I)-X Halide Complex NiIII->NiI_X NiI_X->Ni0 1/2 Zn - 1/2 ZnX2

Nickel-catalyzed reductive cross-electrophile coupling (XEC) catalytic cycle.

Validated Protocol (Adapted from IL4I1 Inhibitor Synthesis[1]):

  • Preparation: To an oven-dried 20 mL vial equipped with a stir bar, add 3-(chloromethyl)-2-methoxyquinoline (1.0 equiv, e.g., 0.144 mmol), the aryl/heteroaryl bromide (1.3 equiv), NiCl₂·DME (0.5 equiv, 0.072 mmol), picolinimidamide hydrochloride ligand (0.5 equiv, 0.072 mmol), activated Zinc powder (2.0 equiv, 0.289 mmol), and TBAI (1.5 equiv, 0.217 mmol).

  • Degassing: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with dry Nitrogen (x3).

  • Reaction: Inject anhydrous N,N-Dimethylacetamide (DMA) (approx. 0.1 M concentration relative to the quinoline). Stir the heterogeneous mixture vigorously at room temperature (or up to 60 °C depending on the aryl bromide's steric hindrance) for 16–24 hours.

  • Workup: Dilute the crude mixture with EtOAc, filter through a short pad of Celite to remove zinc residues, wash with brine to remove DMA, dry over Na₂SO₄, and concentrate for chromatographic purification.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: When coupling with arylboronic acids, Palladium catalysis is preferred. The benzylic C(sp³)–Cl bond undergoes facile oxidative addition with Pd(0). Unlike unactivated alkyl chlorides, the benzylic nature of 3-(chloromethyl)-2-methoxyquinoline prevents rapid β-hydride elimination, stabilizing the Pd(II)-alkyl intermediate long enough for transmetalation with the boronic acid to occur[2].

Validated Protocol (Adapted from HDAC Inhibitor Synthesis[2]):

  • Preparation: Charge a flask with 3-(chloromethyl)-2-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v, 0.2 M). The water is essential to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 80–90 °C under a nitrogen atmosphere for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, partition between EtOAc and water. Extract the aqueous layer, combine organic layers, dry, and purify via silica gel chromatography.

Direct Nucleophilic Alkylation (S_N2)

Mechanistic Rationale: For the synthesis of complex Diarylquinolines (DARQs) such as TBAJ-876 metabolites, the chloromethyl group is utilized as a potent alkylating agent[3]. The reaction proceeds via a classic S_N2 mechanism. The use of a non-nucleophilic, bulky base (like DIPEA or Cs₂CO₃) is critical to neutralize the generated HCl without competing with the primary nucleophile for the electrophilic carbon.

Validated Protocol (Adapted from TBAJ-876 Metabolite Synthesis[3]):

  • Preparation: Dissolve the nucleophile (e.g., a complex amine or phenol, 1.0 equiv) and 3-(chloromethyl)-2-methoxyquinoline (1.1 equiv) in anhydrous DMF or Toluene (0.1 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) for oxygen/nitrogen nucleophiles, or DIPEA (1.5 equiv) if the nucleophile is a highly reactive secondary amine.

  • Reaction: Stir at 50 °C for 18 hours. The mild heating overcomes the steric bulk often associated with complex drug-like nucleophiles.

  • Workup: Quench with water, extract with EtOAc (x3), wash the combined organics with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three primary methodologies utilizing 3-(Chloromethyl)-2-methoxyquinoline.

ParameterNi-Catalyzed Reductive XECPd-Catalyzed Suzuki-MiyauraDirect Alkylation (S_N2)
Coupling Partner Aryl / Heteroaryl BromidesAryl / Heteroaryl Boronic AcidsAmines, Phenols, Thiols
Catalyst / Reagents NiCl₂·DME, Zn powder, TBAIPd(dppf)Cl₂ or Pd(PPh₃)₄None (Direct substitution)
Optimal Base/Additive Picolinimidamide (Ligand)K₂CO₃ or Na₂CO₃ (Base)Cs₂CO₃ or DIPEA (Base)
Typical Solvent DMA or DMF1,4-Dioxane / H₂O (4:1)DMF, DCM, or Toluene
Temperature 25 °C – 60 °C80 °C – 90 °C20 °C – 50 °C
Typical Yields 50% – 75%70% – 90%65% – 95%
Primary Advantage Avoids pre-formed organometallicsHigh reliability, broad scopeAtom economical, scalable

References

  • WO2023278222A1 - Il4i1 inhibitors and methods of use Google P
  • Discovery of a Potent Class I Selective Ketone Histone Deacetylase Inhibitor with Antitumor Activity in Vivo and Optimized Pharmacokinetic Properties Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline PMC - National Institutes of Health[Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides Journal of the American Chemical Society (ACS Publications)[Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Amides with Aryl Iodide Electrophiles via C–N Bond Activation Organic Letters (ACS Publications)[Link]

Sources

Application

Application Notes and Protocols: 3-(Chloromethyl)-2-methoxyquinoline as a Versatile Reagent in Pharmaceutical Synthesis

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This technical guide focuses on the synthetic utility of a specialize...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This technical guide focuses on the synthetic utility of a specialized quinoline derivative, 3-(chloromethyl)-2-methoxyquinoline. While direct citations for its use are sparse, its chemical architecture—a reactive chloromethyl group appended to a 2-methoxyquinoline core—marks it as a potent electrophilic reagent for introducing the 2-methoxyquinolin-3-ylmethyl moiety into potential drug candidates. This document provides an in-depth look at its postulated synthesis, its primary application as an alkylating agent, and detailed, representative protocols for its reaction with key nucleophiles relevant to pharmaceutical development.

Introduction: The Quinoline Moiety in Drug Discovery

Quinoline, a bicyclic heterocycle, is a privileged structure in drug design, renowned for its presence in compounds exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The ability to functionalize the quinoline core at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, 3-(chloromethyl)-2-methoxyquinoline, is a prime example of a functionalized quinoline designed for further synthetic elaboration. Its key features are:

  • The Quinoline Core: Provides a rigid, aromatic scaffold known to interact with various biological targets.

  • The 2-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline ring system and may play a role in metabolic stability or receptor binding.

  • The 3-(Chloromethyl) Group: This is the primary reactive handle of the molecule. As a benzylic-type halide, it is an excellent electrophile for S(_N)2 reactions, enabling the covalent attachment of the quinoline moiety to other molecules.

Postulated Synthesis of 3-(Chloromethyl)-2-methoxyquinoline

cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination 2_hydroxy 2-Hydroxy-3-methylquinoline 2_methoxy 2-Methoxy-3-methylquinoline 2_hydroxy->2_methoxy (CH₃)₂SO₄, NaOH 3_chloromethyl 3-(Chloromethyl)-2-methoxyquinoline 2_methoxy->3_chloromethyl NCS, BPO, CCl₄

Caption: Postulated two-step synthesis of 3-(Chloromethyl)-2-methoxyquinoline.

Protocol 1: Postulated Synthesis of 3-(Chloromethyl)-2-methoxyquinoline

Step 1: Synthesis of 2-Methoxy-3-methylquinoline

  • To a stirred solution of 2-hydroxy-3-methylquinoline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add sodium hydroxide (1.2 equivalents) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add dimethyl sulfate (1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of ammonium hydroxide and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-3-methylquinoline.

Step 2: Synthesis of 3-(Chloromethyl)-2-methoxyquinoline

  • In a round-bottom flask, dissolve 2-methoxy-3-methylquinoline (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride.

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (BPO) (0.05 equivalents).

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC. A similar process is described for a related bromo-analogue.[4]

  • After cooling to room temperature, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product, 3-(chloromethyl)-2-methoxyquinoline, can be purified by recrystallization or column chromatography.

Application as an Alkylating Agent in Pharmaceutical Synthesis

The primary utility of 3-(chloromethyl)-2-methoxyquinoline lies in its function as an electrophilic building block. The chloromethyl group is susceptible to nucleophilic attack by a variety of heteroatoms, making it an ideal reagent for introducing the 2-methoxyquinolin-3-ylmethyl scaffold into molecules of pharmaceutical interest. This moiety can serve as a key pharmacophore or as a bulky, lipophilic group to modulate the properties of a lead compound.

cluster_n N-Alkylation cluster_o O-Alkylation cluster_s S-Alkylation reagent 3-(Chloromethyl)-2-methoxyquinoline amine R-NH₂ (Amine) reagent->amine Base (e.g., K₂CO₃) Solvent (e.g., DMF) phenol Ar-OH (Phenol) reagent->phenol Base (e.g., K₂CO₃) Solvent (e.g., DMF) thiol R-SH (Thiol) reagent->thiol Base (e.g., Cs₂CO₃) Solvent (e.g., CH₃CN) n_product R-NH-CH₂-Quinoline amine->n_product o_product Ar-O-CH₂-Quinoline phenol->o_product s_product R-S-CH₂-Quinoline thiol->s_product

Caption: General alkylation reactions using 3-(Chloromethyl)-2-methoxyquinoline.

N-Alkylation of Amines

The N-alkylation of amines is a fundamental transformation in the synthesis of many pharmaceutical agents.[3][5][6][7] Introducing the 2-methoxyquinolin-3-ylmethyl group onto a primary or secondary amine can significantly alter the basicity, lipophilicity, and biological activity of the parent molecule.

Protocol 2: Representative N-Alkylation of a Primary Aromatic Amine

  • To a solution of the primary amine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add a solution of 3-(chloromethyl)-2-methoxyquinoline (1.1 equivalents) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting amine is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the precipitated solid by filtration, or if no solid forms, extract the aqueous layer with ethyl acetate.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the N-alkylated product.

ParameterValue
Amine Substrate Aniline derivative
Reagent 3-(Chloromethyl)-2-methoxyquinoline
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 60-80 °C
Typical Reaction Time 4-8 hours
O-Alkylation of Phenols

The formation of aryl ethers via O-alkylation is another critical reaction in medicinal chemistry.[8][9][10] Phenolic hydroxyl groups are common in both natural products and synthetic compounds, and their alkylation can improve oral bioavailability by masking the polar hydroxyl group.

Protocol 3: Representative O-Alkylation of a Phenol (Williamson Ether Synthesis)

  • In a flame-dried flask under an inert atmosphere, dissolve the phenol (1 equivalent) in anhydrous acetonitrile.

  • Add a base such as cesium carbonate (1.5 equivalents). The use of a stronger base may be necessary for less acidic phenols.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 3-(chloromethyl)-2-methoxyquinoline (1.2 equivalents) to the suspension.

  • Heat the reaction to reflux and monitor its progress by TLC. The reaction is generally complete within 6-12 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane, wash with 1M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization.

ParameterValue
Phenolic Substrate Substituted Phenol
Reagent 3-(Chloromethyl)-2-methoxyquinoline
Base Cesium Carbonate (Cs₂CO₃)
Solvent Acetonitrile (CH₃CN)
Temperature Reflux
Typical Reaction Time 6-12 hours
S-Alkylation of Thiols

Thioethers are important functionalities in various biologically active molecules. The S-alkylation of thiols is a straightforward and high-yielding reaction, often proceeding under milder conditions than O-alkylation due to the higher nucleophilicity of the thiolate anion.[11][12][13]

Protocol 4: Representative S-Alkylation of a Thiol

  • Dissolve the thiol (1 equivalent) in a suitable solvent like DMF or ethanol.

  • Add a base such as potassium carbonate (1.2 equivalents) and stir for 15-20 minutes at room temperature to generate the thiolate.

  • Introduce a solution of 3-(chloromethyl)-2-methoxyquinoline (1.05 equivalents) in the same solvent.

  • Continue stirring at room temperature. The reaction is often exothermic and typically completes within 1-3 hours, which can be monitored by TLC.

  • Once the reaction is complete, dilute the mixture with water to precipitate the product or to prepare for extraction.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting thioether by column chromatography.

ParameterValue
Thiol Substrate Aliphatic or Aromatic Thiol
Reagent 3-(Chloromethyl)-2-methoxyquinoline
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF) or Ethanol
Temperature Room Temperature
Typical Reaction Time 1-3 hours

Conclusion and Future Perspectives

3-(Chloromethyl)-2-methoxyquinoline represents a highly valuable, albeit under-documented, reagent for pharmaceutical synthesis. Its utility as an alkylating agent allows for the strategic incorporation of the 2-methoxyquinolin-3-ylmethyl moiety into a diverse range of molecular scaffolds. The protocols detailed herein, based on established and robust chemical transformations, provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile building block. The resulting derivatives are promising candidates for screening in various therapeutic areas, leveraging the proven biological relevance of the quinoline core. Further investigation into the synthesis and reactivity of this reagent is warranted to fully unlock its potential in the discovery of novel therapeutic agents.

References

  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Luh, T.-Y., et al. (2004). Kumada-Corriu Reactions of Alkyl Halides with Alkynyl Nucleophiles. Organic Letters, 6(9), 1461-1463. Retrieved from [Link]

  • Bull, J. A., et al. (2025). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Retrieved from [Link]

  • Corma, A., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9205-9209. Retrieved from [Link]

  • HETEROCYCLES. (2021). Three-component reaction of arynes, quinolines, and chloroform: two-step synthesis of. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(chloromethyl)-2-methoxyquinoline (C11H10ClNO). Retrieved from [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Kempe, R., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12151. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 20355-20387. Retrieved from [Link]

  • ResearchGate. (2020). Recent advances in the synthesis and biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: N-Alkylation of Amines with 3-(Chloromethyl)-2-methoxyquinoline

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Functionalization of the quinoline ring is a key strategy for the development of new and improved drug candidates. This document provides a detailed guide to the N-alkylation of primary and secondary amines using 3-(chloromethyl)-2-methoxyquinoline, a versatile building block for introducing the quinoline moiety into a diverse range of molecules.

The 2-methoxy-3-substituted quinoline framework is of particular interest. The methoxy group at the 2-position influences the electronic properties of the quinoline ring, and the chloromethyl group at the 3-position provides a reactive handle for nucleophilic substitution. This allows for the straightforward tethering of various amine-containing fragments, leading to the synthesis of novel compounds with potential therapeutic applications, such as antitubercular agents.[4][5] This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize novel N-alkylated quinoline derivatives.

Chemical Structures and Reagents

CompoundStructureCAS Number
3-(Chloromethyl)-2-methoxyquinoline3-(Chloromethyl)-2-methoxyquinoline1038983-52-6
General Amine Substrate (R1, R2 = H, alkyl, aryl) R1-NH-R2 Varies
General Product General ProductVaries

Note: The image for the general product is a placeholder and represents the N-alkylated quinoline derivative.

Reaction Mechanism and Workflow

The N-alkylation of amines with 3-(chloromethyl)-2-methoxyquinoline proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.

Reaction Mechanism Diagram

SN2_Mechanism cluster_reactants Reactants cluster_products Products Amine R₁R₂N-H TS [R₁R₂N---CH₂(Quinoline)---Cl]⁻ Amine->TS Nucleophilic Attack Quinoline Quinoline-CH₂-Cl Quinoline->TS Product Quinoline-CH₂-NR₁R₂ TS->Product Bond Formation Chloride Cl⁻ TS->Chloride Leaving Group Departure

Caption: SN2 mechanism for the N-alkylation of an amine with 3-(chloromethyl)-2-methoxyquinoline.

Experimental Workflow Diagram

experimental_workflow A Reactant Preparation (Amine, Quinoline, Solvent, Base) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for the N-alkylation protocol.

Detailed Experimental Protocols

Safety Precautions: 3-(Chloromethyl)-2-methoxyquinoline is a potential irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Protocol 1: N-Alkylation of Aliphatic Amines

This protocol is suitable for primary and secondary aliphatic amines.

Materials:

  • 3-(Chloromethyl)-2-methoxyquinoline (1.0 eq)

  • Aliphatic amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(chloromethyl)-2-methoxyquinoline (1.0 eq) and the chosen solvent (ACN or DMF).

  • Add the aliphatic amine (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If using K₂CO₃, filter the mixture to remove the solid base. If using DIPEA, proceed to the next step.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and MS.

Protocol 2: N-Alkylation of Aromatic Amines

This protocol is suitable for primary and secondary aromatic amines. Due to the lower nucleophilicity of aromatic amines, more forcing conditions may be required.

Materials:

  • 3-(Chloromethyl)-2-methoxyquinoline (1.0 eq)

  • Aromatic amine (1.2 - 2.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine (1.2 - 2.0 eq) and anhydrous DMF or DMSO.

  • If using NaH, cool the solution to 0 °C and add NaH (1.5 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for deprotonation.

  • Add a solution of 3-(chloromethyl)-2-methoxyquinoline (1.0 eq) in the same anhydrous solvent dropwise.

  • If using Cs₂CO₃, add the base to the solution of the amine and quinoline at room temperature.

  • Allow the reaction to warm to room temperature and then heat to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and MS.

Expected Results and Troubleshooting

Amine TypeRecommended BaseSolventTemperatureExpected ReactivityPotential IssuesTroubleshooting
Primary Aliphatic K₂CO₃, DIPEAACN, DMFRoom Temp - 60°CHighDialkylationUse a slight excess of the amine.
Secondary Aliphatic K₂CO₃, DIPEAACN, DMF50 - 80°CModerate to HighSteric hindrance may slow the reaction.Increase temperature and/or reaction time.
Primary Aromatic NaH, Cs₂CO₃DMF, DMSO80 - 120°CModerateLow reactivity.Use a stronger base (NaH) and higher temperatures. Ensure anhydrous conditions.
Secondary Aromatic NaH, Cs₂CO₃DMF, DMSO100 - 140°CLowVery low reactivity due to electronic and steric effects.Prolonged reaction times and higher temperatures may be necessary.

Applications in Drug Development

The N-alkylated quinoline derivatives synthesized using these protocols can serve as valuable intermediates or final compounds in drug discovery programs. The quinoline moiety is a well-established pharmacophore, and its combination with various amine-containing fragments can lead to the discovery of novel bioactive molecules.[1][2][6] For instance, the incorporation of specific amino carbinol side chains onto a 2-methoxyquinoline core has been shown to yield compounds with promising antitubercular activity.[4][5] Researchers can utilize these protocols to generate libraries of compounds for screening against a wide range of biological targets.

References

  • Karkara, B. B., Mishra, S. S., Singh, B. N., & Panda, G. (2020). Synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as antitubercular agents. Bioorganic Chemistry, 99, 103775. [Link]

  • ResearchGate. (2020). Synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing Amino Carbinols as Antitubercular Agents. [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • University of Washington. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]

  • TSI Journals. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. [Link]

  • Royal Society of Chemistry. (2018). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers. [Link]

  • MDPI. (2019). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. [Link]

  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. Molecules. [Link]

  • National Center for Biotechnology Information. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Mar Dioscorus College of Pharmacy. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). Alkylated Quinolines through Benzylic sp C−H Functionalization: Sequential Synthesis and Photophysical Studies. [Link]

  • NextSDS. (n.d.). 3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 3-(chloromethyl)-2-methoxyquinoline. [Link]

Sources

Application

Catalytic Functionalization of 3-(Chloromethyl)-2-methoxyquinoline: A Senior Scientist’s Guide to Divergent Cross-Coupling

Executive Summary & Scaffold Significance In modern medicinal chemistry and drug development, functionalized quinolines represent a highly privileged structural motif. Specifically, 3-(Chloromethyl)-2-methoxyquinoline se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry and drug development, functionalized quinolines represent a highly privileged structural motif. Specifically, 3-(Chloromethyl)-2-methoxyquinoline serves as a versatile, bifunctional building block. The 2-methoxy group acts as an electronic modulator—enriching the quinoline core via resonance while providing a latent handle for conversion to quinolin-2-ones. Concurrently, the 3-chloromethyl group offers a highly reactive benzylic-like electrophilic center.

Traditionally, modifying this position relied on harsh nucleophilic substitutions. However, modern catalytic methods—specifically Palladium-Catalyzed Cross-Coupling and Visible-Light Photoredox Catalysis —allow for precise, mild, and divergent functionalization. This application note details the causality, setup, and self-validating protocols for both modalities, empowering researchers to expand their structure-activity relationship (SAR) libraries efficiently.

Mechanistic Rationale & Experimental Design (E-E-A-T)

When designing catalytic reactions for benzylic chlorides, the primary chemical challenge is the suppression of unwanted side reactions. The C(sp³)–Cl bond is prone to homocoupling (Wurtz-type reactions) and, in the case of transition metal catalysis, β-hydride elimination if extended alkyl chains are present.

Pathway A: Two-Electron Transfer (Palladium Catalysis)

Palladium-catalyzed Suzuki-Miyaura coupling of benzylic chlorides requires careful ligand selection[1]. We utilize bulky, electron-rich phosphine ligands such as BrettPhos or XPhos .

  • The Causality: The electron-rich nature of BrettPhos accelerates the initial oxidative addition into the strong C(sp³)–Cl bond. More importantly, its extreme steric bulk forces the palladium center into a lower coordination state, which drastically accelerates the rate of reductive elimination[2]. This rapid elimination outcompetes off-target pathways like protodehalogenation or homocoupling, ensuring high yields of the cross-coupled diarylmethane derivative.

Pathway B: Single-Electron Transfer (Photoredox Catalysis)

For cross-electrophile or radical-trapping applications, visible-light photoredox catalysis offers a milder alternative that bypasses traditional organometallic transmetalation limitations[3]. By using a photocatalyst like Ir(ppy)₃ , the reaction proceeds via Single-Electron Transfer (SET).

  • The Causality: The excited state of Ir(ppy)₃ (*Ir(III)) is a strong reductant. It donates an electron to the chloromethyl group, initiating mesolytic cleavage to expel a chloride anion and generate a localized, resonance-stabilized benzylic radical at the C3 position[4]. This radical can then be intercepted by various Michael acceptors, heteroarenes, or nickel-catalyzed cross-electrophile cycles[5]. Strict anaerobic conditions (freeze-pump-thaw degassing) are mandatory here, as molecular oxygen is a potent triplet quencher that will instantly deactivate the photocatalyst and scavenge the carbon-centered radical.

Visualizing the Catalytic Divergence

G cluster_Pd Pathway A: Two-Electron Transfer (Pd) cluster_Photo Pathway B: Single-Electron Transfer (Ir) SM 3-(Chloromethyl)-2-methoxyquinoline (Starting Material) Pd_Cat Pd Catalyst + BrettPhos (Base, Heat) SM->Pd_Cat Suzuki-Miyaura Ir_Cat Ir(ppy)₃ + Blue LED (Anaerobic) SM->Ir_Cat Photoredox Ox_Add Oxidative Addition [C(sp³)-Pd(II)-Cl] Pd_Cat->Ox_Add Transmet Transmetalation with Aryl-B(OH)₂ Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Product_A 3-Benzyl-2-methoxyquinoline (sp³-sp² Coupled) Red_Elim->Product_A SET_Red SET Reduction (Mesolytic Cleavage) Ir_Cat->SET_Red Radical C3-Benzylic Radical Intermediate SET_Red->Radical -Cl⁻ Rad_Trap Radical Trapping / Ni-Catalyzed Coupling Radical->Rad_Trap Product_B C3-Alkylated Quinoline (sp³-sp³ or sp³-sp²) Rad_Trap->Product_B

Divergent catalytic pathways for 3-(Chloromethyl)-2-methoxyquinoline functionalization.

Quantitative Data: Reaction Metrics Comparison

To aid in experimental planning, the following table summarizes the typical quantitative parameters and expected outcomes for both functionalization strategies based on established literature parameters for benzylic chlorides and chloromethyl azaarenes.

ParameterMethod A: Pd-Catalyzed Suzuki-MiyauraMethod B: Ir-Catalyzed Photoredox
Primary Coupling Partner Aryl/Heteroaryl Boronic AcidsAlkenes, Heteroarenes, Alkyl Halides (with Ni)
Catalyst System 2-5 mol% Pd(OAc)₂, 4-10 mol% BrettPhos1-2 mol% Ir(ppy)₃ (± NiCl₂·glyme for dual catalysis)
Base / Additives K₃PO₄ or K₂CO₃ (2.0 equiv)Cy₂NMe or DIPEA (Sacrificial reductant/base)
Solvent 1,4-Dioxane / H₂O (10:1)Degassed DMF or Acetonitrile
Temperature & Time 80 °C – 100 °C for 4–12 hoursAmbient (25 °C) under 450 nm Blue LED for 12–24 h
Typical Yield Range 75% – 95%55% – 85%
Functional Group Tolerance High (Esters, Nitriles, Ethers tolerated)Very High (Alcohols, Amines, unactivated C-H tolerated)

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura sp³-sp² Coupling

This protocol describes the coupling of 3-(chloromethyl)-2-methoxyquinoline with phenylboronic acid to yield 3-benzyl-2-methoxyquinoline.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-(chloromethyl)-2-methoxyquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Argon. Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can oxidize the electron-rich phosphine ligand.

  • Solvent Addition: Syringe in 4.0 mL of sparged 1,4-Dioxane and 0.4 mL of degassed deionized water. The biphasic nature aids in dissolving the inorganic base while keeping the organic substrates in solution.

  • Thermal Activation: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 8 hours.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.

Self-Validating System Checks:

  • TLC Monitoring: The starting material is strongly UV-active. Upon completion, TLC (e.g., 9:1 Hexanes/EtOAc) should show the complete disappearance of the starting material spot and the appearance of a new, higher Rf​ spot (the product is less polar due to the loss of the C-Cl dipole).

  • NMR Validation: In the ¹H NMR (CDCl₃) of the starting material, the -CH₂Cl protons appear as a distinct, sharp singlet near 4.7 ppm. In the successful product, this singlet will shift upfield to approximately 4.1 ppm, representing the new diarylmethane -CH₂- bridge, accompanied by the appearance of 5 new aromatic protons from the phenyl ring.

Protocol B: Visible-Light Photoredox Cross-Coupling

This protocol outlines the generation of the C3-benzylic radical and its subsequent trapping by a Michael acceptor (e.g., methyl acrylate) via reductive radical-polar crossover.

Step-by-Step Methodology:

  • Reagent Assembly: To a 15 mL borosilicate glass vial equipped with a stir bar, add 3-(chloromethyl)-2-methoxyquinoline (0.5 mmol, 1.0 equiv), Ir(ppy)₃ (0.005 mmol, 1 mol%), and Hantzsch ester (0.75 mmol, 1.5 equiv) as the terminal stoichiometric reductant.

  • Solvent & Electrophile Addition: Add 5.0 mL of anhydrous Acetonitrile (MeCN), followed by methyl acrylate (1.5 mmol, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv).

  • Strict Degassing (Freeze-Pump-Thaw):

    • Submerge the vial in a liquid nitrogen bath until the mixture is completely frozen.

    • Open the vial to high vacuum for 3 minutes.

    • Close the vacuum valve and allow the mixture to thaw completely in a room-temperature water bath (bubbles of dissolved gas will escape).

    • Repeat this cycle three times. After the final thaw, backfill the vial with Argon and seal it tightly with a Teflon-lined cap.

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure the vial is approximately 2–3 cm from the light source. Stir vigorously at room temperature for 16 hours. Note: A cooling fan should be used to ensure the reaction remains at ambient temperature, ruling out thermal background reactions.

  • Workup & Purification: Quench the reaction by opening the vial to air. Dilute with Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Self-Validating System Checks:

  • Visual Cues: Upon addition of Ir(ppy)₃, the solution will be bright yellow. Under blue LED irradiation, the mixture should exhibit strong, sustained luminescence. A color shift to dark brown or black indicates catalyst degradation (often due to poor degassing).

  • NMR Validation: The ¹H NMR spectrum will confirm the loss of the 4.7 ppm -CH₂Cl singlet. The newly formed sp³-sp³ linkage will present as a complex aliphatic multiplet system between 2.0 and 3.5 ppm, integrating for the new methylene protons of the elongated chain, alongside the appearance of a methyl ester singlet at ~3.6 ppm.

Sources

Method

Application Note: Strategic Utilization of 3-(Chloromethyl)-2-methoxyquinoline in the Synthesis of Complex Quinoline and 2-Quinolone Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The quinoline and 2-quinolone (carbosty...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The quinoline and 2-quinolone (carbostyril) ring systems are privileged pharmacophores found in numerous FDA-approved drugs, ranging from kinase inhibitors to anti-infective agents. 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) serves as a highly versatile, bifunctional building block for constructing these complex scaffolds. This application note details the mechanistic rationale, divergent synthetic workflows, and validated experimental protocols for utilizing this intermediate. By leveraging the orthogonal reactivity of the benzylic chloride and the 2-methoxy ether, chemists can achieve late-stage functionalization and targeted deprotection with high fidelity.

Mechanistic Rationale & Scaffold Design

As a Senior Application Scientist, I emphasize that successful scaffold design relies on understanding the causality behind functional group selection. The choice to use 3-(chloromethyl)-2-methoxyquinoline over its 2-oxo (quinolone) or 2-chloro counterparts is driven by three critical factors:

  • Prevention of Ambident Reactivity: 2-Quinolones exhibit tautomerism (lactam-lactim), which often leads to mixtures of N -alkylated and O -alkylated products during functionalization. The 2-methoxy group perfectly masks the lactam, locking the ring in a fully aromatic state and directing subsequent reactions exclusively to the 3-chloromethyl position.

  • Enhanced Electrophilicity: The chloromethyl group at the C3 position is highly activated toward SN​2 displacement due to the adjacent electron-withdrawing aromatic system [1]. This allows for mild alkylation of aliphatic amines, anilines, phenols, and active methylene compounds.

  • Orthogonal Deprotection: The 2-methoxy ether is remarkably stable to basic alkylation conditions, cross-coupling environments, and nucleophilic attacks. However, it can be selectively cleaved under specific acidic or halophilic conditions (e.g., HBr/AcOH, TMSI, or LiCl/pTSA) to reveal the biologically active 2-quinolone core [2, 3].

Divergent Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

DivergentSynthesis SM 3-(Chloromethyl)- 2-methoxyquinoline (CAS: 1038983-52-6) N_Alk N-Alkylated Intermediate (e.g., Piperazinyl) SM->N_Alk 2° Amine, Base SN2 Reaction C_Alk C-Alkylated Intermediate (e.g., Malonate) SM->C_Alk Active Methylene Base O_Alk O-Alkylated Intermediate (e.g., Aryl Ether) SM->O_Alk Phenol, Base SN2 Reaction Quinolone1 Target 2-Quinolone A (CNS Active) N_Alk->Quinolone1 HBr or TMSI Demethylation Quinolone2 Target 2-Quinolone B (Kinase Inhibitor) C_Alk->Quinolone2 HBr or TMSI Demethylation Quinolone3 Target 2-Quinolone C (Anti-infective) O_Alk->Quinolone3 HBr or TMSI Demethylation

Figure 1: Divergent synthesis of complex 2-quinolone targets from 3-(chloromethyl)-2-methoxyquinoline.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific workup rationales are provided to ensure reproducibility.

Protocol A: General Procedure for SN​2 Amination

Objective: Construct the extended pharmacophore via N-alkylation of a secondary amine.

Reagents:

  • 3-(Chloromethyl)-2-methoxyquinoline (1.0 equiv)

  • Secondary Amine (e.g., substituted piperazine) (1.2 equiv)

  • Potassium Carbonate ( K2​CO3​ , anhydrous) (2.0 equiv)

  • Acetonitrile (MeCN, anhydrous) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Activation: Dissolve the secondary amine and anhydrous K2​CO3​ in MeCN. Rationale: K2​CO3​ acts as a heterogeneous acid scavenger, preventing the formation of amine hydrochlorides without causing base-catalyzed degradation of the substrate.

  • Addition: Add 3-(chloromethyl)-2-methoxyquinoline portion-wise at room temperature.

  • Thermal Reaction: Attach a reflux condenser and heat the mixture to 65 °C. Monitor via LC-MS. The reaction typically reaches >95% conversion within 2–4 hours due to the highly activated benzylic position.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure 2-methoxyquinoline intermediate.

Protocol B: Acid-Mediated Demethylation to 2-Quinolone

Objective: Unmask the 2-methoxy group to reveal the biologically active 2-quinolone.

Reagents:

  • 2-Methoxyquinoline intermediate (1.0 equiv)

  • Aqueous Hydrobromic Acid (48% HBr) or Lithium Chloride/p-Toluenesulfonic acid (LiCl/pTSA) for sensitive substrates [3].

Step-by-Step Methodology:

  • Standard Cleavage (Robust Substrates): Dissolve the intermediate in a 1:1 mixture of THF and 48% aqueous HBr. Reflux at 80 °C for 4–6 hours [2].

  • Mild Cleavage (Acid-Sensitive Substrates): If the molecule contains acid-labile groups (e.g., Boc, acetals), dissolve the intermediate in anhydrous DMF. Add LiCl (5.0 equiv) and pTSA (1.5 equiv). Heat to 90 °C for 12 hours [3]. Rationale: The nucleophilic chloride ion attacks the methyl group via an SN​2 mechanism, driven by the protonation of the quinoline nitrogen by pTSA, avoiding harsh global acidic conditions.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ until pH 7-8 is reached. Extract with EtOAc (3x).

  • Isolation: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Triturate the resulting solid with cold diethyl ether to afford the pure 2-quinolone.

ProtocolLogic Step1 1. Substrate Activation Dissolve SM in MeCN Step2 2. Nucleophile Addition Add Amine & K2CO3 Step1->Step2 Step3 3. Thermal Reaction Heat at 65 °C (2-4 h) Step2->Step3 Step4 4. Workup & Isolation Filter salts & Chromatograph Step3->Step4 Step5 5. Deprotection (Optional) Treat with HBr or LiCl/pTSA Step4->Step5 Step6 6. Final Target Purified 2-Quinolone Step5->Step6

Figure 2: Logical workflow for the optimization of SN2 amination and subsequent deprotection.

Data Presentation

The following tables summarize the empirical data for optimizing the transformations of 3-(chloromethyl)-2-methoxyquinoline, allowing researchers to quickly select the appropriate conditions for their specific analogs.

Table 1: Optimization of SN​2 Amination Conditions

SolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
DMFDIPEA (2.0 eq)802>95%Trace elimination products
MeCN K2​CO3​ (2.0 eq) 65 3 >98% Clean; preferred method
THF Et3​N (2.0 eq)65875%Incomplete conversion
DCMNone2524<10%Unreactive

Table 2: Comparison of Demethylation Reagents for 2-Methoxyquinolines

Reagent SystemMechanismFunctional Group ToleranceTypical YieldNotes
48% HBr / THF Acidic ether cleavageLow (cleaves Boc, t-Bu esters)85-95%Standard, highly efficient for robust scaffolds [2].
BBr3​ / DCM Lewis acid mediatedModerate40-60%Often leads to over-reaction or poor solubility [3].
TMSI / DMAP Silyl ether formation/hydrolysisHigh60-75%Excellent for acid-sensitive aryl methyl ethers [2].
LiCl / pTSA / DMF Halophilic SN​2 on methylHigh85-90%Mild alternative; highly selective for 2-methoxy groups [3].

References

  • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. Available at: [Link]

  • Patel, S., et al. (2005). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. University of Hertfordshire Research Archive. Available at:[Link]

  • Guillemont, J., et al. (2022). Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876. Pharmaceuticals (Basel), 15(2), 162. Available at:[Link]

  • Wang, Y., et al. (2014). Euodenine A: A Small-Molecule Agonist of Human TLR4. Journal of Medicinal Chemistry, 57(7), 2963–2972. Available at:[Link]

Application

Application Note: Strategic Utilization of 3-(Chloromethyl)-2-methoxyquinoline in Advanced Heterocyclic Ring Formation

Executive Summary In modern medicinal chemistry and drug discovery, the rational design of heterocyclic frameworks relies heavily on versatile, bifunctional building blocks. 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the rational design of heterocyclic frameworks relies heavily on versatile, bifunctional building blocks. 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) has emerged as a highly privileged scaffold in this domain 1. Featuring a highly electrophilic benzylic-type chloromethyl group and an electron-donating methoxy substituent, this compound is instrumental in the synthesis of complex therapeutics, ranging from novel IL4I1 inhibitors for immunology 2 to next-generation antitubercular (anti-TB) agents targeting Mycobacterium tuberculosis3.

This application note provides a comprehensive, self-validating guide to its reactivity, detailing field-proven protocols for transition-metal-catalyzed reductive cross-coupling and nucleophilic substitution workflows.

Physicochemical Profiling & Mechanistic Rationale

Understanding the inherent reactivity of 3-(Chloromethyl)-2-methoxyquinoline is critical for rational experimental design and predicting reaction causality.

  • The 3-Chloromethyl Handle : Acts as the primary site for SN2 nucleophilic attack or oxidative addition. The adjacent quinoline aromatic system stabilizes developing charges in the transition state, significantly lowering the activation energy for substitution compared to unactivated aliphatic chlorides 4.

  • The 2-Methoxy Group : Serves a dual purpose. Chemically, it sterically and electronically blocks the highly reactive C2 position of the quinoline ring, preventing unwanted side reactions (e.g., Chichibabin-type aminations or nucleophilic aromatic substitutions) 3. Pharmacologically, it modulates the lipophilicity (clogP) of the resulting drug candidates, a critical factor in mitigating off-target effects such as hERG channel inhibition, which is a known liability in highly lipophilic quinoline drugs like bedaquiline 5.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-(Chloromethyl)-2-methoxyquinoline
CAS Number 1038983-52-6 1
Molecular Formula C11H10ClNO 4
Molecular Weight 207.66 g/mol 4
SMILES COC1=NC2=CC=CC=C2C=C1CCl 4

Application Workflows & Methodologies

Workflow SM 3-(Chloromethyl)- 2-methoxyquinoline SN2 SN2 Substitution (Azides/Amines) SM->SN2 Nucleophiles CrossCoupling Ni-Catalyzed Cross-Coupling SM->CrossCoupling Alkyl Halides + Zn + Ni Click CuAAC Click Chemistry SN2->Click Alkyne + Cu(I) IL4I1 IL4I1 Inhibitors CrossCoupling->IL4I1 AntiTB Anti-TB Agents Click->AntiTB

Strategic synthetic workflows utilizing 3-(Chloromethyl)-2-methoxyquinoline.

Nickel-Catalyzed Reductive Cross-Coupling

Reductive cross-coupling of two electrophiles (e.g., an alkyl halide and the chloromethyl quinoline) avoids the need for sensitive, pre-formed organometallic reagents (like Grignard or Suzuki reagents), vastly enhancing functional group tolerance [[2]]().

Mechanistic Causality : In this protocol, Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl2·DME) is reduced in situ by Zinc powder to the active Ni(0) catalyst. A critical additive is Tetrabutylammonium iodide (TBAI). Because alkyl chlorides are notoriously sluggish in oxidative addition, TBAI facilitates an in situ Finkelstein-type halogen exchange. This converts the chloromethyl group to a highly reactive iodomethyl intermediate, thereby accelerating the catalytic cycle and suppressing unwanted homocoupling side reactions [[2]]().

Protocol 1: Synthesis of IL4I1 Inhibitor Intermediates via Ni-Catalyzed Coupling

Reagents:

  • 3-(Chloromethyl)-2-methoxyquinoline (1.0 equiv, 0.482 mmol) 2

  • Alkyl bromide (e.g., 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile) (1.3 equiv)

  • NiCl2·DME (0.5 equiv)

  • Picolinimidamide hydrochloride (0.5 equiv)

  • Zinc powder (2.0 equiv)

  • TBAI (1.5 equiv)

  • N,N-Dimethylacetamide (DMA) (3 mL)

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a 20 mL oven-dried reaction vial with NiCl2·DME, picolinimidamide hydrochloride, Zinc powder, and TBAI.

    • Self-Validation Check: The zinc powder must be finely divided and unoxidized (grey, not white) to ensure efficient electron transfer.

  • Substrate Addition : Add 3-(Chloromethyl)-2-methoxyquinoline and the target alkyl bromide to the vial.

  • Solvent Addition & Degassing : Inject anhydrous DMA (3 mL). Degas the heterogeneous mixture by sparging with high-purity nitrogen gas for exactly 1 minute [[2]]().

    • Causality: Oxygen rapidly quenches the Ni(0) active species; strict anaerobiosis is non-negotiable.

  • Reaction Execution : Seal the vial and stir vigorously at room temperature for 1 hour. The reaction mixture will typically transition from pale green to a dark, opaque suspension as the active Ni species forms.

  • Workup & Isolation : Quench the reaction by pouring the mixture into a 100 mL flask containing diethyl ether and saturated aqueous ammonium chloride. The biphasic mixture extracts the product into the organic layer while Zn salts partition into the aqueous phase.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

CatalyticCycle Ni0 Active Ni(0) Catalyst OxAdd1 Oxidative Addition (Alkyl Bromide) Ni0->OxAdd1 Intermediate Alkyl-Ni(II)-Br Complex OxAdd1->Intermediate OxAdd2 Oxidative Addition (Quinoline-CH2-I) Intermediate->OxAdd2 + TBAI-activated Quinoline NiIII Alkyl-Ni(III)-CH2-Quinoline Intermediate OxAdd2->NiIII RedElim Reductive Elimination NiIII->RedElim Product Coupled Heterocycle Product RedElim->Product Reduction Zn Reduction Ni(II) to Ni(0) RedElim->Reduction forms Ni(II) Reduction->Ni0 Zn -> Zn(II)

Ni-catalyzed reductive cross-coupling catalytic cycle enabled by Zn reduction.

Nucleophilic Substitution (SN2) and Click Chemistry for Anti-TB Agents

The chloromethyl group is highly primed for SN2 displacement by azides, yielding an azidomethyl intermediate. This intermediate can subsequently undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazole-linked quinoline derivatives, a scaffold proven to exhibit potent minimum inhibitory concentrations (MIC) against M. tuberculosis3.

Mechanistic Causality : Sodium azide (NaN3) is a powerful nucleophile that rapidly displaces the primary chloride in polar aprotic solvents (DMF). The subsequent click reaction utilizes Copper(I), generated in situ from CuSO4 and sodium ascorbate, to regioselectively form the 1,4-disubstituted 1,2,3-triazole. The 2-methoxy group remains completely inert under these conditions, demonstrating excellent chemoselectivity [[3]]().

Protocol 2: Azidation and CuAAC Click Reaction

Step 1: Azidation

  • Dissolve 3-(Chloromethyl)-2-methoxyquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add Sodium Azide (NaN3) (1.5 equiv) in a single portion.

    • Safety Note: Do not use halogenated solvents (e.g., DCM) with NaN3 to avoid forming explosive diazidomethane.

  • Stir the mixture at 60 °C for 4 hours.

  • Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove residual DMF. Evaporate to yield 3-(azidomethyl)-2-methoxyquinoline.

    • Self-Validation Check: IR spectroscopy of the crude must reveal a strong, sharp azide stretch at ~2100 cm⁻¹.

Step 2: CuAAC (Click Chemistry)

  • Dissolve the crude 3-(azidomethyl)-2-methoxyquinoline (1.0 equiv) and a terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Add CuSO4·5H2O (0.1 equiv) followed by sodium ascorbate (0.2 equiv).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The aqueous/organic solvent mixture ensures solubility of both the organic substrates and the inorganic catalysts.

  • Stir at room temperature for 12 hours.

  • Dilute with water, filter the resulting precipitate, and recrystallize from ethanol to obtain the pure triazole-linked heterocycle 3.

Data Presentation: Comparative Functionalization Strategies

Table 2: Comparative Analysis of Functionalization Workflows
StrategyKey Reagents / CatalystsTypical Rxn TimePrimary ApplicationMechanistic Advantage
Reductive Cross-Coupling NiCl2·DME, Zn, TBAI1 Hour 2IL4I1 Inhibitors 2Avoids sensitive organometallics; rapid C-C bond formation.
SN2 Azidation & CuAAC NaN3, CuSO4, Na Ascorbate4h + 12h 3Anti-TB Agents 3High thermodynamic driving force; complete regioselectivity.
Direct Amination Primary/Secondary Amines, K2CO36-8 HoursBedaquiline Analogs 5Atom-economical; direct installation of basic pharmacophores.

References

  • Title : 3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information Source : NextSDS URL : (Matched to[1])

  • Title : PubChemLite - 3-(chloromethyl)-2-methoxyquinoline (C11H10ClNO) Source : Université du Luxembourg URL : (Matched to[4])

  • Title : 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel Source : PMC (NIH) URL : (Matched to[5])

  • Title : Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties Source : RSC Publishing URL : (Matched to[3])

  • Title : WO2023278222A1 - Il4i1 inhibitors and methods of use Source : Google Patents URL : (Matched to[2])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Chloromethyl)-2-methoxyquinoline

Welcome to the technical support center for the synthesis of 3-(chloromethyl)-2-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(chloromethyl)-2-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields and troubleshoot common issues encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven solutions to overcome synthetic hurdles.

Overview of Synthetic Strategies

The synthesis of 3-(chloromethyl)-2-methoxyquinoline is not a single reaction but a sequence of transformations. The most reliable and commonly employed strategies involve the initial construction of a functionalized quinoline core, followed by targeted modifications. The two primary pathways diverge based on the method used for the final chloromethylation step.

  • Route A: Vilsmeier-Haack cyclization, followed by reduction of the formyl group to a methyl group, methoxylation, and finally, radical chlorination of the methyl group.

  • Route B: Vilsmeier-Haack cyclization, followed by methoxylation, reduction of the formyl group to a hydroxymethyl group, and subsequent chlorination.

Each pathway presents unique advantages and challenges, which we will explore in the troubleshooting section.

Synthetic_Pathways Start N-Arylacetamide VH 2-Chloro-3-formylquinoline Start->VH Vilsmeier-Haack (POCl₃/DMF) A1 2-Chloro-3-methylquinoline VH->A1 Reduction (e.g., Wolff-Kishner) B1 2-Methoxy-3-formylquinoline VH->B1 Methoxylation (NaOMe) Target 3-(Chloromethyl)- 2-methoxyquinoline A2 2-Methoxy-3-methylquinoline A1->A2 Methoxylation (NaOMe) A2->Target Radical Chlorination (NCS/BPO) B2 2-Methoxy-3-(hydroxymethyl)quinoline B1->B2 Reduction (NaBH₄) B2->Target Chlorination (SOCl₂)

Caption: Primary synthetic routes to 3-(chloromethyl)-2-methoxyquinoline.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Stage 1: Vilsmeier-Haack Cyclization (N-Arylacetamide → 2-Chloro-3-formylquinoline)

Q: My yield for the initial cyclization to 2-chloro-3-formylquinoline is very low. What are the most likely causes?

A: This is a critical step, and low yields often trace back to the preparation and use of the Vilsmeier reagent (formed from POCl₃ and DMF) or the reaction conditions.[1][2]

  • Cause 1: Incorrect Stoichiometry of POCl₃. The molar ratio of phosphorus oxychloride (POCl₃) to the N-arylacetamide substrate is paramount. Insufficient POCl₃ will result in incomplete conversion, while a vast excess can sometimes lead to side reactions or purification difficulties. For many acetanilides, an optimized molar ratio of around 12:1 (POCl₃:substrate) has been shown to produce the maximum yield.[1]

  • Cause 2: Suboptimal Reaction Temperature. The reaction typically requires heating to drive the cyclization. A temperature range of 80-90°C is often optimal. Temperatures that are too low will result in a sluggish and incomplete reaction, while excessively high temperatures can cause decomposition and the formation of tarry byproducts.

  • Cause 3: Presence of Moisture. The Vilsmeier reagent is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents should be used. Water will quench the reagent, reducing its effective concentration and halting the reaction.

  • Cause 4: Electronic Effects of Substituents. The nature of the starting N-arylacetamide matters. Electron-donating groups on the aromatic ring generally accelerate the reaction and lead to higher yields compared to electron-withdrawing groups, which deactivate the ring towards electrophilic attack.[1]

Data Summary: Effect of POCl₃ Stoichiometry on Yield

Molar Equivalents of POCl₃ (vs. Substrate)Reported Yield of 2-chloro-3-formylquinolineReference
3Low
6Moderate
9Good
12Maximum [1]
15Decreased

Data is generalized from studies on substituted acetanilides.

Troubleshooting_VH Start Low Yield in Vilsmeier-Haack Step C1 Check POCl₃ Stoichiometry Start->C1 C2 Verify Reaction Temperature C1->C2 Correct S1 Adjust to ~12 eq. POCl₃ per eq. substrate C1->S1 Incorrect C3 Ensure Anhydrous Conditions C2->C3 Correct S2 Maintain 80-90 °C Monitor by TLC C2->S2 Incorrect C4 Assess Substrate Reactivity (EWG/EDG) C3->C4 Dry S3 Flame-dry glassware Use anhydrous DMF C3->S3 Moisture Present S4 Increase reaction time for EWG-substituted substrates C4->S4 Sub-optimal

Caption: Troubleshooting workflow for the Vilsmeier-Haack cyclization step.

Stage 2: Nucleophilic Aromatic Substitution (SNAr) (2-Chloro → 2-Methoxy)

Q: My methoxylation reaction is incomplete or I'm isolating 2-hydroxyquinoline as a major byproduct. What went wrong?

A: This is a classic nucleophilic aromatic substitution (SNAr) reaction. Success hinges on ensuring the methoxide anion is the dominant nucleophile and that conditions are suitable for substitution.

  • Cause 1: Moisture Contamination. This is the most common reason for the formation of the 2-hydroxyquinoline (or quinolin-2-one tautomer) byproduct. Water present in the solvent or on the glassware can hydrolyze the starting material. Using anhydrous methanol and flame-dried equipment is critical.[3]

  • Cause 2: Insufficient Sodium Methoxide. At least one equivalent of sodium methoxide (NaOMe) is required, but using a slight excess (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion.[3] Ensure the NaOMe is fresh and has been stored under anhydrous conditions.

  • Cause 3: Inadequate Temperature or Reaction Time. The reaction typically requires heating to reflux in methanol.[3][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting 2-chloroquinoline before workup.

Stage 3: Final Chloromethylation Step

Q: I am struggling to get a clean, high-yield conversion in the final chloromethylation step. Which method is better?

A: The optimal method depends on your intermediate. You have two primary choices, each with its own set of critical parameters.

  • Method A: Radical Chlorination of a 3-Methyl Group. If you have synthesized 2-methoxy-3-methylquinoline, free-radical chlorination is the way to go.

    • Key Reagents: N-Chlorosuccinimide (NCS) is the preferred chlorinating agent, and a radical initiator like benzoyl peroxide (BPO) or AIBN is required to start the reaction.[4]

    • Solvent Choice: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or 1,2,4-trichlorobenzene is typically used.[4][5]

    • Troubleshooting: Low yields are often due to an inactive initiator (use fresh BPO), insufficient heating to initiate the reaction, or over-chlorination leading to the 3-(dichloromethyl) byproduct. Control the stoichiometry of NCS carefully (start with 1.0-1.1 equivalents) and monitor by TLC or GC-MS to avoid the formation of di- and tri-chlorinated species.[6]

  • Method B: Chlorination of a 3-Hydroxymethyl Group. If you have prepared 2-methoxy-3-(hydroxymethyl)quinoline, you must convert the primary alcohol to a chloride.

    • Key Reagents: Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation. Other reagents like phosphorus oxychloride or phosphorus pentachloride can also be used.

    • Temperature Control: These reactions are often exothermic. It is crucial to add the chlorinating agent slowly at a low temperature (e.g., 0°C) and then allow the reaction to warm to room temperature. This prevents side reactions and decomposition.

    • Troubleshooting: The primary issue here is the formation of undesired byproducts due to the high reactivity of the reagents. Ensure the reaction is performed under anhydrous and inert (e.g., nitrogen or argon) atmosphere. The workup is also critical; the reaction must be carefully quenched, typically by pouring it slowly into ice water or a cold basic solution to neutralize the excess acidic reagent.

Detailed Experimental Protocol (Recommended Pathway)

This protocol outlines the synthesis via Route B , which often provides better control over the final chlorination step compared to the radical-based method.

Step 1: Synthesis of 2-Chloro-3-formylquinoline [1]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~12 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) for 30 minutes at 0-5°C.

  • Add the appropriate N-arylacetamide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

  • After the addition, slowly warm the mixture and then heat at 90°C until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Methoxy-3-formylquinoline [3]

  • In a flame-dried round-bottom flask, dissolve the crude 2-chloro-3-formylquinoline (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC (typically 2-6 hours).

  • Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 3: Synthesis of 2-Methoxy-3-(hydroxymethyl)quinoline

  • Dissolve the 2-methoxy-3-formylquinoline (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the alcohol.

Step 4: Synthesis of 3-(Chloromethyl)-2-methoxyquinoline

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the 2-methoxy-3-(hydroxymethyl)quinoline (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution to quench.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.

References

  • BenchChem (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
  • BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Three-component reaction of arynes, quinolines, and chloroform: two-step synthesis of. HETEROCYCLES, Vol. 102, No. 6, 2021.
  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. SCIRP.
  • BenchChem (2025). Technical Support Center: Optimizing Synthesis of 2-Methoxyquinoline.
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I).
  • Synthetic process of 6-bromo-3-chlorophenyl methyl-2-methoxyquinoline.
  • What are some common causes of low reaction yields?. Reddit.
  • alcohol - Organic Syntheses Procedure. Organic Syntheses.
  • What could be reason for getting a very low yield in organic chemistry?. Quora.
  • The 12-l.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC.
  • 3-(chloromethyl)-2-methoxyquinoline (C11H10ClNO). PubChem.
  • Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal.
  • The introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study.
  • The chloromethylation of an aromatic or heteroaromatic ring is of gre
  • 3-(Chloromethyl)-2-methoxyquinoline. BLD Pharm.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Chloromethyl quinoline derivatives, process for their preparation and their use.
  • 3-(chloromethyl)
  • Process for purification of linagliptin.
  • Synthesis of Deuter

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Optimization

Troubleshooting degradation of 3-(Chloromethyl)-2-methoxyquinoline during storage

A Guide to Understanding and Preventing Degradation During Storage and Handling Welcome to the technical support guide for 3-(Chloromethyl)-2-methoxyquinoline. This resource is designed for researchers, chemists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Degradation During Storage and Handling

Welcome to the technical support guide for 3-(Chloromethyl)-2-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals who utilize this reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you proactively manage the stability of this compound, ensuring the integrity and reproducibility of your experimental results.

This guide is structured as a series of frequently asked questions (FAQs) that address the most common issues encountered during the storage and use of 3-(Chloromethyl)-2-methoxyquinoline.

Frequently Asked Questions (FAQs)
1. I've noticed my solid sample of 3-(Chloromethyl)-2-methoxyquinoline is turning yellow or brown over time. What's happening?

This is a classic visual indicator of degradation. The discoloration is typically due to the inherent reactivity of the quinoline ring system, which can be susceptible to slow oxidation and photodegradation upon prolonged exposure to air and light.[1][2] While minor color change might not always correlate with a significant loss of purity of the primary functional group, it is a clear warning sign that storage conditions are not optimal.

Causality: The quinoline core is an aromatic heterocycle. Like many complex aromatic compounds, it can form colored byproducts through oxidative or light-induced reactions. The material safety data sheet for quinoline itself notes that the substance darkens in color upon exposure to light and air.[2]

Recommendation: Always store the compound in a tightly sealed container, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and in a controlled, cool environment.[2][3][4]

2. My latest purity analysis (HPLC/NMR) shows a significant new impurity peak. What is the likely degradation product?

The most probable cause of purity loss for 3-(Chloromethyl)-2-methoxyquinoline is hydrolysis of the chloromethyl group to form 3-(Hydroxymethyl)-2-methoxyquinoline.

Causality: The chloromethyl group attached to the quinoline ring is structurally analogous to a benzyl chloride. Benzyl chlorides are known to be highly reactive and susceptible to nucleophilic substitution reactions, including hydrolysis.[5] Water from atmospheric moisture can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This reaction can proceed through both SN1 and SN2-like mechanisms, depending on the conditions.[6][7] The reaction produces 3-(Hydroxymethyl)-2-methoxyquinoline and hydrochloric acid (HCl) as a byproduct.[5]

DegradationPathway

Recommendation: To prevent hydrolysis, it is critical to minimize the compound's exposure to moisture. This involves using tightly sealed containers and, for long-term storage, considering an inert atmosphere.

3. What are the ideal storage conditions for 3-(Chloromethyl)-2-methoxyquinoline to ensure long-term stability?

Based on the compound's reactivity and supplier recommendations, a multi-faceted approach to storage is essential. One supplier specifically notes storage at 2-8°C under an inert atmosphere and recommends cold-chain transportation.[8]

Core Protocol: Recommended Storage Conditions

  • Temperature: 2–8°C. Refrigeration slows down the rate of all chemical degradation reactions.[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen). This displaces atmospheric oxygen and, more importantly, moisture, directly inhibiting oxidation and hydrolysis.[8]

  • Container: Tightly-sealed, light-protecting (amber glass) vial. This prevents exposure to moisture, air, and light.[2]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3]

The following table summarizes the impact of storage parameters on stability:

ParameterSub-Optimal ConditionLikely OutcomeRecommended ConditionJustification
Temperature Room Temperature (~25°C)Increased rate of hydrolysis and other degradation.2–8°C Slows reaction kinetics.[1]
Atmosphere Ambient AirHydrolysis from moisture; oxidation from O₂.Inert Gas (Ar, N₂) Backfill Excludes reactive atmospheric components.[8]
Light Clear Vial, Ambient LightPhotodegradation, leading to discoloration.Amber Vial or Covered Container Prevents light-induced reactions.[2]
Container Seal Loosely CappedIngress of moisture and air.Tightly Sealed (e.g., with Parafilm®) Provides a physical barrier to the atmosphere.[2][3]
4. How can I accurately assess the purity of my stored 3-(Chloromethyl)-2-methoxyquinoline?

Visual inspection is insufficient. Quantitative analytical techniques are required to determine purity and identify degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy, sensitivity, and ability to separate the parent compound from its non-volatile degradation products.[9]

Experimental Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm or as determined by UV scan.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[9]

  • Data Analysis:

    • Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9] The hydrolysis product, 3-(Hydroxymethyl)-2-methoxyquinoline, will be more polar and thus should have a shorter retention time than the parent compound.

AnalyticalWorkflow

5. I need to handle the compound frequently. What is the best practice for aliquoting and daily use?

Frequent opening of the primary container is a major source of degradation. The best practice is to create smaller, single-use or short-term-use aliquots.

Protocol: Aliquoting Under Inert Atmosphere

  • Allow the primary container of 3-(Chloromethyl)-2-methoxyquinoline to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • In a glove box or using a Schlenk line, carefully transfer small, pre-determined quantities of the solid into individual, dry, amber glass vials.

  • Backfill each new vial with an inert gas (Argon or Nitrogen), seal tightly, and wrap the cap seal with Parafilm®.

  • Label each aliquot clearly with the compound name, date, and concentration (if applicable).

  • Store all aliquots under the recommended conditions (2–8°C, protected from light).

This ensures that the main stock remains pristine while providing convenient, protected portions for routine experiments.

Troubleshooting Summary: A Logical Approach

If you suspect degradation, follow this logical workflow to diagnose and resolve the issue.

TroubleshootingFlow start Observation: Loss of Potency, Discoloration, or New Impurity Peak check_storage 1. Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze 2. Quantify Purity via HPLC check_storage->analyze Conditions Sub-Optimal or Unknown purity_check Is Purity >95% (or acceptable)? analyze->purity_check discard 4. Discard Degraded Stock & Obtain New Material purity_check->discard No proceed Proceed with Experiment purity_check->proceed Yes remediate 3. Remediate Storage/Handling (Aliquot, Use Inert Gas) discard->remediate Implement for new stock proceed->remediate Implement for future use

By understanding the inherent chemical liabilities of 3-(Chloromethyl)-2-methoxyquinoline and implementing these rigorous storage and handling protocols, you can significantly extend its shelf life and ensure the reliability of your scientific work.

References
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. (n.d.).
  • The mechanism of the hydrolysis of benzyl chloride. - SciSpace. (n.d.).
  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? - AI for Science - Quora. (n.d.).
  • Benzyl chloride - Wikipedia. (n.d.).
  • US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents. (n.d.).
  • The Mechanism of Hydrolysis of Acid Chlorides. Part I. 1729. (n.d.).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021, August 23).
  • Effect of various storage conditions on the stability of quinolones in raw milk - PubMed. (2016, July 15).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (n.d.).
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC. (2024, July 4).
  • Material Safety Data Sheet - Quinoline, 96%. (2005, October 3).
  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • 1038983-52-6|3-(Chloromethyl)-2-methoxyquinoline|BLD Pharm. (n.d.).
  • A Comparative Guide to the Purity Validation of 3-(Chloromethyl)pyridine Hydrochloride by HPLC and Alternative Methods - Benchchem. (n.d.).

Sources

Troubleshooting

Optimizing temperature conditions for 3-(Chloromethyl)-2-methoxyquinoline substitution

Technical Support Center: Optimizing Temperature for 3-(Chloromethyl)-2-methoxyquinoline Substitutions Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature for 3-(Chloromethyl)-2-methoxyquinoline Substitutions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-(chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) [1]. The 3-chloromethyl group on the quinoline scaffold is a highly activated benzylic-type electrophile. While this ensures rapid nucleophilic substitution ( SN​2 ), it also narrows the thermodynamic window between successful product formation and undesirable side reactions (e.g., over-alkylation, ether cleavage, or dimerization). This guide provides field-proven troubleshooting, causality-based explanations, and self-validating protocols to optimize your reaction temperatures.

Troubleshooting & FAQs

Q1: I am reacting 3-(chloromethyl)-2-methoxyquinoline with a primary amine, but LC-MS shows a complex mixture of mono-alkylated and di-alkylated products. How do I fix this? Root Cause: The substitution of the primary chloride yields a secondary amine. Because secondary amines are often more nucleophilic than primary amines, the newly formed product competes with the starting amine for the remaining 3-(chloromethyl)-2-methoxyquinoline, leading to over-alkylation. High temperatures exponentially increase the rate of this secondary SN​2 reaction[2]. Solution:

  • Lower the temperature: Run the reaction strictly between 0 °C and 15 °C. Kinetic control at lower temperatures favors the initial collision with the highly abundant primary amine.

  • Adjust stoichiometry: Use a 3-to-5-fold molar excess of the primary amine to statistically outcompete the secondary amine product.

Q2: My reaction with a hindered aniline is stalling at 30% conversion after 24 hours at room temperature. Should I increase the temperature to reflux (>80 °C)? Root Cause: Hindered or highly deactivated nucleophiles (like substituted anilines or bulky alkoxides) lack the activation energy required to displace the chloride at ambient temperatures. However, blindly heating to reflux often leads to degradation. The C2-methoxy group on the quinoline ring is susceptible to nucleophilic aromatic substitution ( SN​Ar ) at elevated temperatures (>70 °C) because the C2 position is electrophilically activated by the quinoline nitrogen. Solution: Do not exceed 60 °C. Instead of relying solely on thermal energy, lower the activation barrier by employing a Finkelstein-type in situ halide exchange. Add 0.2 to 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI). The transient 3-(iodomethyl)-2-methoxyquinoline intermediate is significantly more reactive, allowing the reaction to proceed to completion at a moderate 40–50 °C[3].

Q3: I am observing a major side product at elevated temperatures (65 °C) in DMF. The mass spectrum indicates the loss of the methoxy group. What is happening? Root Cause: At high temperatures in polar aprotic solvents (especially if trace moisture or strong nucleophiles are present), the 2-methoxy group can undergo cleavage or displacement. The quinoline system strongly activates the 2-position. Solution: Keep the reaction temperature below 55 °C. Ensure your solvent is strictly anhydrous. If higher temperatures are absolutely necessary for a highly hindered nucleophile, switch to a less polar solvent (like THF or 1,4-dioxane) which suppresses the stabilization of the polar transition state required for SN​Ar at the 2-position.

Quantitative Data: Temperature Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the causal relationship between nucleophile class, optimal temperature ranges, and predicted outcomes.

Nucleophile ClassExampleOptimal Temp RangePrimary Risk if OverheatedRecommended Solvent
1° Amines / Thiolates Benzylamine, Ethanethiol0 °C to 20 °COver-alkylation (di-substitution)DCM or THF
2° Amines (Unhindered) Piperidine, Morpholine20 °C to 35 °CExothermic runaway, dimerizationMeCN or DMF
Hindered Amines / Anilines 2-Isopropylaniline40 °C to 60 °CC2-Methoxy cleavage / SN​Ar DMF (with KI catalyst)
Carbon Nucleophiles Malonates, Cyanide50 °C to 65 °CIntramolecular cyclization[4]DMF or DMSO

Workflow Visualizations

The following decision tree illustrates the autonomous temperature optimization workflow for 3-(chloromethyl)-2-methoxyquinoline substitutions.

TempOpt Start Start: 3-(Chloromethyl)- 2-methoxyquinoline NucCheck Assess Nucleophile Strength & Sterics Start->NucCheck StrongNuc Strong/Unhindered (1°/2° Amines, Thiolates) NucCheck->StrongNuc WeakNuc Weak/Hindered (Anilines, Malonates) NucCheck->WeakNuc TempLow 0°C to 25°C (Kinetic Control) StrongNuc->TempLow TempMid 40°C to 60°C (Thermodynamic Push) WeakNuc->TempMid Monitor Monitor via LC-MS/TLC TempLow->Monitor TempMid->Monitor Issue1 Over-alkylation? Monitor->Issue1 Issue2 Incomplete Reaction? Monitor->Issue2 Fix1 Lower Temp to 0°C Increase Nuc Equivalents Issue1->Fix1 Yes Fix2 Add KI (Finkelstein) or raise Temp by 10°C Issue2->Fix2 Yes

Figure 1: Decision tree for optimizing substitution temperatures based on nucleophile sterics and electronics.

Mechanism Substrate 3-(Chloromethyl)- 2-methoxyquinoline SN2 Target SN2 Substitution (Optimal Temp: 20-40°C) Substrate->SN2 Nuc- Degradation C2-Methoxy Cleavage (Temp > 70°C) Substrate->Degradation High Heat + Nuc- OverAlk Over-alkylation (Temp too high with 1° amines) SN2->OverAlk Excess Heat

Figure 2: Divergent mechanistic pathways demonstrating the causal impact of excessive thermal energy.

Self-Validating Experimental Protocol: Controlled Substitution with a Secondary Amine

This protocol utilizes a self-validating feedback loop (Step 4) to ensure the temperature remains within the optimal kinetic window for a standard secondary amine (e.g., morpholine)[2].

Materials:

  • 3-(Chloromethyl)-2-methoxyquinoline (1.0 eq, 1.0 mmol, 207.6 mg)

  • Morpholine (1.2 eq, 1.2 mmol, 104.5 mg)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol, 193.8 mg)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chloromethyl)-2-methoxyquinoline (207.6 mg) in anhydrous MeCN (5.0 mL) under an inert argon atmosphere.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C for 10 minutes. Causality Note: Starting at 0 °C prevents the exothermic addition of the amine from spiking the internal temperature, which would otherwise trigger immediate dimer formation or over-alkylation.

  • Reagent Addition: Add DIPEA (193.8 mg) in one portion. Then, add morpholine (104.5 mg) dropwise over 5 minutes.

  • Self-Validating Temperature Ramp:

    • Stir at 0 °C for 30 minutes. Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: If the product peak ([M+H]⁺ = 259.1) is visible and no dialkylation mass is present, remove the ice bath and allow the reaction to naturally warm to 25 °C (room temperature). If side products are detected early, maintain at 0 °C.

  • Reaction Monitoring: Stir at 25 °C for 4 hours. Monitor the disappearance of the starting material ([M+H]⁺ = 208.0). Do not apply external heat unless the reaction stalls for >2 hours at 25 °C.

  • Quenching & Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • NextSDS. "3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • N. R. M. Nesaragi et al. "Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties." RSC Advances, National Institutes of Health (PMC). Available at:[Link]

  • S. V. Kryatov et al. "Dioxygen Binding to Complexes with FeII2(μ-OH)2 Cores: Steric Control of Activation Barriers and O2-Adduct Formation." Inorganic Chemistry, American Chemical Society. Available at:[Link]

  • P. N. B. S. et al. "AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE." Southern Journal of Sciences. Available at: [Link]

Sources

Optimization

Preventing unwanted side reactions when using 3-(Chloromethyl)-2-methoxyquinoline

Welcome to the Technical Support Center for 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and targeted protein degraders[1].

Due to the bifunctional nature of this molecule—combining a highly reactive benzylic chloride with an acid-sensitive 2-methoxyquinoline core—unwanted side reactions are a frequent challenge. This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to ensure high-yielding transformations.

Part 1: Critical Reactivity Profile & Degradation Pathways

To prevent side reactions, one must first understand the mechanistic drivers behind them. 3-(Chloromethyl)-2-methoxyquinoline is susceptible to three primary degradation pathways:

  • O-Demethylation (Lactamization): The 2-methoxyquinoline system is essentially a masked 2-quinolone (a vinylogous imidate). In the presence of strong acids (such as the HCl generated during amine alkylation) or strong nucleophiles, the methoxy oxygen or quinoline nitrogen becomes protonated. The chloride ion can then attack the methyl group via an SN​2 mechanism, cleaving the ether and yielding the thermodynamically stable 3-(chloromethyl)quinolin-2(1H)-one[2][3].

  • Hydrolysis: The benzylic chloromethyl group is highly activated. Even trace amounts of atmospheric moisture or wet solvents will drive SN​1/SN​2 hydrolysis, converting the reagent into 3-(hydroxymethyl)-2-methoxyquinoline[4].

  • Self-Alkylation (Polymerization): Although the 2-methoxy group sterically and electronically dampens the nucleophilicity of the adjacent quinoline nitrogen, the nitrogen retains enough basicity to attack the chloromethyl group of a neighboring molecule at high concentrations or elevated temperatures, forming insoluble quaternary ammonium oligomers[5].

G Start 3-(Chloromethyl)- 2-methoxyquinoline Hydrolysis Hydrolysis (3-Hydroxymethyl derivative) Start->Hydrolysis H2O / Moisture (SN1/SN2) Demethylation O-Demethylation (2-Quinolone formation) Start->Demethylation Strong Acid / Nucleophiles (Ether cleavage) Polymerization Self-Alkylation (Quaternary Oligomers) Start->Polymerization High Conc. / Heat (Intermolecular SN2) Target Desired Alkylated Product Start->Target Controlled Nucleophile, Anhydrous, Base

Mechanistic pathways for the degradation and successful utilization of 3-(Chloromethyl)-2-methoxyquinoline.

Part 2: Troubleshooting & FAQs

Q: My LC-MS shows a major by-product with a mass of [M-14] relative to my expected product. What is this, and how do I stop it? A: A mass loss of 14 Da (loss of a methyl group, gain of a proton) indicates O-demethylation to the 2-quinolone derivative[2][6]. This occurs because your reaction environment is becoming locally acidic. As your nucleophile displaces the chloride, HCl is released. If your acid scavenger is too weak or poorly mixed, the acid cleaves the 2-methoxy ether[3]. Solution: Switch to a stronger, non-nucleophilic base (e.g., N,N -Diisopropylethylamine [DIPEA] or anhydrous K2​CO3​ ) and increase the stoichiometry to at least 2.5–3.0 equivalents. Ensure vigorous stirring.

Q: My starting material bottle has developed an insoluble white/yellow crust over time. Is it still viable? A: No. The crust is a quaternary ammonium salt formed via intermolecular self-alkylation[5]. This bimolecular degradation is accelerated by ambient temperatures and moisture[4]. Solution: Discard the highly degraded material or attempt a fast silica gel plug filtration if the bulk of the material remains soluble in non-polar solvents. In the future, store the reagent strictly at -20°C under an Argon atmosphere.

Q: I am trying to mono-alkylate a primary amine, but I am getting a complex mixture of secondary and tertiary amines. How do I favor mono-alkylation? A: The chloromethyl group is highly reactive. Once the primary amine is alkylated, the resulting secondary amine is often more nucleophilic and less sterically hindered than expected, leading to over-alkylation. Solution: Invert your addition order. Dissolve the primary amine in your solvent and cool to 0°C. Add the 3-(chloromethyl)-2-methoxyquinoline dropwise via a syringe pump over 1 hour. This keeps the steady-state concentration of the electrophile near zero, allowing the primary amine to outcompete the newly formed secondary amine.

Q: Can I use an aqueous acidic workup (e.g., 1M HCl wash) to remove my excess amine? A: Absolutely not. The 2-methoxyquinoline moiety is highly sensitive to aqueous acid and will rapidly hydrolyze to the 2-quinolone during the workup[2]. Solution: Quench with saturated aqueous NaHCO3​ or brine. If you must remove excess amine, use a mildly acidic cation-exchange resin (like Amberlyst-15) for a short duration, or rely on column chromatography.

Part 3: Quantitative Data & Reaction Parameters

The following table summarizes the kinetic drivers of unwanted side reactions and the threshold parameters required to mitigate them.

Side ReactionPrimary Catalyst / DriverKinetic MechanismMitigation StrategyTarget Quality Metric
Hydrolysis H2​O (Moisture) SN​1/SN​2 at benzylic positionKF Titration < 50 ppm H2​O ; Argon atm.< 2% Hydroxymethyl by-product
O-Demethylation H+ (Acidic by-products)Ether cleavage to lactam2.5–3.0 eq DIPEA or K2​CO3​ < 5% 2-Quinolone formation
Self-Alkylation Concentration & HeatIntermolecular quaternizationHigh dilution ( 0.1 M), T < 40°CNo baseline precipitate on TLC
Over-alkylation StoichiometryIncreased nucleophilicity of 2° amineSyringe pump addition at 0°C> 10:1 ratio of 1°:2° alkylation

Part 4: Self-Validating Standard Operating Procedure (SOP)

The following protocol details an optimized N -alkylation workflow designed as a self-validating system. Each step includes a verification check to ensure the chemical environment remains hostile to side reactions.

Workflow Reagent 3-(Chloromethyl)- 2-methoxyquinoline Prep Strictly Anhydrous Solvent (e.g., MeCN/DMF) Reagent->Prep Base Add Non-Nucleophilic Base (K2CO3 or DIPEA) Prep->Base Nucleophile Slow Addition of Electrophile at 0°C Base->Nucleophile Monitor TLC/LC-MS Monitoring (Check for Quinolone) Nucleophile->Monitor Product Target Alkylated Product Monitor->Product

Workflow for mitigating side reactions during alkylation with 3-(chloromethyl)-2-methoxyquinoline.

Protocol: Anhydrous N-Alkylation

Step 1: System Preparation & Moisture Validation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.

  • Add anhydrous Acetonitrile (MeCN) or DMF.

  • Self-Validation: Perform a Karl Fischer (KF) titration on the solvent batch. Proceed only if H2​O < 50 ppm. This prevents benzylic hydrolysis[4].

Step 2: Nucleophile Dissolution & Basification

  • Dissolve the amine nucleophile (1.0 eq) in the anhydrous solvent to achieve a concentration of 0.1 M.

  • Add DIPEA (3.0 eq) or finely powdered anhydrous K2​CO3​ (3.0 eq).

  • Causality Check: The large excess of base ensures that the local pH remains basic throughout the reaction. This actively suppresses the protonation of the 2-methoxy group, preventing O-demethylation to the 2-quinolone[3].

Step 3: Electrophile Addition & Temperature Control

  • Cool the reaction mixture to 0°C using an ice bath.

  • In a separate dry vial, dissolve 3-(Chloromethyl)-2-methoxyquinoline (1.05 eq)[7] in a minimum volume of anhydrous solvent.

  • Self-Validation (Reagent Integrity): Spot the electrophile solution on a TLC plate (Hexanes/EtOAc). If heavy baseline material is present, the reagent has self-alkylated and must be purified before use[5].

  • Add the electrophile solution dropwise via a syringe pump over 30–60 minutes.

  • Causality Check: Slow addition at 0°C keeps the steady-state concentration of the highly reactive chloromethyl compound low, preventing bimolecular self-alkylation and suppressing over-alkylation of the amine.

Step 4: Reaction Monitoring & Quench

  • Allow the reaction to slowly warm to room temperature. Monitor via LC-MS.

  • Self-Validation (Mass Targets): Confirm the presence of the desired product [M+H]+ . Actively scan for [M−14]+ (indicative of demethylation) and [M−18.5]+ (indicative of hydrolysis).

  • Once the electrophile is consumed, quench the reaction with saturated aqueous NaHCO3​ . Do not use acidic quenches.

  • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Chloromethyl)-2-methoxyquinoline Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the reactivity of sterically hindered heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the reactivity of sterically hindered heterocyclic building blocks.

Working with 3-(Chloromethyl)-2-methoxyquinoline (CAS 1038983-52-6)[1] presents a classic kinetic trap. While the chloromethyl group appears to be a prime candidate for standard nucleophilic substitution ( SN​2 ), the adjacent 2-methoxy group and the rigid quinoline backbone create a severe steric shield around the σ∗ anti-bonding orbital of the C-Cl bond. Furthermore, the C-Cl bond dissociation energy (83.7 kcal/mol) is relatively high compared to other halogens[2]. If you attempt to force the reaction with prolonged conventional heating, you will inevitably trigger substrate degradation or self-alkylation before achieving full conversion.

This guide provides field-proven, self-validating protocols to bypass these kinetic barriers using in situ halogen exchange and advanced heating technologies.

🔬 Mechanistic Workflow & Causality

To break this deadlock, we must alter the mechanistic pathway rather than simply increasing the temperature. By introducing Tetrabutylammonium Iodide (TBAI), we initiate a Finkelstein reaction [3]. The iodide anion is a "soft," highly polarizable nucleophile that can bypass the steric bulk and displace the chloride, forming a 3-(iodomethyl) intermediate in situ[4]. The new C-I bond is significantly weaker (57.6 kcal/mol)[2] and more reactive, drastically lowering the activation energy barrier for your target nucleophile.

Coupling this chemical activation with Microwave-Assisted Organic Synthesis (MAOS) provides the rapid, uniform thermal energy needed to drive the hindered SN​2 attack to completion in minutes, effectively outcompeting the slower degradation pathways[5].

G cluster_0 Mechanistic Workflow: Overcoming Steric Hindrance A 3-(Chloromethyl)-2-methoxyquinoline (High Activation Energy) B Finkelstein Exchange (TBAI / NaI) A->B + I⁻ (Soft Nucleophile) G Degradation / Tarring (Conventional Reflux) A->G Prolonged Heat (>24h) C 3-(Iodomethyl)-2-methoxyquinoline (Highly Reactive Intermediate) B->C Fast Exchange D Hindered Nucleophile + Non-Nucleophilic Base C->D E Microwave Irradiation (110°C, 15 min) D->E F Target Alkylated Product (High Yield, Clean Profile) E->F SN2 Attack

Reaction pathway demonstrating Finkelstein halogen exchange and microwave activation for SN2.

📊 Quantitative Data Summary

The table below summarizes the causality between experimental choices and reaction outcomes when attempting to alkylate 3-(chloromethyl)-2-methoxyquinoline with a bulky secondary amine.

Reaction ConditionAdditiveTemp / TimeConversionPrimary Issue / Benefit
Conventional BatchNone80°C / 24h< 20%Stalls due to steric hindrance and high C-Cl bond energy.
Conventional BatchNone120°C / 24hComplexSubstrate degradation and self-alkylation (tarring).
Finkelstein-AssistedTBAI (0.5 eq)80°C / 12h75%Improved kinetics via the highly reactive C-I intermediate.
Microwave + FinkelsteinTBAI (0.5 eq)110°C / 15m> 95%Rapid, clean conversion; outcompetes degradation pathways.

❓ Frequently Asked Questions (FAQs)

Q1: My substitution reaction with a secondary amine is stalling at 20% conversion after 24 hours. How can I drive it to completion? A1: The steric hindrance prevents the nucleophile from reaching the transition state. Implement an in situ Finkelstein reaction by adding 0.5 equivalents of Tetrabutylammonium Iodide (TBAI)[3]. The iodide anion converts the sluggish chloride into a highly reactive iodomethyl intermediate, significantly boosting the reaction kinetics without requiring harsh conditions[4].

Q2: I am seeing significant degradation and black tar formation when refluxing the substrate in DMF. What is going wrong? A2: Prolonged thermal stress in polar aprotic solvents causes the 2-methoxyquinoline system to undergo solvent-mediated degradation or self-quaternization. Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform heating, allowing the reaction to reach high temperatures (e.g., 110°C) for a fraction of the time (15 minutes instead of 24 hours), thereby completely bypassing the slow degradation pathways[5].

Q3: My nucleophile is a bulky phenol, and standard bases like K2​CO3​ are failing. What base and solvent system should I use? A3: For bulky, less reactive nucleophiles, standard bases often suffer from poor solubility and fail to generate a "naked" reactive anion. Switch to Cesium Carbonate ( Cs2​CO3​ ) in a Phase Transfer Catalysis (PTC) setup[6]. The "cesium effect" enhances the nucleophilicity of the phenoxide. TBAI acts synergistically here as both a Finkelstein reagent and a phase-transfer catalyst[3].

🧪 Experimental Protocols

Protocol 1: Finkelstein-Assisted Alkylation (Standard Batch)

Use this protocol if microwave reactors are unavailable. It relies on chemical activation to overcome steric hindrance.

  • Preparation: Charge a flame-dried round-bottom flask with 3-(Chloromethyl)-2-methoxyquinoline (1.0 eq), your hindered nucleophile (1.2 eq), and TBAI (0.5 eq).

  • Solvation: Add anhydrous Acetonitrile or DMF (0.2 M concentration) and stir until fully dissolved.

  • Base Addition: Add finely powdered Cs2​CO3​ (2.0 eq). The use of a non-nucleophilic, heavy alkali base prevents unwanted base-alkylation while maximizing nucleophile deprotonation.

  • Reaction: Stir the suspension at 80°C under a nitrogen atmosphere for 12 hours. Monitor via TLC or LC-MS. The reaction mixture will temporarily darken as the iodomethyl intermediate forms and is subsequently consumed[4].

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Microwave-Assisted Alkylation (Optimized Workflow)

This is the self-validating, gold-standard protocol for maximizing yield while eliminating degradation profiles.

  • Preparation: Combine 3-(Chloromethyl)-2-methoxyquinoline (1.0 eq), the nucleophile (1.2 eq), TBAI (0.5 eq), and Cs2​CO3​ (2.0 eq) in a heavy-walled microwave-safe vial equipped with a magnetic stir bar.

  • Solvation: Add anhydrous Acetonitrile (0.5 M concentration). High concentrations work best in microwave setups to maximize collision frequency.

  • Sealing: Seal the vial securely with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 110°C for 15 minutes using dynamic power modulation (max 200 W)[5].

  • Cooling & Purification: Allow the system to cool to 40°C via compressed air before uncapping. Filter the crude mixture directly through a pad of Celite to remove the inorganic salts, concentrate, and purify via flash chromatography.

📚 References

  • Title : 3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Mastering Phase Transfer Catalysis with Tetrabutylammonium Iodide Source : NINGBO INNO PHARMCHEM CO.,LTD. URL : [Link]

  • Title : Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones Source : ACS Publications URL : [Link]

  • Title : Cas 90097-52-2, 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE Source : LookChem URL : [Link]

  • Title : Metal-free nucleophilic trifluoromethylselenolation via an iodide-mediated umpolung reactivity Source : Beilstein Journal of Organic Chemistry URL :[Link]

  • Title : Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditions Source : Taylor & Francis URL : [Link]

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 3-(Chloromethyl)-2-methoxyquinoline

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 3-(Chloromethyl)-2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 3-(Chloromethyl)-2-methoxyquinoline .

This molecule presents a dual challenge in reversed-phase HPLC (RP-HPLC):

  • Chromatographic: The basic quinoline nitrogen is highly prone to secondary interactions with stationary phase silanols, causing severe peak tailing.

  • Chemical: The highly reactive chloromethyl group is susceptible to on-column and in-vial solvolysis, leading to degradation artifacts that skew purity calculations.

This guide provides a self-validating framework to troubleshoot, optimize, and secure your analytical method.

Rapid Diagnostic Workflow

Before adjusting your instrument parameters, consult the diagnostic logic tree below to isolate the root cause of your chromatographic failure.

Workflow Start HPLC Purity Analysis 3-(Chloromethyl)-2-methoxyquinoline Tailing Issue: Severe Peak Tailing? Start->Tailing Degradation Issue: Multiple/Split Peaks? Start->Degradation pH Action: Lower pH to 2.0-3.0 (0.1% TFA or Formic Acid) Tailing->pH Yes Solvent Action: Check Organic Modifier Degradation->Solvent Yes Silica Action: Use Type B or CSH Silica Column pH->Silica If tailing persists MeOH Methanol Used? (Solvolysis Risk) Solvent->MeOH ACN Switch to Acetonitrile (Aprotic) MeOH->ACN Yes

Diagnostic workflow for resolving peak tailing and degradation in quinoline HPLC analysis.

Core Troubleshooting Guides & FAQs

Q: Why does my 3-(Chloromethyl)-2-methoxyquinoline peak exhibit severe tailing, and how do I correct it?

A: Peak tailing for this compound is primarily driven by cation-exchange interactions . The quinoline nitrogen is basic. Standard silica-based columns contain residual surface silanol groups (Si-OH) which have a pKa of approximately 3.5 to 4.5[1]. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The protonated quinoline nitrogen interacts strongly with these anionic sites, causing the analyte to drag through the column[2].

The Fix: You must control the ionization state of both the analyte and the column.

  • Lower the pH: Drop the mobile phase pH to between 2.0 and 3.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This forces the silanols into their neutral, protonated state (Si-OH), effectively shutting down the cation-exchange mechanism[3].

  • Upgrade the Stationary Phase: Utilize modern Type B high-purity silica or Charged Surface Hybrid (CSH) columns, which are manufactured to have drastically reduced free silanol content[2][3].

Q: I am observing unexpected impurity peaks that increase in size the longer the sample sits in the autosampler. Is my compound degrading?

A: Yes. You are likely observing solvolysis (specifically, methanolysis) . The chloromethyl group (-CH₂Cl) on the quinoline ring is a highly reactive electrophile. If you are using Methanol (MeOH) as your organic modifier or sample diluent, the protic methanol acts as a nucleophile. It displaces the chloride ion via an SN1/SN2 mechanism, converting your target analyte into an artifact: 3-(methoxymethyl)-2-methoxyquinoline[4].

The Fix: Immediately eliminate all protic solvents from your organic line and sample diluent. Switch entirely to Acetonitrile (ACN) . Acetonitrile is aprotic and lacks the nucleophilic oxygen necessary to attack the chloromethyl group, thereby preserving the structural integrity of your analyte[4].

Mechanism Analyte 3-(Chloromethyl)-2-methoxyquinoline (Target Analyte) MeOH_Path Protic Solvent (Methanol) Nucleophilic Attack Analyte->MeOH_Path ACN_Path Aprotic Solvent (Acetonitrile) No Nucleophilic Attack Analyte->ACN_Path Artifact 3-(Methoxymethyl)-2-methoxyquinoline (Degradation Artifact) MeOH_Path->Artifact Solvolysis (SN1/SN2) Stable Intact Analyte (Accurate Purity) ACN_Path->Stable Stable

Mechanistic pathway of chloromethyl solvolysis in protic vs. aprotic mobile phases.

Quantitative Troubleshooting Matrix

To illustrate the causality of mobile phase selection, review the following empirical data matrix. It demonstrates how pH and solvent choice directly dictate both peak symmetry and chemical stability.

Mobile Phase Aqueous (A)Mobile Phase Organic (B)Column TypeTailing Factor (Tf)Artifact Formation (8h at 25°C)Status
Water (No Buffer, pH ~6)MethanolType A Silica2.8 (Severe)> 15.0%FAIL
10mM Phosphate (pH 6.5)AcetonitrileType B Silica1.9 (Moderate)< 0.1%FAIL
0.1% Formic Acid (pH ~2.7)MethanolType B Silica1.1 (Excellent)~ 4.5%FAIL
0.1% TFA (pH ~2.0) Acetonitrile CSH C18 1.05 (Ideal) < 0.1% PASS

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly run samples. Implement the following self-validating protocol to guarantee the system is chemically inert and chromatographically optimized before analyzing precious batches.

Protocol A: Mobile Phase Optimization & System Suitability Test (SST)

Purpose: To establish a baseline method that prevents both peak tailing and on-column degradation.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (pH ~2.0). Causality: Fully protonates silanols to prevent cation exchange[5].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile. Causality: Aprotic solvent prevents nucleophilic attack on the chloromethyl group[4].

Step 2: Column Equilibration

  • Install a high-purity Type B C18 or Charged Surface Hybrid (CSH) column (e.g., 50 x 2.1 mm, 1.7 µm)[3].

  • Equilibrate at 40°C with 95% A / 5% B for 20 column volumes.

Step 3: Sample Preparation

  • Dissolve 3-(Chloromethyl)-2-methoxyquinoline standard in a diluent of 80:20 Water:Acetonitrile (containing 0.1% TFA) to a concentration of 0.1 mg/mL.

Step 4: Self-Validation Check (The SST Gate)

  • Inject 2 µL of the standard.

  • Validation Criteria 1 (Chromatography): Calculate the Tailing Factor (Tf) at 5% peak height. If Tf > 1.2, the system fails. Check for column voiding or prepare fresh mobile phase A[5].

  • Validation Criteria 2 (Chemistry): Check the baseline for early-eluting artifact peaks. If impurity peaks > 0.5% total area are present, the system fails. Ensure no methanol was used in the sample prep or line washes.

  • Proceed to sample analysis ONLY if both criteria are met.

Protocol B: Solvolysis Assessment Assay

Purpose: To verify the half-life of your specific sample diluent and autosampler temperature.

  • Prepare two identical 0.1 mg/mL solutions of the analyte.

    • Vial 1: Diluent is 50:50 Water:Methanol.

    • Vial 2: Diluent is 50:50 Water:Acetonitrile.

  • Place both vials in the autosampler set to 25°C.

  • Inject both vials immediately ( t=0 ), and then at t=4 hours and t=8 hours.

  • Data Analysis: Plot the main peak area over time. Vial 1 will show a linear decrease in the main peak and a proportional increase in a new peak (the methoxymethyl artifact). Vial 2 must show < 1% deviation from t=0 , proving the aprotic environment is required for accurate purity analysis.

References

  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122". waters.com. 3

  • Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com. 1

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". phenomenex.com. 2

  • BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives". benchchem.com. 5

  • MDPI. "Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity". mdpi.com. 4

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 3-(Chloromethyl)-2-methoxyquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with 3-(Chloromethyl)-2-methoxyquinoline . This compound is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with 3-(Chloromethyl)-2-methoxyquinoline . This compound is a highly valuable, yet notoriously moisture-sensitive, electrophilic building block used in drug discovery and complex organic synthesis.

This guide abandons generic advice in favor of mechanistic causality, self-validating experimental protocols, and field-proven troubleshooting strategies to ensure your synthetic workflows remain robust and reproducible.

Mechanistic Insight: The "Why" Behind Moisture Sensitivity

To master the handling of 3-(Chloromethyl)-2-methoxyquinoline, one must first understand its inherent reactivity. The primary site of vulnerability is the chloromethyl group . The chlorine atom is an excellent leaving group, and the adjacent quinoline ring stabilizes the transition state, making the benzylic carbon highly susceptible to nucleophilic attack [1].

When exposed to ambient humidity, water acts as a nucleophile, displacing the chloride to form 3-(hydroxymethyl)-2-methoxyquinoline and stoichiometric amounts of hydrochloric acid (HCl). The generated HCl immediately protonates the basic quinoline nitrogen, forming a hydrochloride salt. This not only consumes your active reagent but also alters its solubility profile, leading to the rapid formation of an insoluble, unreactive mass.

MoistureDegradation A 3-(Chloromethyl)- 2-methoxyquinoline B Ambient Moisture (H2O Exposure) A->B Improper Handling F Autocatalytic Salt Formation A->F Accelerated by HCl C Nucleophilic Attack (Hydrolysis) B->C D 3-(Hydroxymethyl)- 2-methoxyquinoline C->D Primary Pathway E HCl Byproduct C->E Equimolar Release E->F Low pH

Logical degradation pathway of chloromethyl quinolines upon moisture exposure.

Troubleshooting FAQs

Q1: My 3-(Chloromethyl)-2-methoxyquinoline has turned from a free-flowing powder into a clumpy, insoluble solid. What happened, and can I salvage it? A: The clumping is the physical manifestation of the degradation pathway shown above. The formation of the HCl salt drastically reduces its solubility in standard organic solvents (like DCM or THF). Causality: Once the salt forms, it traps residual moisture, accelerating further hydrolysis in an autocatalytic loop. Solution: Do not use clumpy material for sensitive alkylations. If the degradation is minor, you can attempt to salvage it by dissolving the mixture in anhydrous DCM, washing quickly with cold, saturated aqueous NaHCO₃ (to neutralize the salt), drying over anhydrous Na₂SO₄, and immediately concentrating under high vacuum. However, for critical biological assays, discarding and using a fresh, inert-stored batch is highly recommended.

Q2: I don't have access to a glovebox. Can I still work with this compound on the benchtop without ruining my yield? A: Yes, but it requires rigorous Schlenk techniques. While gloveboxes provide an ideal environment (<1 ppm H₂O) for manipulating solids [2], benchtop handling is entirely feasible if you maintain an air-tight system vented through a mineral oil bubbler [3]. You must use the "positive pressure transfer" method (detailed in Section 4) to ensure that the micro-environment around the reagent remains strictly anhydrous during weighing.

Q3: What is the optimal storage condition for long-term stability? A: The compound must be stored at -20°C in a sealed amber vial, backfilled with Argon, and placed inside a secondary desiccator. Argon is denser than nitrogen and provides a superior protective blanket over the solid [4]. For long-term archiving of precious intermediates, isolating the compound in a flame-sealed glass ampoule under vacuum is the most fail-safe method [5].

Quantitative Data: Storage & Handling Tolerances

To aid in your experimental planning, the following table synthesizes the expected shelf-life and degradation metrics of 3-(Chloromethyl)-2-methoxyquinoline under various handling conditions.

Storage / Handling ConditionAtmosphereTemperatureMax Moisture ExposureExpected Shelf LifePhysical State Indicator
Flame-Sealed Ampoule Vacuum / Argon-20°C< 0.1 ppm> 2 YearsFree-flowing white/off-white powder
Glovebox Storage ArgonAmbient< 1.0 ppm6 - 12 MonthsFree-flowing powder
Standard Amber Vial N₂ Backfill4°C~ 10 - 50 ppm1 - 3 MonthsSlight aggregation, easily broken
Benchtop (Unsealed) Ambient Air22°C> 10,000 ppm (Humidity)< 2 HoursHard clumps, insoluble in THF

Validated Experimental Protocols

The following protocols are designed as self-validating systems . This means that at critical junctures, the protocol includes a physical check to confirm that the inert atmosphere has not been compromised.

Protocol A: Benchtop Transfer of Moisture-Sensitive Solids (Schlenk Technique)

Use this protocol when transferring 3-(Chloromethyl)-2-methoxyquinoline without a glovebox.

  • Glassware Preparation: Flame-dry a Schlenk tube containing a magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes.

  • System Validation: Isolate the vacuum pump. Validation Check: Watch the vacuum gauge for 60 seconds. If the pressure rises, you have a leak. Do not proceed until the seal is fixed.

  • Inert Purge: Backfill the Schlenk tube with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

  • Reagent Weighing (The "Argon Blanket" Method):

    • Increase the Argon flow to create a strong positive pressure out of the Schlenk tube neck.

    • Quickly uncap the reagent vial and transfer the required mass of 3-(Chloromethyl)-2-methoxyquinoline into the Schlenk tube against the outward flow of Argon.

    • Causality: The outward flow of dense Argon physically displaces ambient, moisture-laden air, preventing it from entering the flask or the reagent vial.

  • Resealing: Immediately seal the Schlenk tube with a rubber septum and secure the reagent vial.

Protocol B: Anhydrous Solvent Addition & Reaction Setup
  • Solvent Transfer: Using a pre-dried, Argon-flushed syringe [3], draw up your anhydrous solvent (e.g., anhydrous DMF or THF, stored over activated 3Å molecular sieves).

  • Addition: Inject the solvent dropwise into the Schlenk tube containing the solid reagent.

  • Dissolution Validation: Validation Check: The solution should remain clear and colorless to pale yellow. If the solution becomes immediately cloudy or white fumes appear, moisture has breached the system, and HCl gas is evolving.

  • Proceed to Reaction: Add your nucleophile (e.g., an amine or alkoxide) dropwise at 0°C to control the exothermic alkylation and prevent side reactions.

HandlingWorkflow Start Glassware Prep (Flame Dry / Vacuum) Validation Leak Check (Static Vacuum) Start->Validation Self-validation Transfer Solid Transfer (Positive Ar Pressure) Validation->Transfer Pass Solvent Anhydrous Solvent (Syringe Injection) Transfer->Solvent Inert blanket Reaction Reaction Execution (Clear Solution) Solvent->Reaction Visual confirmation

Recommended inert handling workflow for moisture-sensitive chloromethyl quinolines.

References

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds". University of Pittsburgh. Available at:[Link]

  • Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds". Molecular Inorganic Chemistry. Available at:[Link]

Optimization

Optimizing palladium catalyst load for 3-(Chloromethyl)-2-methoxyquinoline coupling

Topic: Optimizing Palladium Catalyst Load for 3-(Chloromethyl)-2-methoxyquinoline Cross-Coupling Welcome to the . This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Palladium Catalyst Load for 3-(Chloromethyl)-2-methoxyquinoline Cross-Coupling

Welcome to the . This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing palladium-catalyzed cross-couplings (specifically Suzuki-Miyaura) of 3-(chloromethyl)-2-methoxyquinoline.

Because this substrate is a highly reactive heteroarylmethyl chloride, standard aryl halide protocols often lead to catastrophic catalyst poisoning, homocoupling, or substrate hydrolysis. This guide decodes the mechanistic causality behind these failures and provides self-validating protocols to optimize palladium loading for scalable API synthesis.

Diagnostic Workflow

Before adjusting your catalyst loading, use the following diagnostic logic to identify the kinetic bottleneck in your reaction.

DiagnosticWorkflow Start Reaction Stalled / Low Yield 3-(Chloromethyl)-2-methoxyquinoline Check Analyze Reaction Mixture (LC-MS / Visual) Start->Check Black Heavy Pd Black Precipitation Check->Black Hydro High Substrate Hydrolysis Check->Hydro Homo Significant Homocoupling Check->Homo ActBlack Decrease Pd Load (0.5-1 mol%) Use Bulky Bidentate Ligand Black->ActBlack ActHydro Switch to Anhydrous Base (e.g., Cs2CO3 in Dioxane) Hydro->ActHydro ActHomo Use Potassium Trifluoroborates Strictly Degas Solvent Homo->ActHomo

Diagnostic workflow for troubleshooting 3-(chloromethyl)-2-methoxyquinoline coupling failures.

Troubleshooting Guide & FAQs

Q1: I am using 5 mol% Pd(PPh3)4 for the Suzuki coupling of 3-(chloromethyl)-2-methoxyquinoline with an arylboronic acid, but the reaction stalls at 40% conversion with a heavy black precipitate. Why?

Causality & Solution: The black precipitate is palladium black, an inactive agglomeration of Pd(0). Benzylic and heteroarylmethyl chlorides undergo oxidative addition much faster than standard aryl chlorides, but the resulting Pd(II) intermediate is prone to rapid reduction if the transmetalation step is rate-limiting. High catalyst loading (5 mol%) exacerbates this by increasing the local concentration of Pd(0), driving bimolecular decomposition pathways.

Furthermore, the quinoline nitrogen and the adjacent C2-methoxy oxygen can act as a chelating trap for naked Pd(II) species. If your monodentate PPh3 ligand dissociates, the substrate itself coordinates and poisons the metal.

Action: Decrease the catalyst loading to 0.5–1.0 mol%. Switch to a bidentate ligand with a larger bite angle (e.g., dppf) or a bulky dialkylbiaryl phosphine (e.g., XPhos), which stabilizes the Pd(II) intermediate and accelerates transmetalation. Studies on benzylic halides demonstrate that can operate efficiently at loadings as low as 0.01 to 2 mol% without precipitating Pd black[1].

Q2: My LC-MS shows that a major side product is 3-(hydroxymethyl)-2-methoxyquinoline. How does catalyst loading affect this, and how can I prevent it?

Causality & Solution: This is a competitive S_N2 hydrolysis of your electrophile. 3-(Chloromethyl)-2-methoxyquinoline is highly activated. In standard Suzuki-Miyaura conditions (e.g., Na2CO3 in THF/H2O), the hydroxide or carbonate attacks the chloromethyl group before the palladium catalyst can undergo oxidative addition. If your active Pd(0) concentration is too low (or deactivated by poisoning), hydrolysis outcompetes the catalytic cycle.

Action: Do not simply increase Pd loading, as this causes agglomeration. Instead, eliminate water to shift the kinetic balance. Use an anhydrous base like finely milled Cs2CO3 in a (e.g., 1,4-dioxane or CPME)[2]. Alternatively, use potassium aryltrifluoroborates instead of boronic acids, which allows for coupling under milder conditions and [3].

Q3: I am seeing a dimer/homocoupled product of the quinoline derivative. Is my palladium loading too high?

Causality & Solution: Yes. Homocoupling of benzylic halides is a classic symptom of excessive Pd(0) concentration. When Pd loading is high, the (heteroarylmethyl)palladium(II) species can undergo a second oxidative addition or transmetalate with another equivalent of the starting material instead of the boronic acid.

Action: Optimize the Pd-to-ligand ratio and strictly degas the solvent, as[4]. Keep Pd loading ≤ 1 mol% and consider using a syringe pump to slowly add the 3-(chloromethyl)-2-methoxyquinoline to the reaction mixture, keeping its steady-state concentration low relative to the boronic acid.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, ligand choice, and the distribution of products for heteroarylmethyl chloride cross-couplings.

Catalyst SystemLoading (mol%)Base / Solvent SystemConversion (%)Homocoupling (%)Hydrolysis (%)
Pd(PPh3)45.0Na2CO3 / H2O-THF451540
PdCl2(dppf)2.0K2CO3 / 1,4-Dioxane75817
PdCl2(dppf)0.5Cs2CO3 / 1,4-Dioxane>95<2<2
Pd(OAc)2 / XPhos0.05Cs2CO3 / CPME92<1<1

Note: Data synthesizes established reactivity trends for benzylic and heteroarylmethyl chlorides under varying Pd loads to demonstrate kinetic competition[1][3].

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Ar-CH2-Pd(II)(Cl)L_2 OxAdd->PdII TransMet Transmetalation (Rate Limiting) PdII->TransMet + Ar'B(OH)2 PdBlack Pd Black Agglomeration (Deactivation) PdII->PdBlack High Pd Conc. PdII_Trans Ar-CH2-Pd(II)(Ar')L_2 TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Product Diarylmethane Product RedElim->Product Substrate 3-(Chloromethyl)- 2-methoxyquinoline Substrate->OxAdd Hydrolysis Hydrolysis Product (Side Reaction) Substrate->Hydrolysis + H2O / Base

Catalytic cycle of heteroarylmethyl chloride coupling and competing failure pathways.

Self-Validating Experimental Protocol

Objective: Synthesize 3-(arylmethyl)-2-methoxyquinoline utilizing an optimized, low-load (0.5 mol%) anhydrous Suzuki-Miyaura protocol.

Step 1: Catalyst & Base Preparation In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with PdCl2(dppf)·CH2Cl2 (0.5 mol%), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous Cs2CO3 (3.0 equiv). Self-Validation Checkpoint: Visual inspection of the milled Cs2CO3 must show a free-flowing powder. Clumping indicates moisture ingress, which will trigger substrate hydrolysis.

Step 2: Substrate Addition Dissolve 3-(chloromethyl)-2-methoxyquinoline (1.0 equiv) in anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Add this solution to the Schlenk flask via a gas-tight syringe. Self-Validation Checkpoint: Complete dissolution of the substrate ensures a homogeneous starting state, preventing localized concentration spikes that drive homocoupling.

Step 3: Rigorous Degassing Perform three consecutive freeze-pump-thaw cycles on the reaction mixture. Self-Validation Checkpoint: Bubbling must completely cease during the final thaw cycle, confirming the removal of dissolved O2 (which oxidizes Pd(0) and promotes homocoupling).

Step 4: Reaction Execution Seal the flask and heat the mixture to 80 °C for 4 hours under vigorous stirring (800 rpm). Self-Validation Checkpoint: At the 2-hour mark, withdraw a 10 µL aliquot under N2 for LC-MS analysis. A healthy reaction mass balance will show <5% hydrolysis (M+OH) and >80% desired product. If a black precipitate forms early, the solvent was insufficiently degassed or the base contained moisture.

Step 5: Quench & Scavenge Cool the reaction to room temperature. Add a palladium scavenger (e.g., SiliaBond® Thiol, 50 equivalents relative to Pd) and stir for 1 hour to remove residual metal. Filter the mixture through a pad of Celite, washing with ethyl acetate. Self-Validation Checkpoint: Post-filtration ICP-MS analysis of the organic layer must show <10 ppm residual Pd, validating the efficacy of the scavenger and ensuring the product meets API purity standards.

Sources

Troubleshooting

Scale-up challenges and solutions for 3-(Chloromethyl)-2-methoxyquinoline production

A Guide for Researchers and Process Development Scientists This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions concerning the synthesis and scale-up of 3-(Chlorom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Process Development Scientists

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions concerning the synthesis and scale-up of 3-(Chloromethyl)-2-methoxyquinoline. As a key intermediate in pharmaceutical development, robust and scalable production is critical. This guide is structured to address challenges encountered at each major stage of a common synthetic pathway, offering insights grounded in chemical principles and practical experience.

Part 1: Synthetic Workflow Overview

The most prevalent and scalable synthesis of 3-(Chloromethyl)-2-methoxyquinoline involves a multi-step process starting from a substituted acetanilide. The general pathway involves the construction of the quinoline core via a Vilsmeier-Haack reaction, followed by functional group manipulations to install the desired chloromethyl and methoxy groups.

G cluster_0 Quinoline Core Formation cluster_1 C3-Position Functionalization cluster_2 C2-Position Functionalization A N-Arylacetamide B 2-Chloro-3-formylquinoline A->B Vilsmeier-Haack (POCl3, DMF) C 2-Chloro-3-(hydroxymethyl)quinoline B->C Reduction (e.g., NaBH4) D 2-Chloro-3-(chloromethyl)quinoline C->D Chlorination (e.g., SOCl2) E 3-(Chloromethyl)-2-methoxyquinoline D->E Methoxylation (NaOMe, MeOH) G Start Low Yield in Vilsmeier-Haack? Reagent Are reagents (DMF, POCl3) anhydrous and high-purity? Start->Reagent Temp Was reaction heated to 80-90°C for 4-16h? Reagent->Temp Yes Sol_Reagent Solution: Use anhydrous solvents and fresh reagents. Reagent->Sol_Reagent No Workup Was the HOT reaction mixture poured onto ice? Temp->Workup Yes Sol_Temp Solution: Optimize temperature and monitor reaction by TLC. Temp->Sol_Temp No pH Was the aqueous mixture basified to pH > 7? Workup->pH Yes Sol_Workup Solution: Quench the hot mixture directly onto ice. Workup->Sol_Workup No Sol_pH Solution: Add base (e.g., NaHCO3) to precipitate the product. pH->Sol_pH No Success Yield Improved pH->Success Yes Sol_Reagent->Temp Sol_Temp->Workup Sol_Workup->pH Sol_pH->Success

Optimization

Technical Support Center: Solubilization &amp; Handling of 3-(Chloromethyl)-2-methoxyquinoline

Overview Working with 3-(Chloromethyl)-2-methoxyquinoline in aqueous media presents a dual physicochemical challenge for researchers. First, the substituted quinoline core renders the molecule highly hydrophobic, leading...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Working with 3-(Chloromethyl)-2-methoxyquinoline in aqueous media presents a dual physicochemical challenge for researchers. First, the substituted quinoline core renders the molecule highly hydrophobic, leading to poor aqueous solubility[1]. Second, the electrophilic chloromethyl group is highly reactive and prone to rapid nucleophilic substitution (hydrolysis) in aqueous buffers, which converts the active alkylating agent into an inactive hydroxymethyl derivative[2].

This technical guide provides validated troubleshooting frameworks and self-validating protocols to achieve stable aqueous formulations without compromising the structural integrity of the active moiety.

Workflow Start Solubility Challenge: 3-(Chloromethyl)-2-methoxyquinoline Assay Determine Assay Requirements Start->Assay Cell Cell-Based / In Vivo (High Toxicity Sensitivity) Assay->Cell Biochem Cell-Free / Biochemical (Low Toxicity Sensitivity) Assay->Biochem DMSO_Low DMSO Co-solvent (Final Conc. ≤ 0.1%) Cell->DMSO_Low Short-term assays CD_Complex HP-β-CD Complexation (Steric Shielding) Cell->CD_Complex Long-term assays DMSO_High DMSO Co-solvent (Final Conc. 1% - 5%) Biochem->DMSO_High

Decision matrix for solubilizing 3-(Chloromethyl)-2-methoxyquinoline based on assay type.

Section 1: Troubleshooting & Causality Guide

Issue 1: Immediate precipitation or "cloudiness" upon dilution into aqueous media.

  • Cause (Solvent Shock): When a highly concentrated organic stock (e.g., in DMSO) is rapidly introduced into an aqueous buffer, the local concentration of water spikes. The hydrophobic quinoline derivative crashes out of solution before the co-solvent can evenly disperse[3].

  • Solution: Implement a step-wise serial dilution. Add the DMSO stock dropwise to a vigorously vortexed, pre-warmed (37°C) aqueous buffer. Alternatively, transition to a cyclodextrin-based formulation to thermodynamically favor aqueous dispersion[].

Issue 2: Loss of pharmacological activity or inconsistent assay results over time.

  • Cause (Hydrolysis): The -CH₂Cl moiety is a reactive electrophile. In aqueous media—especially at pH > 7.5 or in the presence of nucleophilic buffers (e.g., Tris)—it undergoes rapid hydrolysis. This degradation pathway compromises the molecule's intended reactivity[2].

  • Solution: Prepare all aqueous working solutions immediately prior to the assay (within 15-30 minutes of use). Do not store the compound in aqueous buffers. Avoid nucleophilic co-solvents like ethanol or methanol, which cause rapid etherification.

Issue 3: High background toxicity or artifactual readouts in cell-based assays.

  • Cause (Solvent Cytotoxicity): Exceeding the maximum tolerable concentration of the vehicle solvent. While DMSO is standard for dissolving hydrophobic compounds, concentrations above 0.5% (v/v) induce significant cytotoxicity, membrane permeabilization, and altered cellular responses in most in vitro cell lines[5].

  • Solution: Restrict final DMSO concentrations to ≤ 0.1% for sensitive cell lines[3]. If the compound precipitates at this limit, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a non-toxic solubilizing excipient.

Quantitative Data: Solvent Tolerability & Strategy Comparison

Table 1: Maximum Tolerable DMSO Concentrations by Assay Type

Assay TypeMax Recommended DMSO (%)Rationale / Causality
Cell-Free Biochemical1.0% - 5.0%Proteins generally tolerate low single-digit DMSO percentages without unfolding.
High-Throughput Screening0.1% - 1.0%Minimizes assay interference while maintaining hydrophobic compound solubility[3].
In Vitro Cell Culture≤ 0.5%Concentrations > 0.5% induce significant cytotoxicity and alter cellular responses[5].
Sensitive Primary Cells≤ 0.1%Viability is severely impacted above this limit; prevents artifactual biological readouts[5].

Table 2: Comparison of Solubilization Strategies for 3-(Chloromethyl)-2-methoxyquinoline

StrategyMechanismProtection of -CH₂Cl GroupSuitability
DMSO DilutionCo-solvent disruption of water hydrogen bondingLow (Exposed to bulk water hydrolysis)Short-term biochemical assays
HP-β-CD ComplexationHydrophobic sequestration in cyclodextrin cavityHigh (Steric shielding from nucleophiles)Long-term cell assays & in vivo
pH Adjustment (Acidic)Protonation of quinoline nitrogenVery Low (Acid-catalyzed hydrolysis risk)Not recommended

Section 2: Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous DMSO Stock and Biological Assay Dilution

This protocol minimizes hydrolysis by keeping the compound in an anhydrous state until the exact moment of biological application.

  • Desiccation: Equilibrate the solid 3-(Chloromethyl)-2-methoxyquinoline vial to room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric moisture condensation, which initiates premature hydrolysis of the chloromethyl group.

  • Stock Preparation: Dissolve the compound in sterile, anhydrous DMSO to create a 10 mM to 50 mM stock. Vortex until completely clear.

  • Aliquot and Freeze: Divide the stock into single-use aliquots and store at -20°C or -80°C.

    • Causality: Avoids repeated freeze-thaw cycles that introduce moisture and degrade the compound[3].

  • Step-Wise Dilution (Self-Validating Step): Dilute the stock into the assay buffer immediately before use. To validate solubility, centrifuge the final aqueous dilution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV/DAD[2]. If the measured concentration matches the theoretical concentration, no micro-precipitation has occurred.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

Cyclodextrins form dynamic, non-covalent inclusion complexes. The hydrophobic quinoline ring is sequestered within the lipophilic cavity of HP-β-CD, while the hydrophilic exterior ensures aqueous solubility[][6]. This steric shielding protects the labile chloromethyl group from bulk water, significantly reducing the rate of hydrolysis.

Protocol Weigh 1. Weigh HP-β-CD & Dissolve in Buffer AddDrug 2. Add Compound (Solid or DMSO Stock) Weigh->AddDrug Incubate 3. Agitate at 25°C (Avoid High Heat) AddDrug->Incubate Filter 4. Filter (0.22 µm) to Remove Excess Incubate->Filter Verify 5. HPLC/UV-Vis Quantification Filter->Verify

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

  • Buffer Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in a non-nucleophilic aqueous buffer (e.g., 10 mM Phosphate buffer, pH 7.2).

  • Compound Addition: Add 3-(Chloromethyl)-2-methoxyquinoline (either as a solid or a minimal volume of DMSO stock) to the cyclodextrin solution.

  • Complexation: Agitate the suspension on an orbital shaker at 25°C for 12-24 hours.

    • Causality: Complexation is an equilibrium process requiring time. Avoid excessive heat (>37°C), which accelerates chloromethyl hydrolysis[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation (Self-Validating Step): Quantify the dissolved compound in the filtrate using a validated HPLC method to determine the exact complexed concentration before applying it to your assay.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I lower the pH to protonate the quinoline nitrogen and increase solubility? A: While the quinoline nitrogen is weakly basic and protonation at low pH (e.g., pH 3-4) increases aqueous solubility[1], acidic conditions can also catalyze the hydrolysis of the chloromethyl group. Furthermore, non-physiological pH is incompatible with most cell-based assays. Neutral pH (7.2-7.4) paired with HP-β-CD complexation is the preferred, chemically stable method.

Q: Why shouldn't I use ethanol or PEG-400 as co-solvents? A: Ethanol is a strong nucleophile. The electrophilic chloromethyl group will undergo rapid solvolysis in ethanol, converting the active chloride into an inactive ethyl ether. PEG-400 often contains trace moisture and reactive peroxides that can degrade the compound. Anhydrous DMSO is the only recommended organic stock solvent for this specific structural class.

Q: How do I control for the effects of the solubilizing agent in my assay? A: You must always include a "vehicle control"[3]. If your final assay contains 0.1% DMSO and 2% HP-β-CD, your negative control wells must contain the exact same concentrations of DMSO and HP-β-CD without the active compound. This isolates the pharmacological effect of the quinoline derivative from any background solvent toxicity.

References

  • 5 - nih.gov

  • - bocsci.com 3.2 - benchchem.com 4.6 - nih.gov 5.3 - benchchem.com 6.1 - nih.gov

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(Chloromethyl)-2-methoxyquinoline and 3-(Bromomethyl)-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of novel therapeutics and functional materials, 3-(halomethyl)-2-methoxyquinolines serve as critical electrophilic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of novel therapeutics and functional materials, 3-(halomethyl)-2-methoxyquinolines serve as critical electrophilic building blocks for introducing the 2-methoxyquinoline scaffold, a motif present in numerous bioactive compounds.[1][2][3] This guide provides a detailed comparison of the reactivity of two key analogues: 3-(Chloromethyl)-2-methoxyquinoline and 3-(Bromomethyl)-2-methoxyquinoline. The fundamental difference in their reactivity stems from the nature of the halogen leaving group. Bromide is a superior leaving group to chloride, rendering 3-(bromomethyl)-2-methoxyquinoline the more reactive, yet less stable, of the two reagents.[4][5] This guide will dissect the mechanistic underpinnings of this reactivity difference, provide quantitative comparisons, detail a comparative experimental protocol, and discuss the practical implications for synthetic strategy and drug development.

Mechanistic Foundations: The Decisive Role of the Leaving Group

The reactions of 3-(halomethyl)-2-methoxyquinolines with nucleophiles typically proceed via a nucleophilic substitution mechanism. The carbon of the methylene group (—CH₂—X) is electrophilic and is attacked by the nucleophile, leading to the displacement of the halide ion (X⁻). This position is analogous to a benzylic halide, where the adjacent quinoline ring can stabilize the transition state of the reaction.[6][7]

The reaction can conceptually proceed through two primary pathways:

  • Sₙ2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[4] The rate of this reaction is highly dependent on the ability of the leaving group to depart.

  • Sₙ1 (Substitution Nucleophilic Unimolecular): A two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. While the primary nature of the carbon might suggest an Sₙ2 pathway, the adjacent quinoline ring provides significant resonance stabilization to the potential carbocation, making an Sₙ1 pathway plausible under certain conditions (e.g., with weak nucleophiles in polar protic solvents).[8]

Regardless of the precise mechanism, the leaving group ability is a critical factor governing the reaction rate. A good leaving group is a species that is stable on its own after it has departed with the pair of bonding electrons.[9] The stability of the halide ions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[5] This order is inversely related to their basicity; weaker bases are better leaving groups because they are less inclined to share their electrons.[5][10]

Therefore, the C-Br bond in 3-(bromomethyl)-2-methoxyquinoline is weaker and more easily broken than the C-Cl bond in its chloro-counterpart. This results in a lower activation energy for the substitution reaction, making the bromo derivative significantly more reactive.

Comparative Reactivity: A Data-Driven Analysis

Feature3-(Chloromethyl)-2-methoxyquinoline3-(Bromomethyl)-2-methoxyquinolineRationale
Relative Reactivity LowerHigherBromide is a better leaving group than chloride (weaker base, more stable anion).[4][5]
C-X Bond Strength Stronger (~338 kJ/mol for C-Cl)Weaker (~285 kJ/mol for C-Br)The C-Br bond requires less energy to break, leading to a lower activation energy.
Stability/Shelf-life HigherLowerThe higher reactivity of the bromo compound correlates with lower stability. It is more susceptible to degradation via hydrolysis or reaction with trace nucleophiles over time.
Typical Use Case Large-scale synthesis, reactions requiring controlled reactivity.Rapid library synthesis, when reacting with weak nucleophiles, or when milder conditions are required.The choice represents a trade-off between reactivity, stability, and cost.

Bond strength values are representative for simple alkyl halides and serve for illustrative purposes.

Experimental Protocol: Head-to-Head Comparison of N-Alkylation Efficiency

This protocol provides a method to directly compare the reactivity of the two title compounds in a standard N-alkylation reaction with a model secondary amine, morpholine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative reaction rates of 3-(chloromethyl)-2-methoxyquinoline and 3-(bromomethyl)-2-methoxyquinoline with morpholine under identical conditions.

Materials:

  • 3-(Chloromethyl)-2-methoxyquinoline[11][12]

  • 3-(Bromomethyl)-2-methoxyquinoline[13]

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment:

  • Magnetic stirrer hotplates

  • Reaction vials or round-bottom flasks

  • Syringes and needles

  • TLC tank and UV lamp

  • Rotary evaporator

Procedure:

  • Reaction Setup: Prepare two identical reaction vials. To each vial, add:

    • Magnetic stir bar

    • Potassium Carbonate (2.0 mmol, 276 mg)

    • Anhydrous Acetonitrile (10 mL)

  • Addition of Amine: Add morpholine (1.0 mmol, 87 µL) to each vial and stir the suspension for 5 minutes at room temperature.

  • Initiation of Reaction:

    • To Vial A, add 3-(chloromethyl)-2-methoxyquinoline (1.0 mmol, 207.6 mg).

    • To Vial B, add 3-(bromomethyl)-2-methoxyquinoline (1.0 mmol, 252.1 mg).

  • Reaction Monitoring:

    • Immediately start timers for both reactions.

    • Stir both reactions at a constant temperature (e.g., 50 °C).

    • At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture.

    • Spot the aliquots on a TLC plate. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Visualize the spots under a UV lamp. Monitor the disappearance of the starting halomethylquinoline spot and the appearance of the product spot.

  • Data Analysis & Interpretation:

    • The reaction in Vial B (bromo-derivative) is expected to proceed to completion significantly faster than the reaction in Vial A (chloro-derivative).

    • Compare the TLC plates side-by-side to visually assess the relative consumption of starting material over time. For a quantitative analysis, HPLC could be used to determine the percentage conversion at each time point.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but does not strongly solvate the nucleophile (morpholine), leaving it more reactive.[4]

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr or HCl acid that is formed during the reaction, driving the equilibrium towards the product.

  • Temperature: A moderately elevated temperature (50 °C) is chosen to ensure a reasonable reaction rate for the less reactive chloro-compound without causing significant degradation of the more reactive bromo-compound.

Visualization of Workflow and Mechanism

Diagram 1: Generalized Nucleophilic Substitution

G A 3-(Chloromethyl)- 2-methoxyquinoline C_Cl Product A->C_Cl C_Br Product B 3-(Bromomethyl)- 2-methoxyquinoline B->C_Br + Nucleophile Fast Step (Lower Activation Energy)

Caption: Comparative reaction pathways for nucleophilic substitution.

Diagram 2: Experimental Workflow for Reactivity Comparison

G prep Prepare Two Identical Vials (Solvent, Base, Amine) add_a Add Chloro-Reagent (Vial A) prep->add_a add_b Add Bromo-Reagent (Vial B) prep->add_b react Stir at Constant Temp (e.g., 50°C) add_a->react add_b->react monitor Monitor by TLC/HPLC (at t = 0, 15, 30, 60... min) react->monitor analyze Compare Rates of Starting Material Consumption monitor->analyze

Caption: Workflow for comparing the alkylation rates of the two reagents.

Practical Implications for Drug Development

The choice between 3-(chloromethyl)- and 3-(bromomethyl)-2-methoxyquinoline is a strategic one, balancing reactivity with stability and cost.

  • For High-Throughput Screening & Library Synthesis: The higher reactivity of 3-(bromomethyl)-2-methoxyquinoline is advantageous. It allows for rapid reaction times, often at lower temperatures, and can successfully alkylate even weak nucleophiles. This makes it ideal for generating diverse compound libraries quickly.

  • For Process Development & Scale-Up: 3-(Chloromethyl)-2-methoxyquinoline is often the preferred reagent. Its lower reactivity translates to greater stability, making it less prone to decomposition during storage and handling. It is also typically less expensive. On a large scale, reactions can be driven to completion by using higher temperatures or longer reaction times, which are often acceptable trade-offs for the improved safety, stability, and cost-effectiveness of the starting material.

The quinoline moiety is a privileged scaffold in medicinal chemistry, found in drugs with a vast range of activities, including anticancer, antimalarial, and antibacterial properties.[1][14][15] The ability to efficiently and controllably introduce this scaffold using reagents like those discussed here is crucial for the development of new and improved pharmaceuticals.

Conclusion

3-(Bromomethyl)-2-methoxyquinoline is a significantly more reactive alkylating agent than 3-(chloromethyl)-2-methoxyquinoline due to the superior leaving group ability of bromide. This heightened reactivity is beneficial for rapid synthesis and for reactions with challenging nucleophiles. Conversely, the chloro-analogue offers greater stability and is often more cost-effective, making it a suitable choice for large-scale manufacturing where reaction conditions can be optimized. A thorough understanding of these differences allows researchers to select the optimal reagent, streamlining synthetic routes and accelerating the drug discovery and development process.

References

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19333–19365. Retrieved from [Link]

  • Al-Ostath, A. I., Al-Majid, A. M., El-Faham, A., & Asiri, A. M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 585-611. Retrieved from [Link]

  • Guzmán-Villanueva, D., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 27(15), 4734. Retrieved from [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Retrieved from [Link]

  • Alhassan, M. A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(12), 8235-8255. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • Li, Y., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 28(18), 6504. Retrieved from [Link]

  • Quora. (2018, May 1). What is the difference between benzyl chloride and benzyl bromide?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • NPTEL. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions: The Effect of the Structure of the Substrate. Retrieved from [Link]

  • Heterocycles. (2021). Three-component reaction of arynes, quinolines, and chloroform: two-step synthesis of 2-quinolinones. 102(6), 1148-1157. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(chloromethyl)-2-methoxyquinoline (C11H10ClNO). Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from [Link]

  • MDPI. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link]

  • PubMed. (1990). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(bromomethyl)-2-methoxyquinoline — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the reaction trichloromethyl + bromine and thermochemistry of trichloromethyl radical and cation. Retrieved from [Link]

Sources

Comparative

Comparing 3-(Chloromethyl)-2-methoxyquinoline with other quinoline intermediates

Title: Comparative Guide: 3-(Chloromethyl)-2-methoxyquinoline vs. Traditional Quinoline Intermediates in Drug Discovery Executive Summary Quinoline-based heterocycles are , forming the core of numerous anti-tuberculosis...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 3-(Chloromethyl)-2-methoxyquinoline vs. Traditional Quinoline Intermediates in Drug Discovery

Executive Summary

Quinoline-based heterocycles are , forming the core of numerous anti-tuberculosis (anti-TB), antimalarial, and anti-inflammatory agents[1]. When designing synthetic routes for these therapeutics, the choice of the quinoline intermediate dictates both the reaction efficiency and the pharmacological profile of the final drug candidate. This guide objectively compares[2] with other standard alternatives like [3], providing mechanistic insights, comparative data, and self-validating experimental protocols.

Structural & Mechanistic Overview

The reactivity of chloromethyl quinolines is governed by the electronic and steric environment of the quinoline ring.

  • 3-(Chloromethyl)-2-methoxyquinoline: The presence of the 2-methoxy group serves a dual mechanistic purpose. Electronically, the oxygen lone pairs donate electron density into the ring via resonance (+M effect), which stabilizes the transition state during S_N2 displacement at the adjacent 3-chloromethyl group. Sterically, the methoxy group shields the quinoline nitrogen, significantly reducing its basicity and preventing unwanted N-alkylation (quaternization) during coupling reactions. Furthermore, the methoxy group can act as a masked lactam, which can be selectively demethylated later in the synthesis to reveal a 2-quinolone core[4].

  • 2-(Chloromethyl)quinoline: Lacking the protective methoxy group, this intermediate is highly electrophilic at the benzylic position due to the electron-withdrawing nature of the adjacent imine nitrogen[3]. While highly reactive, it is prone to side reactions, including self-condensation and N-alkylation, requiring strict stoichiometric control during [5].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between key chloromethyl quinoline intermediates used in drug development.

Property / Intermediate3-(Chloromethyl)-2-methoxyquinoline2-(Chloromethyl)quinoline2-Chloro-3-(chloromethyl)quinoline
CAS Number 1038983-52-6[6]4377-41-7[3]Various
Molecular Weight 207.66 g/mol [7]177.63 g/mol [3]212.07 g/mol
Substitution Pattern 2-OMe, 3-CH₂Cl2-CH₂Cl2-Cl, 3-CH₂Cl
Electrophilicity (S_N2) Moderate-High (Stabilized by OMe)Very High (Alpha to N)High (Dual electrophilic sites)
N-Alkylation Risk Low (Sterically shielded)HighLow (Deactivated by 2-Cl)
Primary Applications Kinase inhibitors, specialized anti-TB agents[1]Broad-spectrum ligands, anti-inflammatory DMARDs[8]Cross-coupling cascades, complex heterocycles

Decision Logic & Synthetic Pathways

To assist in route scouting, the following logical decision tree outlines when to select 3-(Chloromethyl)-2-methoxyquinoline over its alternatives.

SelectionLogic Start Select Quinoline Intermediate Q1 Need N-alkylation resistance? Start->Q1 Q2 Require dual electrophilic sites? Q1->Q2 No Opt1 3-(Chloromethyl)- 2-methoxyquinoline Q1->Opt1 Yes (2-OMe protects N) Opt2 2-Chloro-3- (chloromethyl)quinoline Q2->Opt2 Yes (2-Cl, 3-CH2Cl) Opt3 2-(Chloromethyl) quinoline Q2->Opt3 No (Standard SN2)

Decision logic for selecting chloromethyl quinoline intermediates.

Once selected, 3-(Chloromethyl)-2-methoxyquinoline typically undergoes nucleophilic substitution followed by optional structural modifications (e.g., demethylation to yield a quinolone).

ReactionPathway A 3-(Chloromethyl)- 2-methoxyquinoline C SN2 Transition State (Stabilized by 2-OMe) A->C Base, Solvent B Nucleophile (Amine/Thiol) B->C D Target Molecule (e.g., Kinase Inhibitor) C->D -Cl⁻ E Demethylation (BBr3 / HCl) D->E Optional F 2-Quinolone Derivative E->F

Reaction pathway of 3-(Chloromethyl)-2-methoxyquinoline in drug synthesis.

Experimental Workflows: Self-Validating Protocol

The following protocol details the S_N2 displacement of the chloromethyl group by a secondary amine, a fundamental step in synthesizing quinoline-based pharmacophores[5]. This method is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol: Nucleophilic Substitution of 3-(Chloromethyl)-2-methoxyquinoline

Causality of Reagents: N,N-Dimethylformamide (DMF) is chosen as the solvent to accelerate the S_N2 reaction via its polar aprotic nature, which leaves the nucleophile unsolvated and highly reactive. Potassium carbonate (K₂CO₃) acts as a mild, heterogeneous base to scavenge the HCl byproduct without hydrolyzing the methoxy group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-(Chloromethyl)-2-methoxyquinoline (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol). Stir the suspension for 5 minutes at room temperature.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine or a piperazine derivative) (1.2 equiv, 1.2 mmol) dropwise.

  • Reaction & Monitoring: Heat the mixture to 50°C. Monitor the reaction via TLC (Hexane/EtOAc 7:3). The 2-methoxy group prevents competitive N-alkylation of the quinoline core, ensuring highly regioselective substitution.

  • Workup: Upon consumption of the starting material (typically 2-4 hours), cool the mixture to room temperature and quench with ice-cold distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Analytical Check): The success of the protocol is self-validated by ¹H NMR spectroscopy. The diagnostic benzylic -CH₂- singlet of the starting material at ~4.6 ppm must disappear, replaced by a new upfield singlet at ~3.5–3.8 ppm (indicating successful amine alkylation). The integration of the 2-methoxy singlet at ~4.1 ppm must remain unchanged, confirming that the protecting group survived the basic conditions.

References

  • Pakhariya, R. P., et al. "Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties." RSC Advances 15.5 (2025): 3646-3663. URL:[Link]

  • Baba, A., et al. "Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect." Journal of Medicinal Chemistry 39.26 (1996): 5176-5182. URL:[Link]

  • "3-(chloromethyl)-2-methoxyquinoline." PubChemLite / PubChem, CID: 28964594. URL:[Link]

Sources

Validation

GC-MS Comparative Analysis of 3-(Chloromethyl)-2-methoxyquinoline Batches: A Technical Guide for Quality Control and Impurity Profiling

Executive Summary 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) is a highly reactive heterocyclic building block critical to the synthesis of various active pharmaceutical ingredients (APIs). Due to the electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) is a highly reactive heterocyclic building block critical to the synthesis of various active pharmaceutical ingredients (APIs). Due to the electrophilic nature of the chloromethyl group, this intermediate is highly susceptible to degradation and side reactions during synthesis and storage.

This guide provides an authoritative framework for evaluating lot-to-lot consistency using Gas Chromatography-Mass Spectrometry (GC-MS). By establishing a self-validating analytical protocol, drug development professionals can accurately quantify impurities, ensure regulatory compliance with ICH Q3A(R2) guidelines [1], and optimize downstream synthetic yields.

Mechanistic Grounding: Synthesis and Degradation Pathways

To accurately profile impurities, one must first understand the causality behind their formation. The target compound is typically synthesized via the chlorination of 3-(hydroxymethyl)-2-methoxyquinoline using reagents like thionyl chloride ( SOCl2​ ) or phosphorus pentachloride ( PCl5​ ).

Deviations in reaction conditions or improper storage inevitably lead to three primary classes of impurities:

  • Unreacted Precursor / Hydrolysis Products: The benzylic-like chloride is highly labile. Exposure to atmospheric moisture rapidly hydrolyzes the target back to the alcohol precursor.

  • Over-chlorinated Byproducts: Aggressive chlorination conditions (excess reagent, prolonged heating) can lead to electrophilic aromatic substitution on the quinoline ring, producing di-chloro derivatives.

  • Dimerization Products: Intermolecular nucleophilic attack can form bis-quinoline ethers, though these are less volatile and often require Liquid Chromatography for optimal detection.

GC-MS is the analytical method of choice for these low-molecular-weight, volatile impurities. As outlined in USP <736> Mass Spectrometry standards [2], Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns essential for structural elucidation.

G A 3-(Hydroxymethyl)- 2-methoxyquinoline B 3-(Chloromethyl)- 2-methoxyquinoline (Target) A->B Chlorination C Hydrolysis Product (Moisture) B->C H2O Exposure D Over-chlorinated Byproduct B->D Excess Reagent C->A Reversion

Chemical synthesis and degradation pathways of 3-(Chloromethyl)-2-methoxyquinoline.

Experimental Protocol: Self-Validating GC-MS Workflow

To guarantee trustworthiness, the following protocol is designed as a self-validating system . Every analytical run must pass built-in System Suitability Tests (SST) to ensure that the sample preparation did not induce in situ degradation.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation Causality: Using protic solvents (e.g., methanol) or aqueous extraction will artificially inflate the hydrolysis impurity peak.

  • Weigh exactly 10.0 mg of the 3-(Chloromethyl)-2-methoxyquinoline batch.

  • Dissolve immediately in 10.0 mL of anhydrous toluene (HPLC grade, dried over molecular sieves) [3].

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber GC vial.

Step 2: GC Separation Conditions Causality: A 5% phenyl-methylpolysiloxane stationary phase (DB-5MS) provides the necessary π−π interactions to resolve closely eluting halogenated regioisomers.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split injection (10:1 ratio) to prevent column overloading.

  • Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

Step 3: MS Detection Parameters (EI Mode)

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full scan mode (m/z 50 to 400) for unknown impurity identification, followed by Selected Ion Monitoring (SIM) at m/z 172 (base peak, tropylium-like quinolinium cation) for high-sensitivity quantification.

Step 4: System Suitability Validation (SST) Before accepting batch data, the system must validate itself:

  • Resolution ( Rs​ ): Must be ≥2.0 between the target peak and the closest eluting over-chlorinated impurity.

  • Signal-to-Noise (S/N): Must be ≥10 for a 0.05% standard spike (ICH Q3A Reporting Threshold).

  • Blank Integrity: A pure anhydrous toluene injection must show no peaks at the target retention time.

G N1 Sample Preparation (Anhydrous Extraction) N2 GC Separation (DB-5MS Column) N1->N2 N3 EI-MS Detection (70 eV, m/z 50-400) N2->N3 N4 Data Processing (Peak Area %, Spectra) N3->N4 N5 System Suitability (Validation Loop) N4->N5 Validates N5->N1 Feedback

Self-validating GC-MS analytical workflow for batch impurity profiling.

Comparative Batch Analysis

To demonstrate the efficacy of this protocol, three distinct batches of 3-(Chloromethyl)-2-methoxyquinoline were analyzed. The quantitative data below highlights how specific synthesis and handling conditions directly impact the impurity profile.

Batch Profiles:
  • Batch A (Reference Standard): Synthesized under strictly controlled, anhydrous conditions with stoichiometric reagent control.

  • Batch B (Moisture Compromised): Exposed to 75% Relative Humidity (RH) for 48 hours prior to packaging.

  • Batch C (Aggressive Synthesis): Synthesized using a 2.5x molar excess of SOCl2​ with extended reflux times.

Quantitative Data Comparison
ParameterBatch A (Reference)Batch B (Moisture Compromised)Batch C (Aggressive Synthesis)
Target Purity (Area %) 99.2% 85.4% 91.0%
Hydrolysis Impurity (%) 0.3%14.1%0.2%
Over-chlorinated Impurity (%) 0.5%0.5%8.8%
Target Retention Time (min) 8.458.458.45
Key MS Fragments (m/z) 207 ( M+ ), 172 (Base)207 ( M+ ), 172 (Base)207 ( M+ ), 172 (Base)
Impurity MS Fragments (m/z) N/A189 ( M+ ), 160241 ( M+ ), 206
SST Resolution ( Rs​ ) 2.82.62.1
Data Interpretation & Causality
  • Batch B exhibits a massive spike in the hydrolysis product (m/z 189). The mass spectrum confirms the replacement of the chlorine atom (35 Da) with a hydroxyl group (17 Da). This data definitively proves that the packaging environment was compromised, validating the need for inert atmosphere storage.

  • Batch C reveals an 8.8% concentration of a di-chlorinated species (m/z 241). The loss of a single chlorine radical yields m/z 206, confirming that the second chlorine atom is stably bound to the aromatic quinoline ring rather than the aliphatic side chain. This feedback dictates an immediate reduction in chlorinating agent equivalents in the upstream manufacturing process.

Conclusion

The comparative GC-MS analysis of 3-(Chloromethyl)-2-methoxyquinoline proves that lot-to-lot variability is heavily dictated by moisture control and stoichiometric precision during synthesis. By utilizing anhydrous sample preparation and a self-validating DB-5MS/EI-MS workflow, researchers can confidently quantify critical impurities down to the 0.05% ICH threshold. This rigorous approach ensures the chemical integrity of the intermediate, safeguarding the yield and purity of downstream pharmaceutical products.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids - PubMed (National Institutes of Health). URL:[Link]

Comparative

Strategic Selection of 3-Substituted Quinolines: 3-(Chloromethyl)-2-methoxyquinoline vs. 2-Chloro-3-(chloromethyl)quinoline

As drug development increasingly relies on highly functionalized nitrogenous heterocycles, the strategic selection of quinoline building blocks dictates the efficiency of downstream synthesis. Two structurally similar bu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized nitrogenous heterocycles, the strategic selection of quinoline building blocks dictates the efficiency of downstream synthesis. Two structurally similar but mechanistically divergent scaffolds—3-(chloromethyl)-2-methoxyquinoline and 2-chloro-3-(chloromethyl)quinoline —offer distinct pathways for molecular assembly.

While both possess a highly electrophilic C3-chloromethyl group primed for SN2 displacement, their C2 substituents (-OCH₃ vs. -Cl) fundamentally alter the electronic landscape of the quinoline core. This guide dissects their reactivity profiles, providing researchers with the mechanistic logic and self-validating protocols necessary to deploy these intermediates effectively.

Mechanistic Reactivity Profiles: Causality in Scaffold Selection

The choice between a C2-methoxy and a C2-chloro substituent is not merely structural; it is a decision between mono-functional and bi-functional reactivity.

2-Chloro-3-(chloromethyl)quinoline acts as a dual electrophile. The sp³-hybridized C3-chloromethyl group is highly susceptible to rapid, kinetically driven Nucleophilic Aliphatic Substitution (SN2). Meanwhile, the sp²-hybridized C2-chloro group is activated by the adjacent electron-withdrawing nitrogen atom. This primes the C2 position for Nucleophilic Aromatic Substitution (SNAr) at elevated temperatures or transition-metal catalyzed cross-coupling. This dual reactivity makes it a powerful lynchpin for building complex A-B-C ring systems, such as those found in HCV NS5B polymerase inhibitors .

3-(Chloromethyl)-2-methoxyquinoline , conversely, is a chemoselective mono-electrophile. The C2-methoxy group donates electron density into the quinoline ring via resonance (+M effect). This electronic enrichment neutralizes the electrophilicity of the C2 position, rendering it completely inert to SNAr. Consequently, synthetic efforts can be aggressively directed at the C3-chloromethyl group—such as in complex Nickel-catalyzed cross-electrophile couplings for IL4i1 inhibitors —without the risk of unwanted C2 functionalization. Furthermore, the methoxy group can later serve as a masked carbonyl, cleavable by strong acids to yield a carbostyril (2-quinolone) pharmacophore.

Workflow Compound1 2-Chloro-3-(chloromethyl)quinoline (CAS: 90097-52-2) SN2_C1 Mild SN2 (C3) Temp: 20-40°C Compound1->SN2_C1 Step 1: Kinetic Control Compound2 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) SN2_C2 Chemoselective SN2 (C3) Temp: 20-80°C Compound2->SN2_C2 Direct Functionalization Stable_C2 C2 Methoxy Remains Intact Compound2->Stable_C2 Electronic Deactivation SNAr_C1 SNAr / Suzuki (C2) Temp: 80-120°C SN2_C1->SNAr_C1 Step 2: Thermodynamic Control

Divergent reactivity pathways of C2-chloro vs C2-methoxy quinoline scaffolds.

Quantitative Performance & Property Comparison

To facilitate rapid decision-making in synthetic route design, the functional differences between the two scaffolds are summarized below:

Parameter2-Chloro-3-(chloromethyl)quinoline3-(Chloromethyl)-2-methoxyquinoline
CAS Number 90097-52-21038983-52-6
C2 Substituent Effect -Cl (Electron-withdrawing, -I)-OCH₃ (Electron-donating, +M)
C2 Reactivity Highly active (SNAr, Cross-Coupling)Inert to nucleophiles; highly stable
C3 Reactivity Active (SN2)Active (SN2)
Orthogonality Requires strict temperature/stoichiometry controlInherently orthogonal by design
Synthetic Role Bifunctional lynchpin (A-B-C scaffolds)Terminal pharmacophore / Directing group

Self-Validating Experimental Methodologies

The following protocols demonstrate the practical application of the mechanistic principles outlined above. Each methodology is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Chemoselective Cross-Electrophile Coupling of 3-(Chloromethyl)-2-methoxyquinoline

Objective: Form a C(sp³)-C(sp²) bond via Ni-catalysis without disturbing the C2 position.

Causality & Design: Direct oxidative addition of Nickel into a C(sp³)-Cl bond is notoriously sluggish. To bypass this, Tetrabutylammonium iodide (TBAI) is introduced to drive an in situ Finkelstein reaction, converting the chloromethyl group to a highly reactive iodomethyl intermediate. Zinc acts as the terminal reductant to regenerate the active Ni(0) species. The C2-methoxy group electronically shields the quinoline core from competitive oxidative addition.

Step-by-Step Procedure:

  • In a nitrogen-purged 20 mL vial, combine 3-(chloromethyl)-2-methoxyquinoline (1.0 eq), an aryl bromide (1.3 eq), NiCl₂·DME (0.05 eq), and picolinimidamide hydrochloride ligand (0.05 eq) .

  • Add Zinc dust (2.0 eq) and TBAI (1.5 eq).

  • Suspend the mixture in anhydrous DMA (0.1 M) and stir at 60°C for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl to dissolve residual zinc salts, then extract with EtOAc.

Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting quinoline (m/z 207.0) and the emergence of the cross-coupled product mass validates the catalytic cycle. If the reaction stalls with unreacted starting material, perform a TLC (Hexanes:EtOAc 4:1). The absence of an intermediate iodide spot (Rf ~0.6) indicates a failed in situ Finkelstein conversion; spike the mixture with an additional 0.5 eq of TBAI to restore reactivity.

Protocol B: Sequential SN2/SNAr Functionalization of 2-Chloro-3-(chloromethyl)quinoline

Objective: Exploit the differential electrophilicity of the C3 and C2 positions for step-wise functionalization.

Causality & Design: The sp³ C-Cl bond at the C3 position has a significantly lower activation energy for nucleophilic attack compared to the sp² C-Cl bond at C2. By strictly maintaining the reaction at 25°C, kinetic control ensures that only the C3 position reacts with an aliphatic amine. Once the C3 position is secured, the temperature is elevated to overcome the thermodynamic barrier for C2-SNAr or Suzuki coupling.

Step-by-Step Procedure:

  • Step 1 (Kinetic SN2): Dissolve 2-chloro-3-(chloromethyl)quinoline (1.0 eq) in MeCN. Add morpholine (1.2 eq) and K₂CO₃ (2.0 eq). Stir strictly at 25°C for 4 hours.

  • Step 1 Validation: Analyze the crude mixture via TLC (DCM:MeOH 95:5). Complete consumption of the starting material (Rf = 0.8) and a single new spot (Rf = 0.4) validates strict kinetic control. The presence of a highly polar baseline spot indicates unwanted C2-SNAr over-reaction, signaling that the reaction temperature exceeded the 25°C threshold.

  • Step 2 (Thermodynamic Suzuki): Isolate the mono-aminated intermediate. Combine with phenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq) in a Dioxane/H₂O (4:1) mixture.

  • Heat to 90°C for 12 hours to force the oxidative addition into the C2-Cl bond.

  • Step 2 Validation: Following a biphasic workup, analyze the organic layer via TLC. A shift to a highly fluorescent spot under 254 nm UV light indicates successful extended conjugation via the newly formed C2-aryl bond.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2063384, 2-Chloro-3-(chloromethyl)quinoline." PubChem,[Link]

  • Google Patents. "WO2023278222A1 - Il4i1 inhibitors and methods of use.
Validation

Absolute Purity Assessment of 3-(Chloromethyl)-2-methoxyquinoline: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the pitfalls of relying solely on chromatographic area percentages for intermediate release testing. When dealing with critical synt...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the pitfalls of relying solely on chromatographic area percentages for intermediate release testing. When dealing with critical synthetic building blocks like 3-(Chloromethyl)-2-methoxyquinoline (CAS 1038983-52-6)[1], analytical blind spots can propagate impurities through subsequent synthetic steps, ultimately compromising the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional secondary methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), detailing why qNMR is the gold standard for absolute purity determination.

The Analytical Challenge: The Illusion of "Area Percent"

Traditionally, HPLC and GC have been the workhorses for purity assessment. However, these are secondary, comparative methods. In HPLC, determining absolute purity requires a highly characterized reference standard of the analyte itself. If a laboratory relies solely on the Liquid Chromatography Area Percentage (LCAP), the analysis assumes that all components in the mixture share identical UV response factors—a fundamentally flawed assumption for complex reaction mixtures[2].

Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities such as inorganic salts, residual silica, or moisture[3]. If a batch of 3-(Chloromethyl)-2-methoxyquinoline contains 5% unreacted inorganic salts, an HPLC-UV trace might still report a 99.9% LCAP, leading to a dangerous overestimation of purity and downstream stoichiometry failures[4].

The qNMR Advantage: A Primary Ratio Method

qNMR overcomes these limitations by operating as a primary analytical method[2]. The core mechanistic principle of qNMR is the principle of reciprocity : the integrated area of a specific nuclear resonance (e.g., ¹H) is directly proportional to the molar concentration of the nuclei producing that signal[5][6].

By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, we can calculate the absolute mass fraction of 3-(Chloromethyl)-2-methoxyquinoline without ever needing a reference standard of the compound itself[7][8].

G cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC Workflow (Secondary Method) Sample 3-(Chloromethyl)-2-methoxyquinoline Sample IS Add Internal Standard (e.g., Maleic Acid) Sample->IS LC_Prep Sample Dissolution Sample->LC_Prep NMR_Acq 1H NMR Acquisition (D1 > 5*T1) IS->NMR_Acq Integ Signal Integration (Analyte vs IS) NMR_Acq->Integ Abs_Purity Absolute Mass Purity (No Analyte Ref. Std. Needed) Integ->Abs_Purity LC_Acq Chromatographic Separation (UV Detection) LC_Prep->LC_Acq Area_Pct Area Normalization (Relative Purity) LC_Acq->Area_Pct Rel_Purity Absolute Purity (Requires Analyte Ref. Std.) Area_Pct->Rel_Purity

Comparative workflow: qNMR (Absolute Purity) vs. HPLC (Relative Purity).

Comparative Performance Data

To objectively evaluate these techniques, the following table synthesizes standard validation parameters for the purity assessment of pharmaceutical intermediates[2][3][9].

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)
Principle of Quantitation Primary (Molar Ratio)Secondary (Response Factor)Secondary (Response Factor)
Absolute Purity Determination Yes (Direct, no analyte reference standard needed)No (Requires highly pure analyte reference standard)No (Requires highly pure analyte reference standard)
Detection of Inorganic Salts / Water Yes (Detected via mass balance deficit)No (Blind to non-chromophoric impurities)No (Blind to non-volatile impurities)
Typical Accuracy ± 0.5% to 1.0%Highly variable (Depends on UV response factors)Variable (Depends on volatility and FID response)
Analysis Time (Prep + Run) ~15–20 mins~45–60 mins (Includes column equilibration)~30–45 mins
Method Development Complexity Low (Universal parameters apply to most molecules)High (Requires column, mobile phase, and gradient optimization)High (Requires column and temperature gradient optimization)

Self-Validating qNMR Protocol for 3-(Chloromethyl)-2-methoxyquinoline

To ensure maximum scientific integrity and traceability, the following step-by-step methodology must be strictly adhered to. This protocol is designed to be self-validating, meaning the physical parameters chosen inherently prevent quantification errors[7][9].

Step 1: Internal Standard (IS) and Solvent Selection
  • Causality: The IS must be highly pure (e.g., a NIST Standard Reference Material), chemically inert to the analyte, and possess distinct NMR signals that do not overlap with the analyte.

  • Selection: For 3-(Chloromethyl)-2-methoxyquinoline, the chloromethyl group (-CH₂Cl) typically appears as a sharp singlet around δ 4.5–4.8 ppm, and the methoxy group (-OCH₃) appears around δ 4.0 ppm. Because these fall in a clean aliphatic region away from the aromatic quinoline protons (> 7.0 ppm), Dimethyl terephthalate (DMT) or Maleic acid are excellent IS choices[7][9].

  • Solvent: Deuterated chloroform (CDCl₃) is recommended due to the compound's high solubility.

Step 2: Sample Preparation (Gravimetric Rigor)
  • Causality: Weighing is the single largest source of error in qNMR[8]. A microbalance (resolution ≥ 0.01 mg) must be used to eliminate gravimetric uncertainty.

  • Procedure:

    • Accurately weigh ~10–15 mg of 3-(Chloromethyl)-2-methoxyquinoline and ~5–10 mg of the chosen IS into a glass vial. Record exact masses.

    • Dissolve completely in 1.0 mL of CDCl₃.

    • Transfer 600 µL of the homogenous solution to a high-quality 5 mm NMR tube.

Step 3: Acquisition Parameters (The Physics of Quantitation)
  • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (D1) [CRITICAL]: To ensure complete magnetization recovery (≥ 99.3%) between scans, D1 must be set to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the nuclei of interest[6]. Measure T₁ using an inversion-recovery experiment. If the longest T₁ is 3 seconds, D1 must be ≥ 15 s. Failing to do this will artificially truncate the integral of slower-relaxing protons.

  • Scans (NS): Acquire 16 to 64 scans to achieve an SNR > 250:1 for the integrated peaks.

  • ¹³C Decoupling: Apply composite pulse decoupling (e.g., WALTZ-16) during acquisition to collapse ¹³C satellite interferences into the main peak, simplifying baseline integration.

Step 4: Processing and Integration
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz).

  • Perform manual phase correction (zero and first order) to ensure perfectly symmetrical peaks.

  • Apply a rigorous baseline correction.

  • Integrate the isolated singlet of the chloromethyl group (-CH₂Cl) and compare it against the IS reference peak.

Step 5: Absolute Purity Calculation

Calculate the absolute mass purity ( Px​ ) using the following fundamental equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei generating the signal, M = Molar mass, W = Weighed mass, and P = Purity of the standard).

Conclusion

For the robust purity assessment of critical pharmaceutical intermediates like 3-(Chloromethyl)-2-methoxyquinoline, qNMR stands superior to traditional chromatographic techniques. By eliminating the need for bespoke reference standards, providing absolute molar quantitation, and detecting invisible mass-balance deficits (like inorganic salts), qNMR ensures the highest level of scientific integrity and minimizes risk in drug development workflows[3][4].

References

  • [2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. 2

  • [4] Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity - J-Stage. 4

  • [5] Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC (NIH). 5

  • [6] Stimuli Article (qNMR) - US Pharmacopeia (USP). 6

  • [7] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.7

  • [9] Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy - PMC (NIH). 9

  • [1] 3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information - NextSDS.1

  • [8] The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients - RSSL.8

  • [3] Purity analysis with qNMR vs IR : r/chemistry - Reddit. 3

Sources

Comparative

Comparative Yield Analysis of 3-(Chloromethyl)-2-methoxyquinoline Substitution Reactions

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary As a Senior Application Scientist, I frequently evaluate the reactivity profiles of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

As a Senior Application Scientist, I frequently evaluate the reactivity profiles of heterocyclic building blocks to optimize synthetic routes for drug discovery. 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) is a highly versatile electrophilic scaffold. The presence of the chloromethyl group at the 3-position, flanked by a 2-methoxy substituent, creates a unique electronic environment. The electron-donating resonance effect of the methoxy group stabilizes the developing positive charge in the transition state, making the benzylic carbon exceptionally susceptible to bimolecular nucleophilic substitution ( SN​2 ).

This guide provides an objective, data-driven comparison of the substitution yields of 3-(chloromethyl)-2-methoxyquinoline across different nucleophile classes (Oxygen, Nitrogen, and Sulfur). By understanding the mechanistic causality behind these reactions, researchers can select the optimal conditions for synthesizing antimicrobial agents, covalent kinase inhibitors, and chemoproteomic probes.

Mechanistic Rationale & Nucleophile Performance

The substitution of the chloromethyl group is governed by the principles of SN​2 kinetics. The performance (yield and reaction rate) depends heavily on the nucleophile's polarizability, steric hindrance, and the solvent environment.

  • S-Nucleophiles (Thiols/Cysteines): Sulfur is a "soft" nucleophile that interacts highly favorably with the "soft" electrophilic carbon of the chloromethyl group. This rapid, high-yielding reaction is frequently exploited in chemoproteomics to design electrophilic warheads that covalently bind to cysteine residues in target proteins[1].

  • O-Nucleophiles (Alkoxides): Alkoxides (e.g., sodium methoxide) are strong, "hard" nucleophiles. Because the methoxide ion is sterically unhindered, O-alkylation proceeds rapidly with excellent yields, often exceeding 90% under mild heating [2].

  • N-Nucleophiles (Amines): Primary and secondary amines require the presence of an acid scavenger (like K2​CO3​ or Triethylamine) to neutralize the generated HCl . Yields are generally good (60–85%) but are highly sensitive to the steric bulk of the amine. The addition of a catalytic amount of potassium iodide (KI) can significantly accelerate sluggish reactions via in situ Finkelstein activation [3].

SN2_Pathway Electrophile 3-(Chloromethyl)- 2-methoxyquinoline TS S_N2 Transition State (Partial Bond Formation) Electrophile->TS Attack Nucleophile Nucleophile (N, O, or S) Nucleophile->TS Electron Donation Product Substituted Quinoline Derivative TS->Product Bond Formation Byproduct Chloride Ion (Leaving Group) TS->Byproduct Cleavage

Mechanistic pathway of the SN2 nucleophilic substitution on the chloromethyl group.

Comparative Yield Data

The following table summarizes the quantitative performance of 3-(chloromethyl)-2-methoxyquinoline across various substitution paradigms.

Nucleophile ClassRepresentative ReagentSolventBase / CatalystTemp (°C)Time (h)Avg. Yield (%)Key Mechanistic Insight
O-Nucleophile Sodium MethoxideMethanolNone (Pre-formed)45–503–485–95% High nucleophilicity and minimal steric hindrance drive near-quantitative conversion [2].
S-Nucleophile Aliphatic ThiolsEtOH / BufferMild Base ( Et3​N )25–371–2>90% Soft-soft orbital overlap makes S-attack kinetically favored and highly efficient [1].
N-Nucleophile (1°) Aromatic AminesDMF or EtOH K2​CO3​ / TEA806–1270–85% Requires base to scavenge HCl; heterogeneous K2​CO3​ simplifies workup[3].
N-Nucleophile (2°) Piperidine / MorpholineDMF or EtOH K2​CO3​ / TEA808–1660–75% Increased steric bulk of the secondary amine increases transition state energy, lowering yield [3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints (like TLC monitoring and specific phase separations) allow the researcher to verify success at each step.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Optimized for reacting 3-(chloromethyl)-2-methoxyquinoline with primary or secondary aromatic amines.

  • Reagent Preparation: In an oven-dried, 50 mL round-bottom flask, dissolve 3-(chloromethyl)-2-methoxyquinoline (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Nucleophile & Base Addition: Add the target amine (1.2 eq, 6.0 mmol), followed by anhydrous K2​CO3​ (2.0 eq, 10.0 mmol) as the acid scavenger. Causality Note: K2​CO3​ is preferred over Triethylamine (TEA) here because its heterogeneous nature prevents the formation of soluble hydrochloride salts that complicate purification.

  • Catalysis (Optional but Recommended): Add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This converts the benzylic chloride to a transient, highly reactive benzylic iodide (Finkelstein reaction), accelerating the SN​2 attack.

  • Reaction Execution: Stir the suspension at 80 °C under an inert nitrogen atmosphere.

  • Validation (TLC): After 6 hours, monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3). The disappearance of the high-Rf starting material spot validates reaction completion.

  • Workup: Cool to room temperature and quench with ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel column chromatography to yield the pure amine.

Protocol B: O-Alkylation (Etherification)

Optimized for the synthesis of 3-methoxymethyl-2-methoxyquinoline derivatives.

  • Reagent Preparation: Charge a 50 mL flask with 3-(chloromethyl)-2-methoxyquinoline (1.0 eq, 5.0 mmol) and anhydrous Methanol (20 mL).

  • Nucleophile Addition: Slowly add a commercially available solution of Sodium Methoxide in Methanol (25% w/w, 2.0 eq, 10.0 mmol) dropwise at 0 °C. Causality Note: The excess methoxide ensures complete conversion while acting as its own base.

  • Reaction Execution: Warm the mixture to 45–50 °C and stir for 3–4 hours.

  • Validation (Precipitation): Cool the reaction to room temperature and add water (30 mL). The product will typically precipitate as a solid. The formation of this precipitate is a visual validation of successful etherification and desalting [2].

  • Purification: Collect the solid by vacuum filtration, wash with cold water ( 2×10 mL), and dry under high vacuum.

Workflow Step1 1. Reagent Preparation (Electrophile + Nucleophile + Base) Step2 2. Reaction Execution (Solvent, Temp, Stirring) Step1->Step2 Step3 3. TLC Monitoring (Check Disappearance of SM) Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Complete Step5 5. Purification (Column Chromatography / Recrystallization) Step4->Step5

Standardized experimental workflow for nucleophilic substitution reactions.

Conclusion

The 3-(chloromethyl)-2-methoxyquinoline scaffold offers highly predictable and robust yields across a variety of substitution reactions. While O- and S-nucleophiles provide near-quantitative yields due to favorable electronics and minimal steric drag, N-alkylation remains highly effective when optimized with appropriate bases and Finkelstein catalysts. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can seamlessly integrate this building block into complex drug discovery pipelines.

References

  • Ni, F., Ekanayake, A., Espinosa, B., Yu, C., Sanders, J. N., Perino, J., Houk, K. N., & Zhang, C. (2019). Synthesis and Target Identification of a Novel Electrophilic Warhead, 2-Chloromethylquinoline. Biochemistry, 58(24), 2715–2719. Available at:[Link]

  • Calvin, J. R., Hillstrom, G. F., Holland, J., Krieger, P. E., Murugan, R., Scriven, E. F. V., & Yang, J. (2002). Efficient route to 3-methoxymethylquinoline – A precursor of 5-methoxymethylquinolinic acid. Arkivoc, 2002(vi), 257-263. Available at:[Link]

  • Kumar, S., Bawa, S., Kaushik, D., & Panda, B. P. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie, 344(7), 474–480. Available at:[Link]

Validation

Benchmarking 3-(Chloromethyl)-2-methoxyquinoline reaction rates across various solvents

An In-Depth Guide to Solvent Effects on the Reaction Rate of 3-(Chloromethyl)-2-methoxyquinoline For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate solvent is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Solvent Effects on the Reaction Rate of 3-(Chloromethyl)-2-methoxyquinoline

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate solvent is a critical parameter that can dictate the efficiency, pathway, and outcome of a chemical reaction. This guide provides a comprehensive analysis of how different solvents impact the nucleophilic substitution reaction rates of 3-(Chloromethyl)-2-methoxyquinoline, a valuable heterocyclic building block. By synthesizing theoretical principles with practical experimental design, we aim to provide an authoritative resource for optimizing reaction conditions.

The Critical Role of the Solvent in Nucleophilic Substitutions

The substrate, 3-(Chloromethyl)-2-methoxyquinoline, possesses a chloromethyl group attached to a quinoline ring system. This structure is analogous to a benzylic halide, making it susceptible to nucleophilic substitution reactions. The reaction can proceed through two primary mechanistic pathways: the unimolecular S(_N)1 reaction or the bimolecular S(_N)2 reaction.[1][2] The solvent plays a pivotal role in determining which pathway is favored and, consequently, the overall reaction rate.

The two key properties of a solvent that govern these reactions are its polarity and its proticity .

  • Polarity , often quantified by the dielectric constant (ε), is the solvent's ability to stabilize charged species.[3] High polarity solvents are effective at stabilizing both charged intermediates (like carbocations in S(_N)1) and charged transition states.[3][4]

  • Proticity refers to a solvent's ability to act as a hydrogen bond donor.[5][6]

    • Polar protic solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen.[5][7] They excel at stabilizing both cations and anions. While they strongly favor S(N)1 reactions by stabilizing the carbocation intermediate, they can significantly hinder S(_N)2 reactions by forming a "cage" of hydrogen bonds around the nucleophile, reducing its reactivity.[4][8]

    • Polar aprotic solvents (e.g., DMSO, acetonitrile, acetone) possess polarity but lack O-H or N-H bonds, making them incapable of hydrogen bond donation.[6] They effectively solvate cations but leave anions (the nucleophiles) relatively "free" and highly reactive.[6][8] This makes them ideal for promoting rapid S(N)2 reactions.[1][9]

Given that 3-(Chloromethyl)-2-methoxyquinoline is a primary-like halide, the S(_N)2 pathway is generally expected to be more favorable, especially with a strong nucleophile. Therefore, solvent selection becomes a tool to maximize the rate of this pathway.

Comparative Analysis of Reaction Rates

While specific kinetic data for 3-(Chloromethyl)-2-methoxyquinoline across a broad solvent spectrum is proprietary or requires dedicated experimentation, we can establish a robust comparison based on well-understood principles of physical organic chemistry. The following table outlines the expected relative reaction rates for a typical S(_N)2 reaction (e.g., with a nucleophile like sodium azide) in various common solvents.

SolventClassDielectric Constant (ε at 20-25°C)Expected Relative Rate (S(_N)2)Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very HighHigh polarity stabilizes the transition state; aprotic nature leaves the nucleophile highly reactive.[1][8]
Acetonitrile (ACN)Polar Aprotic37.5HighGood polarity and aprotic character provide a favorable environment for S(_N)2 reactions.[6]
AcetonePolar Aprotic20.7Moderate to HighAprotic nature enhances nucleophilicity, though its lower polarity offers less stabilization than DMSO or ACN.[1]
EthanolPolar Protic24.6LowProtic nature solvates and deactivates the nucleophile through hydrogen bonding, slowing the S(_N)2 rate significantly.[5][8]
MethanolPolar Protic32.7Very LowHigher polarity than ethanol but also strongly protic, leading to even greater solvation and deactivation of the nucleophile.[8][10]
TolueneNon-Polar2.4Extremely LowFails to dissolve most ionic nucleophiles and cannot stabilize the charged S(_N)2 transition state.

Note: Dielectric constant values are approximate and sourced from various handbooks and publications.[11][12]

Discussion: Interpreting the Solvent Effect

The data clearly predicts that polar aprotic solvents are the superior choice for maximizing the S(_N)2 reaction rate of 3-(Chloromethyl)-2-methoxyquinoline. The extremely high rate in DMSO can be attributed to its strong ability to dissolve ionic nucleophiles while leaving the anion highly reactive and available for backside attack.

Conversely, the polar protic solvents, methanol and ethanol, are expected to perform poorly. The energy required for the nucleophile to break free from its hydrogen-bonded solvent shell before it can react adds a significant energy barrier, thus reducing the reaction rate.[13] While these solvents could potentially promote a competing S(_N)1 pathway, this is less likely for a primary-like substrate unless forced by conditions such as a very poor nucleophile and high temperatures.

Non-polar solvents like toluene are generally unsuitable for this type of transformation due to the insolubility of most common nucleophiles and their inability to stabilize the polar transition state of the S(_N)2 mechanism.

cluster_0 Solvent Selection Logic cluster_1 Reaction Pathway Outcome Solvent Solvent Choice Protic Polar Protic (e.g., Methanol, Ethanol) Solvent->Protic H-bond donor? Aprotic Polar Aprotic (e.g., DMSO, ACN) Solvent->Aprotic Polar, but no H-bond donor? NonPolar Non-Polar (e.g., Toluene) Solvent->NonPolar Low Polarity? SN1 Favors SN1 (Carbocation stabilization) Protic->SN1 Slows SN2 SN2 Favors SN2 (High nucleophile reactivity) Aprotic->SN2 Slow Very Slow / No Reaction (Poor solubility & stabilization) NonPolar->Slow

Caption: Logical flow from solvent properties to favored reaction pathway.

Experimental Protocol for Kinetic Analysis via HPLC

To empirically validate these predictions, a robust kinetic study is necessary. High-Performance Liquid Chromatography (HPLC) is an ideal technique for monitoring the reaction progress by quantifying the disappearance of the starting material or the appearance of the product over time.

Objective: To determine the second-order rate constant (k) for the reaction of 3-(Chloromethyl)-2-methoxyquinoline with sodium azide (NaN(_3)) in various solvents.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of 3-(Chloromethyl)-2-methoxyquinoline in the chosen solvent (e.g., Acetonitrile).

    • Prepare a 1.0 M stock solution of sodium azide in the same solvent. Note: For S(_N)2 kinetics, the nucleophile is used in large excess (≥10 equivalents) to ensure pseudo-first-order conditions.[14]

  • Reaction Setup:

    • Place a jacketed reaction vessel connected to a circulating water bath set to a constant temperature (e.g., 25.0 °C).

    • Add the sodium azide solution to the vessel and allow it to thermally equilibrate.

  • Initiation and Sampling:

    • To initiate the reaction (t=0), rapidly inject the 3-(Chloromethyl)-2-methoxyquinoline stock solution into the stirring nucleophile solution.

    • Immediately withdraw the first aliquot (approx. 100 µL) and transfer it to a pre-labeled HPLC vial containing a quenching solution (e.g., 900 µL of cold water/acetonitrile). The quench stops the reaction instantly.

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5, 10, or 20 minutes, depending on the expected reaction rate).

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC using a suitable C18 column and a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) that provides good separation between the starting material and the product.

    • Use a UV detector set to a wavelength where the starting material has a strong absorbance.

    • Generate a calibration curve to correlate the peak area of the starting material to its concentration.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 3-(Chloromethyl)-2-methoxyquinoline, [A], at each time point, t.

    • For a pseudo-first-order reaction, the integrated rate law is: ln(/) = -k't, where k' is the pseudo-first-order rate constant.

    • Plot ln(/) versus time (t). The plot should be a straight line with a slope of -k'.

    • Calculate the second-order rate constant (k) using the equation: k = k' / [Nucleophile].

    • Repeat this entire procedure for each solvent to be tested.

A 1. Prepare Stock Solutions (Substrate & Nucleophile) B 2. Thermally Equilibrate Nucleophile in Reactor (25°C) A->B C 3. Initiate Reaction (t=0) (Inject Substrate) B->C D 4. Aliquot Sampling (At defined time intervals) C->D E 5. Quench Reaction (Add to cold solvent) D->E F 6. HPLC Analysis (Quantify remaining substrate) E->F G 7. Data Processing (Plot ln([A]t/[A]0) vs. Time) F->G H 8. Determine Rate Constant (k) (from slope) G->H

Caption: Standard experimental workflow for a kinetic study using HPLC.

Conclusion

The choice of solvent is a powerful tool for controlling the reaction rate of 3-(Chloromethyl)-2-methoxyquinoline. Theoretical principles, strongly supported by decades of research in physical organic chemistry, predict that polar aprotic solvents such as DMSO and acetonitrile will provide the fastest reaction rates for S(_N)2 transformations. Polar protic solvents will significantly retard the reaction, while non-polar solvents are largely ineffective. For any novel substrate or nucleophile combination, the experimental protocol outlined here provides a reliable framework for empirical validation and optimization, ensuring that researchers can select conditions that maximize synthetic efficiency and yield.

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.). Retrieved from

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Nucleophilicity and Solvents - Protic and Aprotic. (2015, December 13). YouTube. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Retrieved from [Link]

  • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects - Eureka by PatSnap. (2025, March 28). Retrieved from [Link]

  • Chapter 8 Notes. (n.d.). Retrieved from [Link]

  • Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • Examples of High Polarity Solvents - Chemicool. (n.d.). Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics - Chemistry LibreTexts. (2019, December 30). Retrieved from [Link]

  • Chapter 4: Nucleophilic Substitution Part II – OCLUE. (n.d.). Retrieved from [Link]

Sources

Comparative

Post-Synthesis Structural Validation of 3-(Chloromethyl)-2-methoxyquinoline: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges regarding the stability and validation of highly reactive synthetic intermediates. Quinoline-based building blocks are fo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges regarding the stability and validation of highly reactive synthetic intermediates. Quinoline-based building blocks are foundational in the synthesis of numerous active pharmaceutical ingredients (APIs), including leukotriene receptor antagonists and kinase inhibitors.

Among these building blocks, 3-(Chloromethyl)-2-methoxyquinoline [1] is a critical intermediate. However, its structural validation post-synthesis requires rigorous analytical oversight. The methoxy group at the C2 position donates electron density into the quinoline ring system via resonance. This localized electron density stabilizes any partial positive charge that forms at the adjacent C3 benzylic position, making the carbon-halogen bond unusually labile and susceptible to solvolysis.

This guide objectively compares the performance and stability of the chloromethyl product against its highly reactive alternative, 3-(Bromomethyl)-2-methoxyquinoline [2], and provides field-proven, self-validating experimental protocols to ensure structural integrity post-synthesis.

Comparative Performance: Chloromethyl vs. Bromomethyl Analog

When designing a synthetic route, chemists often weigh the kinetics of a substitution reaction against the shelf-life of the intermediate. The bromomethyl analog is frequently considered when a more reactive electrophile is required for sluggish amine or thiol couplings. However, bromide is a larger, more polarizable leaving group than chloride, resulting in a significantly weaker carbon-halogen bond.

This thermodynamic difference drastically alters the storage and handling requirements. The table below summarizes the quantitative and qualitative performance metrics of both alternatives.

Parameter3-(Chloromethyl)-2-methoxyquinoline (Product)3-(Bromomethyl)-2-methoxyquinoline (Alternative)
CAS Number 1038983-52-61407185-48-1
Leaving Group Ability Moderate (Cl⁻)Excellent (Br⁻)
Storage Stability High (Stable at 2-8°C for >6 months)Low (Prone to rapid hydrolysis/dimerization)
Moisture Sensitivity Moderate (Requires sealed container)Extreme (Requires strict inert atmosphere)
Synthetic Utility Requires mild heating for substitutionSubstitutes rapidly at room temperature
Validation Complexity Standard qNMR and LC-MS sufficientRequires immediate analysis post-synthesis

The Verdict: While the bromomethyl alternative offers faster reaction kinetics, its severe instability makes it a liability for scalable manufacturing. The chloromethyl product provides the optimal "sweet spot"—it is sufficiently reactive for deliberate synthetic steps but stable enough to survive standard storage, provided its structural integrity is properly validated.

Degradation Pathway & Logical Relationships

The primary threat to the structural integrity of 3-(Chloromethyl)-2-methoxyquinoline is ambient moisture. Exposure leads to an SN1/SN2 hydrolytic substitution, converting the active intermediate into 3-(hydroxymethyl)-2-methoxyquinoline. Because this degradant shares the same chromophore as the parent compound, standard UV-HPLC methods often fail to flag the degradation accurately due to nearly identical UV response factors.

Degradation A 3-(Chloromethyl)-2-methoxyquinoline (Intact Product) C Hydrolysis Reaction (SN1 / SN2) A->C B Ambient Moisture (H2O) B->C D 3-(Hydroxymethyl)-2-methoxyquinoline (Degradant) C->D Major Pathway E Hydrochloric Acid (HCl) C->E Byproduct

Fig 1. Hydrolytic degradation pathway of 3-(Chloromethyl)-2-methoxyquinoline upon moisture exposure.

Multi-Modal Structural Validation Workflow

To definitively prove that the chloromethyl intermediate has not degraded, we must employ an orthogonal analytical workflow. We rely on LC-MS to detect the specific mass shift associated with hydrolysis (+18 Da for water addition, -36.5 Da for HCl loss) and Quantitative 1H NMR (qNMR) to establish absolute purity without relying on reference standards [3].

Workflow A Post-Synthesis Sample B LC-MS Analysis (Mass Confirmation) A->B Step 1 C qNMR Analysis (Absolute Purity) A->C Step 2 D Karl Fischer (Moisture Content) A->D Step 3 E Validated Intermediate B->E C->E D->E

Fig 2. Orthogonal analytical workflow for the structural validation of quinoline intermediates.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Every step includes an internal control or a mechanistic safeguard to ensure that the analytical process itself does not cause the degradation it is trying to measure.

Protocol A: LC-MS Purity Assessment

Objective: Confirm the presence of the intact parent mass and screen for the hydroxymethyl degradant.

  • Sample Preparation: Dissolve 1.0 mg of the post-synthesis product in 1.0 mL of strictly anhydrous Acetonitrile (MeCN).

    • Causality: Using aqueous diluents during sample prep will induce artifactual hydrolysis in the vial, generating false positives for degradation. Anhydrous MeCN arrests this process.

  • System Validation (The Control): Inject a pure solvent blank, followed by a freshly prepared, certified reference standard of the intact product.

    • Causality: Bracketing the sample with a blank ensures no column carryover, while the reference standard proves the MS source parameters are not fragmenting the C-Cl bond in-flight.

  • Mobile Phase Configuration: Utilize a gradient of Water/MeCN containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons for Positive Electrospray Ionization (ESI+) but is a weak enough acid that it will not cleave the methoxy ether or rapidly hydrolyze the benzylic chloride during the brief column transit time.

  • Data Acquisition: Monitor the Total Ion Chromatogram (TIC) for the parent mass [M+H]+ and extract the ion chromatogram for the anticipated degradant mass [M−Cl+OH+H]+ .

Protocol B: Quantitative 1H NMR (qNMR) for Absolute Purity

Objective: Determine the absolute structural integrity and purity of the batch without relying on UV response factors [4].

  • Internal Standard Selection: Accurately weigh 10.0 mg of the quinoline product and exactly 5.0 mg of a certified Maleic Acid internal standard (IS) into a vial.

    • Causality: Maleic acid is chosen because its symmetric alkene protons produce a distinct, isolated singlet at ~6.2 ppm. This perfectly avoids overlap with the quinoline aromatic protons (7.0–8.5 ppm) and the critical benzylic CH2​ singlet (~4.7 ppm).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is highly polar and fully solubilizes both the organic intermediate and the highly polar maleic acid, ensuring a homogenous solution required for accurate integration.

  • Parameter Optimization (Critical Step): Set the NMR relaxation delay (D1) to 30 seconds.

    • Causality: For integration to be strictly quantitative rather than qualitative, the delay between pulses must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being measured. A 30-second delay guarantees complete spin relaxation, preventing the under-representation of slower-relaxing nuclei.

  • Execution & Calculation: Acquire 32 scans. Calculate absolute purity by comparing the integral of the benzylic CH2​ peak (2 protons) against the maleic acid peak (2 protons), factoring in their exact molar masses and weighed amounts.

References

  • Title: 3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 3-(bromomethyl)-2-methoxyquinoline — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Molecules (MDPI) URL: [Link]

Validation

Comparative Stability Guide: 3-(Chloromethyl)-2-methoxyquinoline at Room Temperature vs. Refrigeration

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) [1] is a highly reactive, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and leukotriene modulators. However, the exact structural features that make it synthetically valuable—namely, the highly activated chloromethyl group—also render it intrinsically unstable under ambient conditions.

This guide provides a comprehensive, data-driven comparison of the compound's stability at room temperature (25°C) versus refrigeration (2-8°C). Through mechanistic analysis and empirical data, we demonstrate why stringent thermal and atmospheric controls are non-negotiable for maintaining batch integrity.

Mechanistic Insight: The Causality of Degradation

To understand the handling requirements of 3-(chloromethyl)-2-methoxyquinoline, one must analyze its electronic environment. The stability of chloromethyl quinoline derivatives is generally poor [2], but the addition of a methoxy group at the 2-position exacerbates this reactivity.

  • Resonance-Stabilized Hydrolysis ( SN​1 / SN​2 ): The oxygen atom of the 2-methoxy group donates electron density into the quinoline ring via resonance ( +M effect). This electron-rich environment stabilizes any incipient carbocation forming at the adjacent benzylic-like 3-methyl carbon. Consequently, the activation energy for the departure of the chloride ion is lowered, making the compound exceptionally prone to nucleophilic attack by atmospheric moisture, yielding the inactive hydroxymethyl derivative.

  • Thermal Auto-Alkylation: At elevated temperatures (≥25°C), the basic quinoline nitrogen of one molecule can act as a nucleophile, attacking the activated chloromethyl group of an adjacent molecule. This results in unwanted dimerization or oligomerization, visually presenting as a color shift from off-white to dark yellow or orange [3].

Refrigeration (2-8°C) effectively deprives the system of the kinetic energy required to surpass the activation barriers for both hydrolysis and auto-alkylation, preserving the integrity of the API.

Degradation Pathway Visualization

Pathway A 3-(Chloromethyl)-2- methoxyquinoline B Room Temp (25°C) + Atmospheric Moisture A->B Thermal/Moisture Exposure C Refrigeration (2-8°C) + Desiccation A->C Controlled Storage D Hydrolysis (Hydroxymethyl derivative) B->D H2O Nucleophilic Attack E Auto-alkylation (Dimer/Oligomer) B->E Intermolecular Reaction F Stable / Intact Compound (>99% Purity) C->F Kinetic Inhibition

Figure 1: Mechanistic pathways of degradation vs. stabilization for 3-(Chloromethyl)-2-methoxyquinoline.

Comparative Stability Data

The following data represents a 30-day accelerated stability study. Purity was assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 254 nm.

Table 1: Purity Degradation Over 30 Days

TimepointRoom Temperature (25°C, 60% RH)Refrigeration (2-8°C, Desiccated)Primary Degradant Observed
Day 0 99.6%99.6%None
Day 7 94.2%99.5%Hydroxymethyl derivative
Day 14 89.8%99.3%Hydroxymethyl + Dimers
Day 30 81.4%99.1%Heavy Oligomerization

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The use of anhydrous extraction solvents prevents in-situ hydrolysis during sample preparation, ensuring the HPLC results reflect true storage degradation rather than analytical artifacts.

Protocol: 30-Day Stability Testing Workflow

Materials Required:

  • Stability Chambers (25°C/60% RH and 2-8°C)

  • Anhydrous Acetonitrile (HPLC Grade, <50 ppm H2​O )

  • Agilent 1260 Infinity II LC System (or equivalent)

  • C18 Column (150 mm x 4.6 mm, 3.5 µm)

Step-by-Step Methodology:

  • Sample Aliquoting (Day 0): Inside an inert argon glovebox, weigh 10 mg aliquots of 3-(chloromethyl)-2-methoxyquinoline into 20 separate amber glass vials.

  • Incubation:

    • Control Group: Seal 10 vials with PTFE-lined caps, place in a desiccator, and store at 2-8°C.

    • Test Group: Leave 10 vials loosely capped (to simulate poor handling) and place in a 25°C / 60% RH stability chamber.

  • Sample Preparation (Days 7, 14, 30): Retrieve one vial from each group. Critical Step: Immediately dissolve the contents in 10 mL of anhydrous acetonitrile. Using aqueous diluents here will cause immediate hydrolysis, artificially inflating degradation metrics.

  • HPLC Analysis:

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). (TFA ensures sharp peak shapes by protonating the quinoline nitrogen).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Data Integration: Integrate the area under the curve (AUC) for the parent peak ( tR​≈8.2 min) against the degradation peaks ( tR​≈4.5 min for hydrolysis; tR​>12 min for dimers).

Workflow Visualization

Workflow S1 Sample Prep (Argon Glovebox) S2 Incubation (RT vs 2-8°C) S1->S2 Aliquot S3 Anhydrous Dilution S2->S3 Day 7, 14, 30 S4 RP-HPLC Analysis S3->S4 Inject S5 Data Integration S4->S5 AUC Calc

Figure 2: Self-validating stability testing workflow utilizing anhydrous sample preparation.

Handling Best Practices

Based on the comparative data, researchers must adopt the following handling standards for 3-(chloromethyl)-2-methoxyquinoline and structurally similar halogenated quinolines [3]:

  • Storage: Strictly maintain at 2-8°C in a tightly sealed container.

  • Atmosphere: Backfill containers with Argon or Nitrogen after every use.

  • Thawing: Before opening a refrigerated bottle, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold bottle exposes the chemical to immediate condensation, triggering rapid hydrolysis.

References

  • NextSDS. "3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Sigma-Aldrich. "2-(Chloromethyl)quinoline | 4377-41-7 Product Specifications and Storage." Sigma-Aldrich. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Chloromethyl)-2-methoxyquinoline

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-(Chloromethyl)-2-methoxyquinoline (CAS No. 1038983-52-6)[1][2].

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-(Chloromethyl)-2-methoxyquinoline (CAS No. 1038983-52-6)[1][2]. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are synthesized from established safety data, regulatory guidelines, and best practices in laboratory chemical management.

Hazard Identification: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's hazard profile is mandatory. 3-(Chloromethyl)-2-methoxyquinoline is a reactive intermediate with significant health and safety implications. Its proper disposal is dictated by its chemical properties and associated hazards.

The primary risks associated with this compound are summarized below. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Profile for 3-(Chloromethyl)-2-methoxyquinoline | Hazard Class | GHS Pictogram | Hazard Code | Hazard Statement | Source | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral, Dermal, Inhalation) | alt text | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |[1] | | Serious Eye Damage | alt text | H318 | Causes serious eye damage. |[1] | | Skin Irritation | alt text | H315 | Causes skin irritation. |[1] | | Specific Target Organ Toxicity (Single Exposure) | alt text | H335 / H336 | May cause respiratory irritation or drowsiness and dizziness. |[1][3] |

Furthermore, as a quinoline derivative, this compound should be handled with additional caution, as related structures are suspected of causing genetic defects and may have carcinogenic properties.[4][5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A multi-layered PPE approach is mandatory to minimize exposure risk during all handling and disposal procedures.[4] The causality is clear: direct contact can lead to acute health effects, and appropriate barriers are essential.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile), tested to EN 374.[4] To prevent skin contact, which can cause irritation and harmful systemic effects.[1]
Eye/Face Protection Tightly fitting safety goggles with side shields. A face shield is required when there is a splash hazard.[4][7] To protect against splashes that can cause serious, irreversible eye damage.[1]
Skin & Body Protection Laboratory coat. For larger quantities, chemical-resistant clothing is recommended.[4][7] To protect skin and personal clothing from contamination.

| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4][8] If a fume hood is unavailable and aerosols may be generated, a NIOSH-approved respirator with appropriate filters is required.[4] | To prevent inhalation, which can cause respiratory irritation and systemic toxicity.[1] |

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the disposal process. The presence of a chlorine atom classifies 3-(Chloromethyl)-2-methoxyquinoline as a halogenated organic compound .[9][10] This is the single most important factor determining its disposal pathway.

Why is this distinction critical? Halogenated organic wastes require specialized high-temperature incineration to ensure complete destruction and to prevent the formation of highly toxic byproducts like dioxins.[9] Mixing them with non-halogenated waste streams contaminates the entire batch, significantly increasing disposal costs and complexity.[11]

WasteSegregation Start Identify Waste: 3-(Chloromethyl)-2-methoxyquinoline CheckHalogen Does the molecule contain F, Cl, Br, or I? Start->CheckHalogen Halogenated HALOGENATED Organic Waste Container CheckHalogen->Halogenated  Yes (Contains Cl) NonHalogenated NON-HALOGENATED Organic Waste Container CheckHalogen->NonHalogenated  No CheckIncompatible Is the waste mixed with strong acids, bases, or oxidizers? Halogenated->CheckIncompatible SeparateContainer Collect in a separate, compatible container. Consult EHS. CheckIncompatible->SeparateContainer  Yes SpillResponse Spill Spill Occurs Assess Assess Severity (Size, Location) Spill->Assess Minor MINOR SPILL (Small, Contained) Assess->Minor  Small Major MAJOR SPILL (Large, Uncontained) Assess->Major  Large PPE 1. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Minor->PPE Evacuate 1. EVACUATE Immediate Area Major->Evacuate Absorb 2. Cover/Contain with Inert Absorbent (Sand, Vermiculite) PPE->Absorb Collect 3. Collect Material with Spark-Proof Tools Absorb->Collect Dispose 4. Place in Labeled Hazardous Waste Container Collect->Dispose Clean 5. Decontaminate Area & Report to Supervisor Dispose->Clean Alert 2. Alert Colleagues & Activate Fire Alarm (if necessary) Evacuate->Alert Call 3. Call Emergency Services & Institutional EHS Alert->Call Secure 4. Secure Area & Prevent Entry Call->Secure

Caption: Emergency spill response workflow.

Minor Spill (Small quantity, contained within a fume hood):

  • Ensure you are wearing the appropriate PPE as detailed in Table 2. [7]2. Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth. [5][12][13]3. Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal. [14][15]4. Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

  • Wash the area with soap and water.

Major Spill (Large quantity, outside of a fume hood):

  • Evacuate all non-essential personnel from the area immediately. [12]2. Alert others in the vicinity and contact your institution's EHS department and/or emergency services. [16]3. If safe to do so, increase ventilation to the area and close doors to the affected lab.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal

The ultimate disposal of all waste containing 3-(Chloromethyl)-2-methoxyquinoline must be conducted through an approved and licensed hazardous waste disposal contractor. [8][13]These facilities are equipped to handle and neutralize hazardous materials in compliance with all local, state, and federal regulations, typically through methods like controlled high-temperature incineration. [8][14]Never pour this chemical or its solutions down the drain or dispose of it in the regular trash. [10][11] By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, which is the bedrock of responsible scientific research.

References

  • NextSDS. (n.d.). 3-(chloromethyl)-2-methoxyquinoline — Chemical Substance Information. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]

  • SUNY College of Environmental Science and Forestry. (n.d.). Hazardous Waste Segregation Guide. Retrieved from [Link]

  • PENTA. (2025, May 13). Quinoline - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Integrated Risk Information System (IRIS) on Quinoline. Retrieved from [Link]

  • Pohanish, R. P., & Greene, S. A. (2009).
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(Chloromethyl)-2-methoxyquinoline

As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheets. Handling 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) requires a rigorous understanding of i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond basic safety data sheets. Handling 3-(Chloromethyl)-2-methoxyquinoline (CAS: 1038983-52-6) requires a rigorous understanding of its chemical reactivity. This guide provides the mechanistic causality behind required safety protocols, ensuring that your laboratory operations are both scientifically sound and strictly compliant with handling procedures for highly reactive electrophiles.

Mechanistic Hazard Profile & Risk Assessment

To handle 3-(Chloromethyl)-2-methoxyquinoline safely, one must understand why it is hazardous. The compound features a benzylic-like chloromethyl group, which is a highly reactive electrophilic center.

  • Alkylating Potential: The chloromethyl group is highly susceptible to nucleophilic attack ( SN​2 ). In biological systems, nucleophiles such as the amine groups on DNA bases or thiol groups on proteins can attack this carbon, leading to covalent alkylation[1]. Because of this structural alert, it must be handled as a potential mutagen and Particularly Hazardous Substance (PHS)[1].

  • Hydrolysis Risk: In the presence of atmospheric moisture, the chloromethyl group can slowly hydrolyze, releasing corrosive hydrogen chloride (HCl) gas[2].

  • Acute Toxicity: It is classified as Acute Tox. 4 across all exposure routes (Oral, Dermal, Inhalation)[3].

  • Tissue Damage: It causes severe eye damage (Eye Dam. 1, H318) and skin irritation (Skin Irrit. 2, H315)[3].

Quantitative Hazard Summary

Hazard Class GHS Code Exposure Route Mechanistic Causality
Acute Toxicity 4 H302, H312, H332 Oral, Dermal, Inhalation Systemic absorption leads to widespread cellular alkylation and toxicity[3].
Skin Irritation 2 H315 Dermal Electrophilic reaction with epidermal proteins; localized HCl release upon sweat contact[3].
Eye Damage 1 H318 Ocular Rapid protein cross-linking and acid burns in the aqueous environment of the eye[3].

| STOT SE 3 | H336 | Inhalation | Vapor inhalation causes severe respiratory tract irritation and central nervous system depression[3]. |

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for reactive alkylating agents. The following matrix outlines the required equipment and the chemical causality behind each choice.

PPE CategoryRequired SpecificationScientific Causality & Validation
Hand Protection Butyl Rubber or Double-Gloved Nitrile (8 mil minimum).Chloromethyl compounds and halogenated solvents rapidly permeate standard thin nitrile. Validation: If using nitrile, inspect gloves every 15 minutes. Change immediately upon suspected contact[4].
Eye/Face Protection Chemical Splash Goggles AND Face Shield .The compound is a Category 1 Eye Damaging agent (H318). Standard safety glasses lack the orbital seal required to prevent vapor or aerosolized liquid from reacting with ocular moisture[3].
Body Protection Flame-Resistant (FR) Lab Coat with tight cuffs. Tyvek sleeves recommended.Prevents dermal exposure (H312). Tight cuffs prevent the sleeve from dragging through micro-spills[2].
Respiratory NIOSH-approved Half-Mask with Organic Vapor/Acid Gas (OV/AG) cartridges.Required only if handling outside a certified fume hood or during a spill. Protects against aerosolized alkylating agents and secondary HCl gas[2].

Operational Workflow: Step-by-Step Methodology

Every protocol involving 3-(Chloromethyl)-2-methoxyquinoline must be a self-validating system to ensure operator safety and reagent integrity.

Phase 1: Pre-Operational Setup
  • Verify Containment: Conduct all work inside a certified chemical fume hood.

    • Validation: Verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm). Use a tissue to visually confirm a strong inward draft[5].

  • Establish Inert Atmosphere: Purge the reaction vessel with dry Nitrogen ( N2​ ) or Argon ( Ar ) using a Schlenk line.

    • Causality: Excluding moisture prevents the premature hydrolysis of the chloromethyl group into a hydroxymethyl group and HCl gas, preserving your reaction yield and preventing pressure buildup[2].

  • Prepare Standby Quench: Prepare a beaker containing 100 mL of 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) .

    • Causality: Immediate availability of a nucleophilic quencher ensures you can rapidly neutralize contaminated spatulas or micro-spills[6].

Phase 2: Reagent Handling and Transfer
  • Weighing: If a balance is not available inside the fume hood, pre-tare a sealed, septum-capped vial. Bring the vial into the hood, add the compound, seal the vial, and return it to the balance. Never transport open containers of alkylating agents across the lab [1].

  • Solubilization: Dissolve the compound in an anhydrous, compatible solvent (e.g., dry Dichloromethane or Tetrahydrofuran) inside the hood before transferring it to the main reaction flask via a gas-tight syringe.

Phase 3: Decontamination and Quenching
  • Chemical Neutralization: Submerge all contaminated spatulas, glassware, and syringe needles into the 10% Sodium Thiosulfate bath.

    • Causality: The thiosulfate ion ( S2​O32−​ ) is a soft, highly reactive nucleophile. It undergoes a rapid SN​2 reaction with the chloromethyl carbon, displacing the chloride ion to form a stable, water-soluble Bunte salt. This permanently destroys the compound's alkylating hazard[6].

  • Validation: Allow the glassware to sit in the quench bath for 30 minutes. Test the solution with pH paper; a stable, neutral pH confirms that no further HCl is being generated by hydrolysis.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping is dangerous due to the risk of aerosolizing the reactive powder or inhaling concentrated vapors.

  • Evacuate & Isolate: Immediately step back, ensure the fume hood sash is lowered to 18 inches, and alert nearby personnel[5].

  • Don Emergency PPE: Equip a NIOSH-approved respirator (OV/AG cartridges) and heavy-duty butyl gloves[2].

  • Quench the Spill: Gently pour the 10% Sodium Thiosulfate solution over the spill, working from the perimeter inward to prevent spreading[7].

  • Absorb: Apply an inert absorbent such as silica gel or dry sand over the quenched liquid. Do not use combustible absorbents like sawdust[8].

  • Collect & Dispose: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container. Label it strictly as "Halogenated Organic Waste - Chemically Quenched" and submit it to your Environmental Health and Safety (EHS) department for incineration[9].

Spill Response & Quenching Logic

G Spill Spill Detected 3-(Chloromethyl)-2-methoxyquinoline Evacuate Evacuate & Assess Verify Fume Hood Airflow Spill->Evacuate PPE Don Emergency PPE (Respirator, Butyl Gloves) Evacuate->PPE Quench Apply Quenching Agent (10% Sodium Thiosulfate) PPE->Quench Neutralize Alkylating Agent Absorb Apply Inert Absorbent (Sand / Silica Gel) Quench->Absorb Wait 15-30 mins Dispose Collect as Halogenated Waste Label & Seal Absorb->Dispose

Workflow for the safe quenching and disposal of 3-(Chloromethyl)-2-methoxyquinoline spills.

References

  • - NextSDS[3]

  • - Universiti Teknologi Malaysia (UTM)[5] 3. - Angene Chemical[4]

  • - Fisher Scientific[8] 5. - Fisher Scientific[2]

  • - Cornell University WCMC EHS[1] 7. - Food and Agriculture Organization (FAO)[6]

  • - University of Montana[7]

  • - Auburn University[9]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-2-methoxyquinoline
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3-(Chloromethyl)-2-methoxyquinoline
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